2-Bromo-3-methylbutanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPYXVGFLQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455334 | |
| Record name | 2-Bromo-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64932-36-1 | |
| Record name | 2-Bromo-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methylbutanal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methylbutanal, a halogenated aldehyde, represents a molecule of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom at the α-position, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of the known physical properties of this compound, synthesizes available data, and outlines the experimental methodologies for their determination. In instances where experimental data is not publicly available, we will draw upon established principles and data from analogous structures to provide scientifically grounded estimations, ensuring a thorough and practical resource for laboratory professionals.
Molecular Identity and Structure
A foundational understanding of a compound begins with its unequivocal identification and three-dimensional structure. This compound is a chiral molecule, and its properties can be influenced by its stereochemistry.
The structural arrangement of this compound, with a bromine atom alpha to an aldehyde carbonyl and adjacent to an isopropyl group, dictates its reactivity and physical characteristics. The electron-withdrawing nature of the bromine and oxygen atoms influences the molecule's polarity and intermolecular interactions.
References
A Technical Guide to 2-Bromo-3-methylbutanal: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2-Bromo-3-methylbutanal, a halogenated aldehyde of significant interest in synthetic organic chemistry. As a bifunctional molecule, it serves as a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This document delineates its structural and physicochemical properties, explores robust synthetic methodologies while addressing common challenges, details its key reactive pathways, and outlines its practical applications and safety protocols.
Nomenclature and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The structure consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-carbon (position 2) and a methyl group at position 3, forming an isopropyl group.
References
An In-depth Technical Guide to 2-Bromo-3-methylbutanal (CAS 64932-36-1): A Versatile Aldehyde for Complex Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanal (CAS 64932-36-1), a valuable bifunctional building block in organic synthesis. While specific peer-reviewed literature on this exact molecule is limited, this document consolidates available data and draws upon established principles of organic chemistry to provide researchers, scientists, and drug development professionals with a thorough understanding of its properties, synthesis, reactivity, and potential applications. As a member of the α-bromoaldehyde class of compounds, this compound is a reactive electrophile poised for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-bromo-3-methylbutyraldehyde, is a chiral aldehyde with a bromine atom at the α-position to the carbonyl group.[1] This unique structural arrangement of a reactive aldehyde and a labile bromine atom on a branched alkyl chain makes it a versatile intermediate for introducing the isobutyl aldehyde moiety into larger molecules.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 64932-36-1 | [1] |
| Molecular Formula | C₅H₉BrO | [1] |
| Molecular Weight | 165.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-bromo-3-methylbutyraldehyde | [1] |
| SMILES | CC(C)C(C=O)Br | [1] |
| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, which are valuable for predicting its behavior in various solvent systems and for developing purification protocols.
| Property | Value | Source |
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 163.98368 Da | [1] |
| Monoisotopic Mass | 163.98368 Da | [1] |
Synthesis of this compound
Proposed Synthetic Workflow
The proposed two-step synthesis involves the protection of the aldehyde as a dimethyl acetal, followed by bromination and subsequent deprotection. This approach mitigates the potential for side reactions associated with the free aldehyde.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a similar procedure for the synthesis of α-bromoaldehydes and should be optimized for this compound.[2]
Step 1: Synthesis of 3-Methylbutanal dimethyl acetal
-
To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the crude product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the 3-methylbutanal dimethyl acetal by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-methylbutanal dimethyl acetal (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully add water to the reaction mixture to hydrolyze the bromoacetal.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation. Caution: α-bromoaldehydes can be lachrymatory and should be handled in a well-ventilated fume hood.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two reactive functional groups: the aldehyde and the α-bromo substituent. This duality allows for a range of transformations, making it a valuable precursor for various molecular scaffolds.
General Reactivity
The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. The aldehyde group itself is a classic electrophile, readily undergoing reactions with nucleophiles at the carbonyl carbon.
Caption: Dual reactivity of this compound.
Application in Heterocyclic Synthesis
A primary application of α-haloaldehydes is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. By reacting with binucleophilic reagents, this compound can be used to construct a variety of five- and six-membered rings. For instance, reaction with a thioamide could yield a thiazole ring, a common motif in drug discovery.
Example: Thiazole Synthesis (Hantzsch Thiazole Synthesis)
-
Mechanism: The thioamide nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of this compound, displacing the bromide ion.
-
Cyclization: The sulfur of the thioamide then attacks the carbonyl carbon of the aldehyde, leading to a cyclized intermediate.
-
Dehydration: Subsequent dehydration yields the substituted thiazole ring.
This approach offers a straightforward route to novel, substituted thiazoles for screening in drug discovery programs.
Biological and Pharmacological Context
While no specific biological activity has been reported for this compound itself, the broader class of aldehydes and α-halo carbonyl compounds exhibit a range of biological effects. Aldehydes are known to be reactive species that can interact with biological macromolecules. Their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-established.
The potential for this compound to serve as a building block for pharmacologically active molecules is high. Its ability to participate in the construction of complex heterocyclic systems makes it a valuable tool for medicinal chemists. For instance, derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification
The following hazard information is based on data available for this compound.[1]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound (CAS 64932-36-1) is a promising, albeit under-characterized, synthetic building block. Its bifunctional nature as both an aldehyde and an α-bromo electrophile provides a versatile platform for the synthesis of complex organic molecules, particularly those containing heterocyclic moieties. While this guide provides a comprehensive overview based on available data and established chemical principles, further experimental investigation into its specific reactivity, spectroscopic properties, and applications in drug discovery is warranted. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic endeavors, with careful attention to the safety and handling guidelines outlined herein.
References
2-Bromo-3-methylbutanal molecular weight
An In-Depth Technical Guide to 2-Bromo-3-methylbutanal: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aldehyde of significant interest in synthetic organic chemistry. The core focus is an exploration of its fundamental molecular properties, led by its molecular weight, and extending to its synthesis, reactivity, and analytical characterization. As an α-bromoaldehyde, this compound serves as a versatile electrophilic building block, particularly for the construction of more complex molecular architectures relevant to pharmaceutical and fine chemical industries. This document details a robust, high-selectivity synthetic protocol, outlines its key chemical transformations, and provides a framework for its unambiguous spectroscopic identification. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this and similar intermediates.
Core Molecular Profile
A foundational understanding of a reagent begins with its precise molecular and physical properties. These data points are critical for stoichiometric calculations, reaction planning, and analytical interpretation.
Chemical Identity
The compound is systematically named this compound, indicating a four-carbon aldehyde (butanal) with a bromine atom at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3).
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₉BrO | [1][2] |
| CAS Number | 64932-36-1 | [1][3] |
| Canonical SMILES | CC(C)C(C=O)Br | [1] |
| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The molecular weight is a cornerstone property, directly impacting all gravimetric and molar-based experimental designs.
| Property | Value | Source |
| Molecular Weight | 165.03 g/mol | [1][2][3] |
| Monoisotopic Mass | 163.98368 Da | [1][4] |
| XLogP3-AA (Lipophilicity) | 1.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Polar Surface Area | 17.1 Ų | [1] |
Stereochemistry
The presence of a bromine atom and an isopropyl group on the α-carbon (C2) renders this carbon a chiral center. Therefore, this compound exists as a pair of enantiomers: (2R)-2-bromo-3-methylbutanal and (2S)-2-bromo-3-methylbutanal.[2] Unless a stereoselective synthesis is employed, the compound is typically produced and used as a racemic mixture. The stereochemistry is a critical consideration in drug development, where enantiomers can exhibit vastly different biological activities.
Synthesis and Mechanistic Insights
The preparation of α-bromoaldehydes is a classic but challenging transformation in organic synthesis. The primary difficulties arise from the acid-sensitivity of the aldehyde functional group and the hydrobromic acid (HBr) byproduct, which can catalyze undesirable side reactions like polymerization and aldol condensation.[5]
Mechanistic Pathway: Acid-Catalyzed α-Halogenation
The standard mechanism for α-halogenation of aldehydes and ketones in acidic media proceeds through an enol intermediate.[6][7] The rate-determining step is the acid-catalyzed tautomerization of the aldehyde to its corresponding enol.[7][8] This enol, being electron-rich and nucleophilic, then readily attacks an electrophilic halogen source, such as molecular bromine (Br₂), to yield the α-halogenated product and regenerate the acid catalyst.
Caption: Mechanism of acid-catalyzed α-bromination of an aldehyde.
Recommended Synthetic Protocol: A High-Selectivity Approach
To circumvent the low selectivity and polymerization issues of direct bromination, a more robust and controllable two-step method is recommended.[5] This involves protecting the aldehyde as a dimethyl acetal, performing the bromination on the more stable acetal, and then hydrolyzing it back to the aldehyde. This approach prevents the HBr byproduct from degrading the sensitive aldehyde group.
Caption: Recommended two-step workflow for the synthesis of this compound.
Experimental Protocol (Adapted from[5])
Part A: Acetal Formation
-
To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by GC-MS until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-methylbutanal dimethyl acetal.
Part B: Bromination and Hydrolysis
-
Dissolve the crude acetal (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 10°C in an ice bath.
-
Add molecular bromine (0.95 eq) dropwise over 2 hours, maintaining the temperature below 15°C. The slow addition is critical for selectivity.
-
After the addition is complete, stir for an additional hour.
-
Carefully add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously at room temperature for 1-2 hours to effect hydrolysis.
-
Separate the organic layer, wash sequentially with water, sodium thiosulfate solution (to quench excess bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
The crude this compound can be purified by vacuum distillation.
Reactivity and Synthetic Utility
The primary value of this compound lies in its designed reactivity, making it a powerful intermediate for building molecular complexity.
Dehydrobromination to α,β-Unsaturated Systems
One of the most valuable transformations of α-bromoaldehydes is their conversion into α,β-unsaturated aldehydes via an E2 elimination pathway.[8][9] This reaction is typically achieved by treatment with a non-nucleophilic, sterically hindered base like pyridine or DBU. The resulting conjugated system is a key structural motif in many natural products and pharmaceuticals.
Caption: Key transformation of this compound to an unsaturated aldehyde.
Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to S_N2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, such as azides, cyanides, or thiolates, further expanding its synthetic utility.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system to confirm the identity and purity of the synthesized product.
| Technique | Expected Observation | Rationale |
| Mass Spectrometry (MS) | Molecular ion peaks at m/z ~164 and ~166 with ~1:1 intensity. | This characteristic isotopic pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO) singlet at δ 9.5-9.7 ppm. CHBr proton doublet at δ 4.2-4.5 ppm. Isopropyl CH multiplet and two methyl doublets. | The chemical shifts are highly diagnostic for the specific protons in their electronic environments. The coupling patterns reveal the connectivity of the atoms. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal at δ 190-200 ppm. CHBr carbon signal at δ 50-60 ppm. | Confirms the presence of the key aldehyde and bromo-substituted carbon centers. |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1725 cm⁻¹. C-H (aldehyde) stretch near 2720 cm⁻¹ and 2820 cm⁻¹. C-Br stretch at 500-600 cm⁻¹. | These absorption frequencies are characteristic of the aldehyde and alkyl bromide functional groups present in the molecule. |
Relevance in Research and Drug Development
While this compound may not be a final drug product itself, it represents a class of reagents—α-halo carbonyls—that are foundational in medicinal chemistry.
-
Strategic Bromination: The introduction of a bromine atom into a drug candidate is a recognized strategy to enhance binding affinity (via halogen bonding), improve selectivity, or modulate metabolic properties.[10]
-
Versatile Building Block: The dual reactivity (electrophilic aldehyde and electrophilic α-carbon) allows this compound to act as a versatile scaffold. It can be used to synthesize heterocyclic cores or introduce specific side chains in the development of complex molecules like kinase inhibitors.[11]
-
Precursor to High-Value Intermediates: As demonstrated, it is a direct precursor to α,β-unsaturated aldehydes, which are key starting materials for Michael additions and Diels-Alder reactions, enabling the construction of complex ring systems.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is a flammable liquid and vapor.[1] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. benchchem.com [benchchem.com]
Introduction: The Significance of α-Haloaldehydes in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylbutanal
This compound is a member of the α-haloaldehyde family, a class of molecules that serve as highly versatile and valuable chiral building blocks in organic synthesis.[1][2] Due to their inherent chirality and predictable reactivity, these compounds are particularly crucial for the construction of complex, sp³-rich heterocycles and polyketide-derived natural products, which are often the core scaffolds in drug development.[1][2][3][4] However, the synthesis of α-haloaldehydes is not without its challenges. Issues with stability, purification, and the handling of hazardous reagents often complicate their preparation and use.[1][2]
This guide provides an in-depth review of the primary synthetic routes to this compound, focusing on the direct α-bromination of its parent aldehyde, 3-methylbutanal (isovaleraldehyde). We will explore the underlying reaction mechanisms, compare key brominating agents, present detailed experimental protocols, and discuss modern advancements that enhance safety and efficiency.
Core Synthetic Strategy: Acid-Catalyzed α-Bromination
The most direct and common method for synthesizing this compound is the α-bromination of 3-methylbutanal. This reaction proceeds via an acid-catalyzed α-substitution mechanism.[5][6][7]
The Causality of the Mechanism: The Critical Role of the Enol Intermediate
The α-hydrogen of an aldehyde is not inherently reactive towards electrophiles like bromine. Acid catalysis is essential to convert the aldehyde into its more nucleophilic tautomer, the enol. The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step.[5][6][7]
The mechanism unfolds in four key stages:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., H⁺). This increases the acidity of the α-hydrogen.
-
Enol Formation (Rate-Determining Step): A weak base (like water or the conjugate base of the acid catalyst) removes the acidic α-hydrogen, leading to the formation of a C=C double bond and creating the enol intermediate.[7]
-
Nucleophilic Attack: The electron-rich π-bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂ or a bromine source like NBS). This forms a new C-Br bond at the α-position and a protonated carbonyl intermediate.[8]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromoaldehyde product.[8][9]
Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.
Methodology I: Direct Bromination with Elemental Bromine (Br₂)
The classic approach involves using elemental bromine, typically dissolved in a solvent like acetic acid.[5][6] While effective, this method presents significant safety and selectivity challenges.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is often used as it can act as both a solvent and a mild acid catalyst to facilitate enol formation.
-
Challenges: Bromine is highly toxic, corrosive, and volatile.[10] Furthermore, the reaction can be difficult to control, often leading to the formation of a significant amount of the dibrominated byproduct. The hydrogen bromide (HBr) generated in situ further catalyzes the reaction, which can accelerate side reactions.
Continuous Flow Chemistry: A Modern Solution for a Classic Problem
To mitigate the hazards and improve the selectivity of using Br₂, modern organic process research has turned to continuous flow chemistry. Flow systems allow for precise control over reaction time, temperature, and stoichiometry, which significantly enhances the mono/di-bromination selectivity.[10] This approach also minimizes the volume of hazardous material being handled at any given moment, making the process inherently safer.[10]
Experimental Protocol: α-Bromination using Bromine in a Flow System
(This protocol is adapted from methodologies described for continuous flow bromination of aldehydes)[10]
-
System Setup: A continuous flow system is assembled using two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 3-methylbutanal in an appropriate organic solvent (e.g., dichloromethane or acetic acid).
-
Solution B: Prepare a solution of bromine (Br₂) of equivalent molarity in the same solvent.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at controlled flow rates into the T-mixer.
-
The combined stream flows through the reactor coil, which is maintained at a specific temperature (e.g., 0-25 °C) to control the reaction rate. The residence time in the coil is precisely controlled by the flow rate and coil volume (e.g., 3 minutes).[10]
-
The output from the reactor passes through the back-pressure regulator and is collected in a flask containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.
-
-
Work-up and Purification:
-
The collected reaction mixture is transferred to a separatory funnel. The organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Due to the inherent instability of α-bromoaldehydes, purification is often challenging. Flash column chromatography on silica gel is a common method, but care must be taken to avoid decomposition. In many cases, the crude product is used immediately in the next synthetic step.[1][2]
-
Methodology II: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine for α-bromination.[11] It is a crystalline solid that is safer and easier to handle than liquid bromine.[12]
Causality Behind Experimental Choices:
-
Reagent Choice: NBS provides a slow, controlled source of electrophilic bromine, which can help to minimize over-bromination compared to Br₂.[13] It is particularly favored in organocatalytic systems.
-
Catalyst: An acid catalyst is still required to promote enol formation. In enantioselective variants, a chiral amine catalyst (e.g., a diphenylpyrrolidine derivative) is used.[14]
-
Challenges & Solutions: Despite its advantages, using NBS for aldehyde bromination can still result in low yields and side reactions, such as the bromination of the catalyst itself.[13] Recent studies have shown that these limitations can be overcome by using specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and slowly adding the NBS to the reaction mixture. Slow addition maintains a low concentration of NBS, which reduces dibromination and favors the desired reaction pathway.[13]
Experimental Protocol: Organocatalytic α-Bromination using NBS
(This protocol is a generalized representation based on modern organocatalytic methods)[13][15]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., HFIP or CH₂Cl₂).
-
Addition of Reagents: Add the chiral amine catalyst (e.g., 2-10 mol%) and 3-methylbutanal (1.0 equivalent). Stir the solution at the desired temperature (e.g., 0 °C or room temperature).
-
Slow Addition of NBS: Dissolve N-Bromosuccinimide (NBS, ~1.0-1.2 equivalents) in the reaction solvent. Add the NBS solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. This slow addition is critical to prevent side reactions.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis.
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of this compound using NBS.
Data Summary and Method Comparison
| Feature | Direct Bromination (Br₂) | N-Bromosuccinimide (NBS) |
| Bromine Source | Elemental Bromine (liquid) | Solid, crystalline reagent |
| Handling Safety | Low (toxic, corrosive, volatile)[10] | High (safer, easier to handle)[12] |
| Typical Conditions | Acidic solvent (e.g., Acetic Acid) | Acid or Organocatalyst, various solvents |
| Selectivity | Lower (risk of dibromination) | Higher, especially with slow addition[13] |
| Process Control | Difficult in batch; excellent in flow[10] | Good control, amenable to slow addition |
| Key Advantage | Atom economical, straightforward | Safety, selectivity, compatibility with catalysis |
| Key Disadvantage | Hazardous reagent, poor selectivity | Potential for side reactions without optimization |
Conclusion and Field-Proven Insights
The synthesis of this compound, a representative α-bromoaldehyde, is most directly achieved through the acid-catalyzed bromination of 3-methylbutanal. For researchers and drug development professionals, the choice of methodology hinges on a balance of safety, scale, and desired selectivity.
-
For Safety and Selectivity: The use of N-Bromosuccinimide (NBS) is the superior choice for lab-scale synthesis. The key to success lies in the controlled, slow addition of the reagent to mitigate side reactions and catalyst deactivation, a technique that has proven effective in recent literature.[13]
-
For Process Scale-Up: While elemental bromine is hazardous, its use in a continuous flow system transforms the process into a safer, highly efficient, and scalable method with excellent control over selectivity.[10]
Ultimately, the instability of the final product remains a critical consideration.[1][2] Best practices dictate that this compound should be purified with care and either used immediately in subsequent reactions or stored under inert conditions at low temperatures to prevent decomposition.
References
- 1. A convenient synthesis of enantioenriched α-haloaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A convenient synthesis of enantioenriched α-haloaldehydes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01415H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Haloaldehydes: versatile building blocks for natural product synthesis. | Semantic Scholar [semanticscholar.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Reactivity of 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Bromo-3-methylbutanal is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its reactivity is characterized by the interplay between the electrophilic aldehyde carbonyl group and the adjacent carbon bearing a labile bromine atom. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, offering insights into its handling, storage, and synthetic applications. Mechanistic principles are discussed in detail, supported by experimental considerations to empower researchers in leveraging the unique chemical properties of this compound.
Introduction: The Synthetic Potential of a Bifunctional Aldehyde
This compound, with the chemical formula C₅H₉BrO, is a halogenated aldehyde that serves as a valuable building block in organic chemistry.[1][2] Its structure, featuring a stereocenter at the α-carbon, an electrophilic aldehyde, and a bromine atom acting as a good leaving group, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it a precursor for various molecular scaffolds, including substituted alcohols, alkenes, and heterocyclic systems. Understanding the delicate balance of its stability and the nuances of its reactivity is paramount for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties and Safety Considerations
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in different reaction media.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64932-36-1 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) |
Safety Profile: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Handling and Storage Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible with strong oxidizing agents and strong bases.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and use in synthesis. As an α-bromo aldehyde, it is susceptible to several degradation pathways.
Thermal and Photolytic Instability
Susceptibility to Polymerization
A significant challenge in the synthesis and handling of α-bromoaldehydes is their propensity to polymerize.[3] This can be initiated by acidic impurities, such as hydrobromic acid (HBr) which can form in situ. The polymerization is thought to proceed via an acid-catalyzed aldol-type condensation or other complex pathways. To mitigate this, it is crucial to handle the compound in a neutral or slightly acidic environment and to purify it from any acidic byproducts.
Hydrolysis
Under aqueous conditions, particularly with acid or base catalysis, this compound can undergo hydrolysis. This reaction proceeds via nucleophilic substitution of the bromine atom by water or hydroxide. The mechanism of this process is highly dependent on the reaction conditions.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon-bromine bond.
Reactions at the Carbonyl Group
The aldehyde functionality is a prime site for nucleophilic attack, leading to a variety of valuable transformations.
The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to the carbonyl group provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.
Caption: Grignard reaction with this compound.
Experimental Protocol: General Procedure for Grignard Reaction
-
To a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Grignard reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde group into a carbon-carbon double bond with high regioselectivity.[4][5][6][7] The reaction with a phosphonium ylide can be used to introduce a variety of substituents.
Caption: Wittig olefination of this compound.
Reactions at the α-Carbon
The presence of a bromine atom at the α-position to the carbonyl group makes this carbon susceptible to nucleophilic substitution and elimination reactions.
This compound can undergo nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The mechanism, either Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
-
Sₙ2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor a direct backside attack, leading to an inversion of stereochemistry at the α-carbon.
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate. For the analogous compound, 2-bromo-3-methylbutane, hydrolysis via an Sₙ1 mechanism is known to involve a hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.[3][8][9][10][11] A similar rearrangement is plausible for this compound.
Caption: Plausible Sₙ1 hydrolysis with carbocation rearrangement.
Treatment of this compound with a strong, sterically hindered base can promote an E2 elimination reaction to form an α,β-unsaturated aldehyde. The use of a bulky base is crucial to disfavor the competing Sₙ2 reaction.
Caption: E2 elimination to form an α,β-unsaturated aldehyde.
Summary of Key Reactions and Conditions
| Reaction Type | Reagents and Conditions | Product Type | Mechanistic Considerations |
| Grignard Reaction | 1. RMgX, Et₂O, 0 °C to r.t. 2. H₃O⁺ | Secondary Alcohol | Nucleophilic addition to the carbonyl. |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene | Olefination of the aldehyde. |
| Sₙ2 Substitution | Strong, unhindered nucleophile (e.g., NaN₃, NaCN), polar aprotic solvent (e.g., DMF, DMSO) | Substituted Aldehyde | Inversion of stereochemistry. |
| Sₙ1 Substitution/Hydrolysis | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Rearranged Alcohol/Ether | Potential for carbocation rearrangement (hydride shift). |
| E2 Elimination | Strong, bulky base (e.g., t-BuOK), THF | α,β-Unsaturated Aldehyde | Favored by sterically hindered bases. |
Conclusion
This compound is a reactive and versatile synthetic intermediate. Its stability is a key consideration, with a notable tendency to polymerize, particularly in the presence of acid. The compound's reactivity is characterized by the electrophilicity of both the aldehyde carbonyl and the α-carbon. By carefully selecting reaction conditions, chemists can selectively target either functional group to achieve a wide array of synthetic transformations. A thorough understanding of the mechanistic pathways, including the potential for carbocation rearrangements in Sₙ1 reactions, is crucial for predicting and controlling the outcomes of its reactions. This guide provides a framework for researchers to harness the synthetic potential of this compound while mitigating its inherent instability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 3. How does the S_N 1 mechanism for the hydrolysis of 2-bromo-3-methylbutane.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 9. brainly.com [brainly.com]
- 10. The hydrolysis of 2-bromo-3-methylbutane by `S_(N^(1))` mechanism gives mainly: [allen.in]
- 11. sarthaks.com [sarthaks.com]
2-Bromo-3-methylbutanal structural analogs and derivatives
An In-depth Technical Guide to 2-Bromo-3-methylbutanal: Core Chemistry, Structural Analogs, and Synthetic Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile and reactive intermediate in organic synthesis. We will explore its fundamental properties, the mechanistic intricacies of its synthesis, and the landscape of its structural analogs and derivatives. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this class of compounds.
Core Compound Profile: this compound
This compound, an α-bromoaldehyde, is a valuable building block whose utility stems from its two reactive centers: the electrophilic aldehyde carbon and the carbon bearing the bromine atom, which is susceptible to both nucleophilic substitution and elimination.
Chemical and Physical Properties
A summary of the key physicochemical properties of the parent compound is presented below. This data is essential for planning reactions, purification, and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64932-36-1 | PubChem[1] |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| SMILES | CC(C)C(C=O)Br | PubChem[1] |
| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | PubChem[1] |
Safety and Handling
This compound and related α-haloaldehydes are hazardous compounds that must be handled with appropriate precautions.
-
Hazards: These compounds are typically flammable liquids and vapors.[1] They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and flame-retardant protective clothing.[2][3] All work should be conducted in a well-ventilated fume hood.[4]
-
Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed.[2][5] These compounds are incompatible with strong oxidizing agents.[3]
Synthesis of this compound and Analogs: A Mechanistic Perspective
The primary route to this compound is the α-bromination of its parent aldehyde, isovaleraldehyde (3-methylbutanal). Understanding the mechanism is key to controlling the reaction and maximizing yield.
Acid-Catalyzed α-Bromination
The halogenation of aldehydes and ketones at the α-position in an acidic medium proceeds through an enol intermediate.[6][7] The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol.[8][9]
The mechanism involves three key stages:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-proton more acidic.
-
Enol Formation (Rate-Determining Step): A weak base (e.g., water or the conjugate base of the acid catalyst) removes an α-proton to form the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) to form the α-brominated product and regenerate the acid catalyst.[6][10]
Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.
Challenges and Optimized Methodologies
Direct bromination with liquid bromine can suffer from low selectivity. The hydrobromic acid (HBr) generated in situ can catalyze polymerization and other side reactions, rarely allowing selectivity to exceed 60%.[11] To overcome these issues, several strategies have been developed:
-
N-Bromosuccinimide (NBS): Using NBS as the brominating agent is a preferred method as it avoids the generation of high concentrations of HBr.[11][12] Slow addition of NBS can further reduce dibromination and other side reactions.[12]
-
Continuous Flow Chemistry: Modern flow chemistry protocols offer superior control over reaction time, temperature, and stoichiometry. This technique significantly improves reaction efficiency and mono/dibromination selectivity for a wide range of aldehydes.[13]
Structural Analogs: Expanding the Chemical Space
Structural analogs of this compound are compounds that retain the core α-bromoaldehyde functionality but differ in the substitution pattern of the alkyl chain. These analogs are crucial for structure-activity relationship (SAR) studies in drug discovery.
| Compound Name | CAS Number | Molecular Formula | Structure (SMILES) |
| 2-Bromo-3,3-dimethylbutanal | 30263-73-1 | C₆H₁₁BrO | CC(C)(C)C(C=O)Br[14] |
| 2-Bromo-3-methylpentanal | 1378689-81-6 | C₆H₁₁BrO | CCC(C)C(C=O)Br[15] |
| α-Bromobutyraldehyde | N/A | C₄H₇BrO | CCC(C=O)Br[11] |
| α-Bromoheptaldehyde | N/A | C₇H₁₃BrO | CCCCCC(C=O)Br[11] |
Key Derivatives and Their Synthetic Pathways
The dual reactivity of this compound allows for the synthesis of a diverse range of derivatives, which serve as important intermediates for more complex molecules.
Oxidation to Carboxylic Acids and Esters
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromo-3-methylbutyric acid [16][17]. This acid can be further converted to its corresponding acyl bromide and subsequently esterified.
Protocol: Synthesis of Ethyl 2-bromo-3-methylbutanoate [18]
This protocol outlines the esterification of 2-bromo-3-methylbutanoyl bromide, which is derived from the parent aldehyde.
-
Preparation: To a flask containing crude 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol (approx. 5 molar equivalents) with constant stirring.
-
Reaction: The esterification is highly exothermic. Control the temperature with an ice bath as needed.
-
Workup: After the reaction subsides and the mixture has cooled, add 500 mL of water. The ester will separate as a heavy oil.
-
Purification: Wash the separated oil twice with a 5% sodium carbonate solution and twice with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Purify the final product, ethyl 2-bromo-3-methylbutanoate, by distillation. The expected yield is approximately 80%.
Reactions at the α-Carbon: Substitution and Elimination
The carbon-bromine bond is the site of significant reactivity, often governed by carbocation stability.
-
Hydrolysis (Sₙ1 Mechanism): The hydrolysis of related secondary α-bromoalkanes, such as 2-bromo-3-methylbutane, proceeds via an Sₙ1 mechanism. Critically, this reaction does not yield the direct substitution product (3-methyl-2-butanol). Instead, the initially formed secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent attack by water leads exclusively to the rearranged product, 2-methyl-2-butanol.[19][20] This tendency for rearrangement is a key predictive tool for the reactivity of these substrates.
Caption: Sₙ1 hydrolysis pathway involving carbocation rearrangement.
-
Dehydrobromination: α-Bromoaldehydes are excellent precursors for α,β-unsaturated aldehydes. Treatment with a non-nucleophilic, sterically hindered base like pyridine induces an E2 elimination of HBr, creating a conjugated carbon-carbon double bond.[6][8]
Applications in Drug Discovery and Fine Chemicals
The synthetic versatility of α-bromoaldehydes makes them indispensable in various fields.
-
Pharmaceutical Intermediates: They are key starting materials for heterocyclic scaffolds. For instance, a two-step flow synthesis of 2-aminothiazoles, a core motif in many biologically active molecules, begins with the α-bromination of an aldehyde.[13] This pathway has been applied to the synthesis of specific drug candidates, including a Hep3B inhibitor.[13]
-
Agrochemicals: The broader class of organobromine compounds, derived from intermediates like 2-bromo-3-methylbutane, are used in the preparation of insecticides and rodenticides.[21]
-
Fine Chemicals: As reactive intermediates, they are widely used to introduce specific functional groups into complex organic molecules.[11]
Caption: Synthetic workflow from parent aldehyde to diverse derivatives and applications.
Conclusion
This compound and its analogs represent a class of powerful synthetic intermediates. A thorough understanding of their synthesis, particularly the mechanistic nuances that govern selectivity, and their subsequent reactions, such as the propensity for carbocation rearrangement, is critical for their effective use. The continued development of synthetic methodologies, including flow chemistry, promises to further enhance the utility of these compounds in the rapid and efficient construction of complex molecules for the pharmaceutical and chemical industries.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 30263-73-1|2-Bromo-3,3-dimethylbutanal|BLD Pharm [bldpharm.com]
- 15. 2-Bromo-3-methylpentanal | C6H11BrO | CID 21265467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [m.chemicalbook.com]
- 17. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 18. prepchem.com [prepchem.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. 2-BROMO-3-METHYLBUTANE|lookchem [lookchem.com]
discovery and history of 2-Bromo-3-methylbutanal
An In-Depth Technical Guide to the Synthesis, Properties, and Historical Context of 2-Bromo-3-methylbutanal
Abstract
This compound is an α-halo aldehyde, a class of organic compounds recognized for their high reactivity and significant utility as versatile intermediates in synthetic chemistry. While the discovery of this specific molecule is not attributable to a singular breakthrough event, its existence and preparation are the direct results of foundational research into the reactivity of carbonyl compounds dating back to the early 20th century. This guide provides a comprehensive overview of the historical context of its synthesis, rooted in the elucidation of the α-halogenation mechanism, its physicochemical properties, detailed synthetic protocols, and its applications as a reactive building block. The content is structured for researchers, scientists, and drug development professionals, emphasizing the causal relationship between reaction mechanisms and experimental design.
A Historical Perspective: The Genesis of α-Halo Carbonyls
The story of this compound is intrinsically linked to the broader history of α-halo ketones and aldehydes, which were first described in the late 18th century and have been pillars of synthetic strategy for over a century.[1] The critical breakthrough in understanding their formation came from the pioneering work of British chemist Arthur Lapworth in the early 1900s.
Lapworth's mechanistic investigations into the halogenation of acetone revealed that the reaction rate was first-order with respect to the ketone and the acid catalyst but, crucially, was independent of the halogen's concentration (whether chlorine, bromine, or iodine).[2] This observation led him to propose that the reaction's rate-determining step was not the halogenation itself, but the conversion of the ketone into a more reactive intermediate. He correctly identified this intermediate as the enol tautomer.[2] This discovery established the fundamental mechanism for the acid-catalyzed α-halogenation of aldehydes and ketones, a process that remains a cornerstone of organic chemistry and is the primary conceptual framework for the synthesis of compounds like this compound.
dot
Caption: Logical diagram illustrating Arthur Lapworth's foundational discovery.
Physicochemical and Safety Profile
This compound is a halogenated derivative of isovaleraldehyde. Its key properties are summarized below, based on data compiled in the PubChem database.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 64932-36-1 | [3] |
| Molecular Formula | C₅H₉BrO | [3] |
| Molecular Weight | 165.03 g/mol | [3] |
| Canonical SMILES | CC(C)C(C=O)Br | [3] |
| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [3] |
| Predicted XLogP3 | 1.9 | [5] |
| Physical State | Flammable liquid and vapor | [3] |
GHS Hazard Classification: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as:
-
Flammable Liquid (Category 3): Flammable liquid and vapor.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]
Due to these hazards, handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.
Core Synthesis Methodologies
The synthesis of this compound relies on the principles of α-halogenation established over a century ago.
The Foundational Pathway: Acid-Catalyzed α-Bromination
The most direct method for preparing this compound is the acid-catalyzed bromination of its parent aldehyde, 3-methylbutanal. The reaction proceeds through the formation of a nucleophilic enol intermediate, which then attacks molecular bromine.[2]
dot
Caption: Mechanism of acid-catalyzed α-bromination of 3-methylbutanal.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for α-bromination.[2]
Materials:
-
3-methylbutanal
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid (solvent)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbutanal (1.0 eq) in glacial acetic acid (2-3 volumes).
-
Rationale: Acetic acid serves as a polar protic solvent that can also act as the acid catalyst to facilitate enol formation.
-
-
Bromine Addition:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Rationale: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions like polybromination or degradation. The reddish-brown color of bromine should fade as it is consumed.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the bromine color has fully discharged.
-
Rationale: Allowing the reaction to proceed to completion at room temperature ensures full conversion of the starting material.
-
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel containing cold water (5 volumes). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize excess acetic acid).
-
Water.
-
Saturated sodium chloride solution (brine, to reduce the solubility of organic material in the aqueous phase).
-
-
Rationale: This multi-step washing process removes the acid catalyst, unreacted bromine (if any), and water-soluble byproducts, isolating the crude product in the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before purification to prevent hydrolysis of the product.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Rationale: As an aldehyde, the product is susceptible to oxidation and polymerization at high temperatures. Vacuum distillation allows for purification at a lower temperature, preserving the integrity of the molecule.
-
Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This dual reactivity allows it to serve as a versatile building block for more complex molecular architectures.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides) via an Sₙ2 mechanism. This allows for the direct introduction of new functional groups at the α-position.
-
Elimination Reactions: Treatment with a non-nucleophilic base (e.g., pyridine) can induce dehydrobromination to form the corresponding α,β-unsaturated aldehyde, 3-methyl-2-butenal.[2] These unsaturated systems are key precursors in Michael additions and Diels-Alder reactions.
-
Carbonyl Chemistry: The aldehyde functional group can undergo standard carbonyl reactions, such as Wittig reactions, Grignard additions, and reductive amination, providing another axis for molecular elaboration.
The strategic use of this compound allows for the controlled, stepwise construction of complex organic molecules, making it relevant in fields from fine chemicals to potential pharmaceutical intermediates.[6][7]
dot
Caption: Synthetic utility of this compound as a chemical intermediate.
Conclusion and Future Outlook
This compound, while not a compound of landmark historical fame, perfectly embodies the power of fundamental mechanistic understanding in organic chemistry. Its synthesis and reactivity are direct applications of principles discovered over a century ago, yet its utility as a synthetic building block persists. The ongoing development of new synthetic methods for α-haloaldehydes, including asymmetric approaches, underscores their continued importance.[8] For researchers in drug development and materials science, compounds like this compound remain essential tools, offering a reliable entry point for the construction of novel and functionally complex molecules.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 5. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
A-Z Guide to the Theoretical Chemistry of 2-Bromo-3-methylbutanal: From Conformation to Reactivity
Abstract
2-Bromo-3-methylbutanal is a chiral α-bromoaldehyde, a class of compounds recognized for its utility as a versatile synthetic intermediate in the development of complex organic molecules and pharmaceuticals.[1][2] The presence of a stereocenter and reactive carbonyl and C-Br bonds imparts a rich chemical profile that is highly dependent on its three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We delineate robust, field-proven protocols for conformational analysis, prediction of spectroscopic signatures (IR, Raman, NMR), and the elucidation of electronic characteristics to forecast reactivity. This document is intended to serve as a self-validating roadmap for researchers, enabling a deep, predictive understanding of this molecule's behavior at the quantum mechanical level.
Introduction: The "Why" of a Theoretical Approach
Understanding a molecule like this compound (C₅H₉BrO) requires more than just knowing its 2D structure. Its chemical behavior is governed by the subtle interplay of steric and electronic effects dictated by its 3D shape. Theoretical chemistry provides a powerful lens to probe these characteristics in silico, offering insights that can guide and rationalize experimental work.
Key questions we can answer computationally include:
-
What is the most stable three-dimensional shape (conformation) of the molecule?
-
How do different spatial arrangements of its atoms influence its energy and properties?
-
What would its characteristic spectroscopic fingerprints (NMR, IR) look like, and how can we assign them?
-
Where are the electron-rich and electron-poor regions, and how do they dictate the molecule's reactivity towards other chemical species?[3]
This guide will walk through the necessary computational workflows to answer these questions, establishing a foundational understanding of this compound for applications in synthesis and drug design.
Part I: Conformational Landscape Analysis
The molecule's flexibility, primarily around the C2-C3 bond, means it exists as a dynamic ensemble of different shapes, or conformers. Identifying the most stable (lowest energy) conformers is paramount, as these are the most populated and thus most relevant structures in a chemical reaction.[4][5]
Causality Behind the Method
We employ a two-step "scan-and-refine" protocol. A rapid, low-cost scan of the potential energy surface (PES) identifies all potential energy minima. These candidate structures are then subjected to a more accurate, high-level calculation to refine their geometries and energies, ensuring a reliable prediction of the global minimum and relative stabilities of other important conformers.[6]
Protocol 1: Potential Energy Surface (PES) Scan & Conformer Refinement
-
Initial Optimization: Perform a geometry optimization of this compound using a baseline level of theory, such as the B3LYP functional with a 6-31G(d) basis set.
-
Dihedral Scan: Identify the C(O)-C2-C3-C(H) dihedral angle for rotation. Initiate a relaxed PES scan, rotating this bond in 15° increments. At each step, the rest of the molecule's geometry is optimized.
-
Identify Minima: Plot the relative energy versus the dihedral angle. The "valleys" in this plot correspond to stable conformers (staggered arrangements), while the "peaks" are transition states (eclipsed arrangements).
-
Refined Optimization & Energetics:
-
Extract the geometries for each unique energy minimum identified in the scan.
-
Perform a full geometry optimization and frequency calculation for each conformer using a higher level of theory, such as B3LYP/6-311++G(d,p) , which provides a more accurate description of electronic structure and weak interactions.
-
The absence of imaginary frequencies confirms that each structure is a true minimum.
-
-
Thermodynamic Analysis: From the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal enthalpies, and Gibbs free energies. Calculate the relative Gibbs free energies (ΔG) to determine the most stable conformer under standard conditions.
Data Presentation: Predicted Conformational Energies
| Conformer | Dihedral Angle (O=C-C-H) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| I (Anti) | ~180° | 0.00 | 0.00 |
| II (Gauche) | ~60° | Calculated Value | Calculated Value |
| III (Gauche) | ~300° (-60°) | Calculated Value | Calculated Value |
| Note: Values are placeholders for actual computational output. The anti-conformer, with the bulky bromine and isopropyl groups farthest apart, is predicted to be the most stable. |
Visualization: Newman Projections of Key Conformers
This diagram illustrates the staggered conformers when viewing down the C2-C3 bond.
References
- 1. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutanal is a halogenated aldehyde of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its utility in the pharmaceutical and agrochemical industries is predicated on the reactivity of its aldehyde and alkyl bromide functionalities. However, the very features that make it a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and detailed protocols to ensure its safe handling and use in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1][2] |
| Molecular Weight | 165.03 g/mol | PubChem[1][2] |
| Appearance | Data not available; likely a liquid | |
| Boiling Point | Data not available | |
| Flash Point | Data not available; expected to be flammable | |
| Density | Data not available |
Note: Specific experimental data for this compound is limited. Properties are inferred based on its structure and data from similar compounds.
GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:
Signal Word: Warning [1]
Pictograms:
| Pictogram | Hazard Class |
| Flame | Flammable liquids |
| Exclamation Mark | Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity — single exposure; Respiratory tract irritation |
Hazard Statements (H-Statements): [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is crucial for safe handling. The following are based on the identified hazards and are consistent with safety data sheets for structurally similar compounds[3][4]:
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4]
-
P240: Ground and bond container and receiving equipment.[3]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[3]
-
P242: Use non-sparking tools.[3]
-
P243: Take action to prevent static discharges.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
-
Response:
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Core Safety Directives: A Risk-Based Approach
A proactive and informed approach to safety is essential when working with reactive chemical intermediates. The following directives provide a framework for minimizing risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous substances is through the implementation of robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the inhalation hazard posed by its potential respiratory irritancy.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.
-
Grounding and Bonding: Due to its flammability, all containers and equipment used for transferring this compound should be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[3]
Caption: Hierarchy of Engineering Controls.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are designed to minimize exposure, appropriate PPE is mandatory to protect against direct contact.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact.
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the operation.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Caption: Essential Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed to prevent the escape of vapors and potential contamination.[3][4]
-
Store in a locked cabinet or other secure area.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals.[5]
-
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to minimize harm to personnel and the environment.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The substance is a flammable liquid and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] During a fire, irritating and toxic gases, including hydrogen bromide and carbon oxides, may be generated.[4]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation and eliminate all ignition sources. Avoid breathing vapors and direct contact with the spilled material. Wear appropriate personal protective equipment as outlined in the PPE section.[4]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4]
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.
-
For large spills, dike the area to contain the spill.
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Caption: Step-wise Spill Response Protocol.
Toxicological Information
-
Acute Toxicity: No specific data is available. However, based on the hazard statements, it is irritating to the skin, eyes, and respiratory system.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1] Prolonged or repeated contact may defat the skin and cause dermatitis.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available to suggest it is a sensitizer.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe and effective use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, mandating the use of appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers and drug development professionals can mitigate the risks associated with this compound. A culture of safety, grounded in scientific knowledge and practical experience, is the cornerstone of responsible chemical research.
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of 2-Bromo-3-methylbutanal in Organic Solvents
For Immediate Release
Abstract
Introduction: Understanding the Molecule
2-Bromo-3-methylbutanal, with the chemical formula C₅H₉BrO, is a halogenated aldehyde of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a reactive carbonyl group and a bromine atom alpha to the aldehyde, makes it a versatile precursor for the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for its effective handling, reaction design, purification, and formulation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 165.03 g/mol | [1][2] |
| XLogP3-AA | 1.9 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
The XLogP3-AA value of 1.9 suggests a moderate degree of lipophilicity, indicating that this compound will likely favor organic solvents over water. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors further dictates its interaction with protic and aprotic solvents.
Theoretical Framework: The Principles of Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like."[3][4] This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. For this compound, the key intermolecular interactions to consider are:
-
Van der Waals Forces: These are weak, non-specific attractions that will be present in all solvent-solute combinations. The branched alkyl chain and the bromine atom contribute to these interactions.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment, making the molecule polar. Polar solvents will interact favorably with this dipole.
-
Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its carbonyl oxygen can act as a hydrogen bond acceptor.[1][2] This allows for interactions with protic solvents like alcohols.
The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions can be overcome to form new, energetically favorable solute-solvent interactions.
Predicted Solubility Profile of this compound
Based on its molecular structure and the principles of solubility, a qualitative solubility profile for this compound can be predicted.
Predicted Solubility of this compound in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar alkyl chain and the overall moderate polarity of the molecule will allow for favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | High | The strong dipole of the carbonyl group will interact favorably with the dipoles of polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The carbonyl oxygen can accept hydrogen bonds from protic solvents. The alkyl chain may slightly limit solubility compared to smaller aldehydes. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The hydrophobic nature of the C5 alkyl chain and the bromine atom will likely outweigh the polarity of the carbonyl group, leading to poor solvation in highly polar, protic solvents like water. |
This predicted profile is supported by solubility data for the structurally similar compound, 2-bromo-3-methylbutyric acid, which is reported to be soluble in alcohol and diethyl ether, and only very slightly soluble in water.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid or liquid organic compound in a given solvent.
Saturated Solution Method (Shake-Flask)
This is a conventional and reliable method for determining thermodynamic solubility.[5]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has completely settled. If necessary, centrifuge the sample to facilitate separation.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
Visual Method (Titration)
This method provides a rapid, albeit less precise, estimation of solubility.[6]
Protocol:
-
Initial Setup: Place a known mass or volume of this compound into a test tube or small vial.
-
Solvent Addition: Gradually add the chosen solvent in small, measured increments from a burette or pipette.
-
Observation: After each addition, vigorously shake or vortex the mixture and visually inspect for the complete dissolution of the solute.
-
Endpoint Determination: The total volume of solvent required to completely dissolve the solute is recorded.
-
Calculation: The solubility is then calculated based on the mass of the solute and the volume of the solvent at the point of complete dissolution.
Visualizing the Solubility Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Relationship between solute/solvent properties and predicted solubility.
References
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The inherent reactivity of α-bromo aldehydes, often leading to challenges in their synthesis and purification, likely contributes to the scarcity of published experimental data.[1] This guide, therefore, serves as a valuable predictive resource, grounded in established spectroscopic theory.
Molecular Structure and Key Features
2-Bromo-3-methylbutanal possesses a stereocenter at the α-carbon (C2), meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers. The molecule's structure, presented below, is foundational to understanding its spectroscopic properties.
Chemical Structure:
Molecular Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[2][3] |
| Molecular Weight | 165.03 g/mol | PubChem[2][3] |
| IUPAC Name | This compound | PubChem[2][3] |
| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | PubChem[2][3] |
| SMILES | CC(C)C(C=O)Br | PubChem[2][3] |
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in a molecule. The predicted spectrum of this compound is based on the analysis of chemical shifts and spin-spin coupling patterns influenced by the electronegative bromine atom and the aldehyde group.[4][5][6][7][8][9][10]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehydic H (CHO) | 9.0 - 10.0 | Doublet | ~3 Hz | Deshielded by the carbonyl group. Coupled to the α-proton.[11][12][13] |
| α-H (CHBr) | 4.0 - 4.5 | Doublet of Doublets | ~3 Hz, ~7 Hz | Deshielded by both the adjacent bromine and aldehyde group. Coupled to the aldehydic proton and the β-proton. |
| β-H (CH(CH₃)₂) | 2.0 - 2.5 | Multiplet | ~7 Hz | Influenced by the α-proton and the two methyl groups. |
| Methyl H's (CH(CH₃)₂) | 1.0 - 1.2 | Two Doublets | ~7 Hz | The two methyl groups are diastereotopic due to the adjacent stereocenter and will likely appear as two distinct doublets, each coupled to the β-proton. |
Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. The predicted chemical shifts for this compound are influenced by the electronegativity of the attached atoms.[14][15][16][17]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C (CHO) | 190 - 200 | Characteristic chemical shift for an aldehyde carbonyl carbon.[12][17][18] |
| α-C (CHBr) | 50 - 60 | Shifted downfield due to the attached electronegative bromine atom. |
| β-C (CH(CH₃)₂) | 30 - 40 | Standard aliphatic carbon chemical shift. |
| Methyl C's (CH(CH₃)₂) | 15 - 25 | The two methyl carbons are diastereotopic and may show slightly different chemical shifts. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The key diagnostic peaks for this compound are expected to be from the aldehyde group.[2][19][20][21][22][23]
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aldehydic C-H Stretch | 2830-2695 | Medium | A characteristic pair of bands for aldehydes, with the lower wavenumber peak being particularly diagnostic.[19][20][23] |
| C=O Stretch | 1740-1720 | Strong | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[19][20][21][23] |
| C-Br Stretch | 600 - 500 | Medium to Strong | The position can vary, but it is expected in the fingerprint region. |
Diagram: IR Spectroscopy Logic
Caption: Relationship between functional groups and IR absorptions.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.[24]
Predicted Fragmentation Pattern:
| m/z | Fragment Ion | Fragmentation Pathway |
| 164/166 | [C₅H₉BrO]⁺ | Molecular ion (M⁺) |
| 135/137 | [C₄H₆Br]⁺ | α-cleavage, loss of CHO radical |
| 85 | [C₅H₉O]⁺ | Loss of Br radical |
| 57 | [C₄H₉]⁺ | Loss of Br and CO |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 29 | [CHO]⁺ | α-cleavage, loss of C₄H₈Br radical |
Diagram: Mass Spectrometry Fragmentation
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.pg.edu.pl [chem.pg.edu.pl]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
commercial suppliers of 2-Bromo-3-methylbutanal
An In-depth Technical Guide to the Commercial Sourcing and Application of 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 64932-36-1), also known as α-Bromo-iso-valeraldehyde, is a reactive bifunctional molecule increasingly utilized as a key building block in complex organic synthesis. Its utility stems from the presence of both a reactive aldehyde for nucleophilic addition and an α-bromo substituent poised for substitution or elimination reactions. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a curated list of suppliers, critical quality assessment parameters, and field-proven protocols for its handling and application. The objective is to equip researchers and drug development professionals with the necessary technical knowledge to confidently source and effectively utilize this versatile synthetic intermediate.
Introduction to this compound: A Profile
This compound is a halogenated aldehyde with the molecular formula C₅H₉BrO.[1] Its structure, featuring a stereocenter at the α-carbon, makes it a valuable chiral precursor or intermediate in the synthesis of complex target molecules. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the bromine atom at the adjacent position serves as an excellent leaving group for nucleophilic substitution or as a handle for organometallic coupling reactions.
The primary challenge associated with α-bromoaldehydes is their inherent instability. The hydrobromic acid that can form in situ may catalyze polymerization or other side reactions, making high purity and proper handling paramount for successful downstream applications.[2] This underscores the importance of selecting a reliable commercial supplier who can provide material with minimal acidic impurities and appropriate stabilizers.
Key Physicochemical Properties:
-
Molecular Weight: 165.03 g/mol [1]
-
CAS Number: 64932-36-1[1]
-
Appearance: Typically a liquid (though some suppliers list it as a white powder, suggesting it may be handled as a derivative or in a stabilized form)[3]
-
Synonyms: 2-bromo-3-methyl-butanaldehyde, α-Bromo-iso-valeraldehyde[1][4]
Commercial Suppliers and Procurement Strategy
Sourcing high-quality this compound is the foundational step for any research program utilizing this reagent. The market includes bulk manufacturers, specialized chemical synthesis companies, and catalog vendors. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up) and the required purity grade.
Supplier Selection Workflow
The process of selecting a supplier and procuring the chemical should be systematic to ensure both quality and project timeline adherence.
Caption: Workflow for sourcing and quality control of this compound.
Table of Commercial Suppliers
The following table summarizes known . This list is not exhaustive, and availability may vary. Researchers should always verify the current product listing directly with the supplier.
| Supplier Name | Country of Origin | Notes |
| BLD Pharm | China/USA | Offers the product with CAS 64932-36-1 and provides access to analytical documents (NMR, HPLC, etc.). Ideal for research-grade quantities.[5] |
| Zhejiang Jiuzhou Chem Co., Ltd | China | Lists the product for bulk orders (Metric Ton scale) with a stated purity of 99%. Suited for process development and scale-up.[3] |
| Molbase (Aggregator) | N/A | A chemical database listing multiple potential suppliers, such as HANGZHOU LEAP CHEM CO., LTD. and Beijing Bailingwei Technology Co., Ltd.[6] |
| Rivashaa Agrotech Biopharma Pvt Ltd | India | Lists the compound in their product catalog, suggesting capabilities in custom synthesis or supply. |
| Guidechem (Aggregator) | N/A | A directory that can be used to find various international suppliers listing CAS 64932-36-1.[4] |
Quality Assessment and Trustworthiness
For a reactive intermediate like this compound, verifying purity is a non-negotiable, self-validating step. The supplier's Certificate of Analysis (CoA) is the first line of defense, but in-house verification provides the ultimate assurance.
Key Parameters for Quality Control:
-
Purity Assay (by GC or HPLC): This should be >95% for most applications. The CoA should specify the method used.
-
Identity Verification (by ¹H NMR): This is the most critical in-house check. The spectrum should confirm the presence of the aldehydic proton (typically δ 9.5-10.0 ppm), the α-proton adjacent to the bromine (typically δ 4.0-4.5 ppm), and the isopropyl group. Integration values should match the expected proton counts.
-
Residual Acid Content: While not always reported, low acidity is crucial for stability. If the material is to be stored, it should be kept under an inert atmosphere and refrigerated.
Applications in Synthesis & Experimental Protocols
The primary value of this compound is as an electrophilic building block. The aldehyde can be targeted by nucleophiles, or the α-carbon can undergo Sₙ2 displacement.
General Reaction Scheme
Caption: Key reaction pathways for this compound as a synthetic intermediate.
Protocol: Acetal Protection for Enhanced Stability and Selective Reaction
Rationale: The aldehyde functionality is highly reactive and can interfere with reactions targeting the C-Br bond. Protecting the aldehyde as an acetal masks its reactivity, allowing for selective chemistry at the α-carbon. This protocol describes a standard diethyl acetal formation.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Ethanol (anhydrous, as solvent)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add triethyl orthoformate (1.5 eq) to the solution.
-
Catalysis: Add a catalytic amount of p-TSA (0.05 eq). The causality here is that acid catalysis is required to protonate the aldehyde oxygen, activating it for nucleophilic attack by ethanol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the catalyst by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is critical to prevent acid-catalyzed decomposition during workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Verification: The resulting crude 2-bromo-3,3-diethoxybutane should be verified by ¹H NMR to confirm the disappearance of the aldehyde proton and the appearance of the characteristic acetal proton and ethoxy group signals. The product can then be used in subsequent reactions without further purification or purified by column chromatography if necessary.
Safety, Handling, and Storage
Trustworthiness through Safety: A robust experimental plan is underpinned by a thorough understanding of reagent hazards. Every protocol must be a self-validating system of safety.
GHS Hazard Information: According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is recommended.
-
Spill Management: Keep appropriate spill containment materials (e.g., absorbent pads, sand) readily available.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Refrigeration is recommended for long-term storage to minimize degradation.
Conclusion
This compound is a potent synthetic intermediate whose effective use is directly tied to the quality of the commercially sourced material. By employing a systematic procurement strategy that prioritizes technical evaluation and in-house quality control, researchers can mitigate risks associated with reagent instability. Understanding its core reactivity and adhering to strict safety and handling protocols will enable drug development professionals to confidently integrate this valuable building block into their synthetic campaigns, accelerating the discovery of new chemical entities.
References
An In-Depth Technical Guide to the Stereoisomerism and Chirality of 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-3-methylbutanal, a halogenated aldehyde, presents a compelling case study in stereoisomerism, a fundamental concept in drug development and chemical synthesis. The presence of two chiral centers in its molecular structure gives rise to a set of four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different biological activities. This guide provides a comprehensive exploration of the stereochemical landscape of this compound, detailing the theoretical underpinnings of its chirality, practical methodologies for the stereoselective synthesis of its isomers, and robust analytical techniques for their separation and characterization. By integrating foundational principles with actionable experimental protocols, this document serves as a critical resource for researchers engaged in the synthesis and analysis of chiral molecules.
The Stereochemical Landscape of this compound
The molecular structure of this compound features two stereogenic centers, or chiral centers, at the C2 and C3 positions. A chiral center is a carbon atom bonded to four different substituent groups, resulting in a molecule that is not superimposable on its mirror image.
-
C2 (the α-carbon): This carbon is bonded to a hydrogen atom, a bromine atom, an aldehyde group (-CHO), and an isopropyl group.
-
C3 (the β-carbon): This carbon is bonded to a hydrogen atom, a methyl group, another methyl group (as part of the isopropyl group), and the C2 carbon.
The presence of two chiral centers means that this compound can exist as 2^n stereoisomers, where n is the number of chiral centers. In this case, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The two pairs of enantiomers are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).
-
Diastereomers: Stereoisomers that are not mirror images of each other. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.
The absolute configuration at each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules.
Visualizing the Stereoisomers
Figure 1: Stereoisomeric relationships of this compound.
Stereoselective Synthesis: An Organocatalytic Approach
Achieving control over the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For the preparation of enantioenriched this compound, organocatalytic asymmetric α-bromination of the parent aldehyde, 3-methylbutanal, presents a powerful and elegant strategy. This approach utilizes a small chiral organic molecule as a catalyst to induce stereoselectivity.
Mechanistic Rationale
The organocatalytic α-bromination of aldehydes typically proceeds through an enamine intermediate.[1] A chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether, reacts with the starting aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol and will react with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The stereochemistry of the final product is dictated by the facial selectivity of the enamine's attack on the bromine source, which is controlled by the chiral environment created by the catalyst.
References
Methodological & Application
Synthesis Protocol for 2-Bromo-3-methylbutanal: An In-Depth Technical Guide
This document provides a comprehensive guide for the synthesis of 2-Bromo-3-methylbutanal, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale, potential challenges, and critical safety considerations to ensure a successful and safe synthesis.
Introduction
This compound, a halogenated aldehyde, serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring an electrophilic aldehyde and a reactive carbon-bromine bond, allows for a variety of subsequent chemical transformations. The target molecule's physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | --INVALID-LINK--[1] |
| Molecular Weight | 165.03 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 64932-36-1 | --INVALID-LINK--[1] |
Reaction Principle: Acid-Catalyzed α-Bromination
The synthesis of this compound is achieved through the α-bromination of 3-methylbutanal (isovaleraldehyde). This reaction proceeds via an acid-catalyzed mechanism. The presence of an acid catalyst facilitates the tautomerization of the aldehyde to its enol form. This enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the α-bromo aldehyde and hydrogen bromide (HBr) as a byproduct.[2][3]
The acid catalysis is crucial as it accelerates the formation of the enol, which is the rate-determining step of the reaction.[3] It is important to note that under acidic conditions, the reaction tends to be selective for mono-bromination, in contrast to base-catalyzed halogenation which can lead to polyhalogenated products.[2]
Figure 1: Simplified workflow of the acid-catalyzed α-bromination of an aldehyde.
Experimental Protocol
This protocol details the synthesis of this compound from 3-methylbutanal.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3-Methylbutanal (Isovaleraldehyde) | C₅H₁₀O | 86.13 | 8.61 g (0.1 mol) | >98% |
| Bromine | Br₂ | 159.81 | 15.98 g (0.1 mol) | >99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 5 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, combine 3-methylbutanal (8.61 g, 0.1 mol), 50 mL of anhydrous dichloromethane (DCM), and glacial acetic acid (5 mL).
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.
-
Addition of Bromine: Prepare a solution of bromine (15.98 g, 0.1 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred aldehyde mixture via the dropping funnel over a period of approximately 1 hour. Maintain the temperature of the reaction mixture between 0-5 °C during the addition. The characteristic reddish-brown color of bromine should gradually disappear.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic. This step neutralizes the excess acetic acid and the HBr byproduct.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine) (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification (Optional but Recommended): The crude this compound can be purified by vacuum distillation. Due to the potential instability of α-bromoaldehydes, it is crucial to perform the distillation at a reduced pressure to keep the temperature low.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton, the proton at the α-carbon, the proton at the β-carbon, and the methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon bearing the bromine, the β-carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the C-Br stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound, with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of similar intensity). |
Note: As of the writing of this guide, a publicly available, comprehensive set of experimental spectroscopic data for this compound is limited. The expected observations are based on the known chemical structure and data from analogous compounds.
Safety Precautions
Hazard Identification and Personal Protective Equipment (PPE)
| Chemical | Hazards | Recommended PPE |
| 3-Methylbutanal (Isovaleraldehyde) | Flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation. | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, use in a well-ventilated fume hood. |
| Bromine | Highly corrosive, causes severe skin burns and eye damage, fatal if inhaled, strong oxidizer.[4] | Chemical splash goggles and a face shield, chemical-resistant gloves (Viton or laminate), chemical-resistant apron or full-body suit, respiratory protection (use a full-face respirator with an appropriate cartridge for bromine). Must be handled in a chemical fume hood. [5] |
| This compound | Flammable liquid and vapor, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Skin and eye irritant, potential carcinogen. | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
| Acetic Acid (glacial) | Corrosive, causes severe skin burns and eye damage. | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
| Hydrogen Bromide (HBr) | Corrosive, causes severe skin burns and eye damage, toxic if inhaled.[6] | Generated in situ. All precautions for handling bromine and working in a fume hood apply. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention, especially in case of contact with bromine.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are of high purity and the solvent is anhydrous.
-
Maintain the reaction temperature strictly, especially during the bromine addition.
-
Incomplete reaction can be addressed by extending the reaction time.
-
-
Formation of Byproducts (Dibromination):
-
Slow, controlled addition of bromine is critical to minimize dibromination.
-
Using a slight excess of the aldehyde can also help to reduce the formation of the dibrominated product.
-
-
Product Decomposition:
-
α-Bromoaldehydes can be unstable. It is advisable to use the product in the subsequent reaction step as soon as possible after its synthesis and purification.
-
If storage is necessary, it should be done under an inert atmosphere (nitrogen or argon) at low temperatures.
-
For highly selective synthesis, an alternative approach involves the protection of the aldehyde as an acetal, followed by bromination and subsequent deprotection.[7] This method can significantly reduce the formation of byproducts and improve the overall yield.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methylbutanal in Asymmetric Synthesis
Introduction
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a driving force in drug discovery and materials science. Chiral α-bromo aldehydes, such as 2-bromo-3-methylbutanal, represent a class of exceptionally versatile building blocks for achieving this goal.[1][2] This molecule uniquely combines the electrophilic reactivity of an aldehyde with a stereogenic center bearing a bromine atom—an excellent leaving group. This bifunctional nature allows for the sequential and highly controlled introduction of new stereocenters, making it a powerful tool for constructing complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of key transformations, offering field-proven insights into how to leverage this reagent's full potential. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Core Principle: Enamine and Iminium Ion Catalysis
The majority of modern asymmetric transformations involving aldehydes are driven by organocatalysis, which avoids the use of often toxic or expensive metals.[3] The primary activation mode for this compound involves its reaction with a chiral secondary amine catalyst (e.g., a proline derivative) to form a transient nucleophilic enamine intermediate.[4] The steric environment of the chiral catalyst effectively shields one face of the enamine, directing the approach of an incoming electrophile to the other face and thus controlling the stereochemical outcome of the reaction.[4]
This fundamental mechanism is central to a variety of powerful C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions.
Visualization: The Enamine Catalytic Cycle
Caption: General catalytic cycle for enamine-mediated α-functionalization of aldehydes.
Application 1: Asymmetric α-Alkylation
The development of a general catalytic asymmetric aldehyde α-alkylation has been a significant challenge in organic synthesis.[5] Organocatalysis provides a mild and effective solution. For a substrate like this compound, this transformation is particularly valuable for creating α-quaternary stereocenters, which are prevalent in many biologically active molecules.[6]
Mechanistic Insight
The reaction proceeds via the enamine mechanism described above. The chiral enamine intermediate attacks a suitable electrophile. The success of this reaction hinges on the enamine being sufficiently nucleophilic to react with the electrophile, while avoiding undesired side reactions like catalyst alkylation.[5] Recent advancements have merged enamine catalysis with photoredox catalysis, allowing for the use of alkyl bromides as electrophiles through the generation of radical intermediates.[7][8] This dual-catalyst approach dramatically expands the scope of possible alkylating agents.
Protocol: Organocatalytic Asymmetric α-Alkylation of this compound
This protocol is adapted from established procedures for the α-alkylation of branched aldehydes.[6][9]
Step-by-Step Methodology:
-
Catalyst Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the chiral amine catalyst (e.g., (S)-α-methyl proline, 20 mol%) and a suitable acid co-catalyst (e.g., p-anisic acid, 20 mol%).
-
Reaction Setup: Dissolve the catalysts in a non-polar solvent (e.g., toluene, 0.5 M). Add this compound (1.0 equiv.).
-
Addition of Reagents: Add the alkylating agent (e.g., a benzyl bromide, 1.2 equiv.) and a stoichiometric base to act as an acid scavenger (e.g., imidazole, 1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (typically 24-72 hours), monitoring progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched α-alkylated aldehyde.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis, often after reduction to the corresponding alcohol for easier separation.
Data Presentation: Representative α-Alkylation Reactions
| Catalyst | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-α-Methyl Proline | Benzyl Bromide | Toluene | 50 | 48 | 85 | 92 |
| Diphenylprolinol Silyl Ether | 4-Nitrobenzyl Bromide | CH₂Cl₂ | 25 | 24 | 90 | >95 |
| Primary Aminothiourea | Diphenylbromomethane | MTBE | 25 | 72 | 78 | 91[10] |
Application 2: Asymmetric Michael Addition
The Michael addition is a cornerstone C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] In this context, the enamine derived from this compound serves as a soft nucleophile that can add to highly electrophilic acceptors like nitroalkenes. This reaction is exceptionally powerful for synthesizing γ-nitro aldehydes, which are precursors to chiral γ-amino acids.
Mechanistic Insight
The reaction is initiated by the formation of the chiral enamine from this compound and a diarylprolinol silyl ether catalyst.[4] This enamine adds to the nitroalkene in a highly stereocontrolled fashion. The bulky silyl ether group of the catalyst effectively blocks one face of the enamine, ensuring the nitroalkene approaches from the less hindered side.[4] The resulting intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst. The addition of an acid co-catalyst, such as p-nitrophenol, has been shown to significantly accelerate the reaction.[4]
Visualization: Stereocontrol in Michael Addition
Caption: Steric shielding by the catalyst directs the approach of the electrophile.
Protocol: Asymmetric Michael Addition to a Nitroalkene
This protocol is based on the highly reliable procedure developed by Hayashi and coworkers.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a vial, dissolve the nitroalkene (1.2 equiv.), the chiral catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%), and an additive (e.g., p-nitrophenol, 20 mol%) in a suitable solvent (e.g., toluene, 0.5 M).
-
Substrate Addition: Add this compound (1.0 equiv.) to the solution and stir at the desired temperature (e.g., 20 °C).
-
Monitoring: Follow the reaction's progress via TLC analysis. These reactions are often complete within a few hours.
-
Work-up: Once the starting aldehyde is consumed, quench the reaction by adding a small amount of saturated NaHCO₃ solution.
-
Purification: Directly load the crude mixture onto a silica gel column and purify using flash chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired γ-nitro aldehyde product.
-
Analysis: The diastereomeric ratio (dr) can be determined from the ¹H NMR of the crude reaction mixture. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation: Michael Addition of Aldehydes to Nitroolefins
| Aldehyde | Nitroolefin | Catalyst | Additive | Yield (%) | dr (syn:anti) | ee (%) (anti) |
| Propanal | β-Nitrostyrene | 3 | p-Nitrophenol | 95 | 6:94 | 99[4] |
| Isovaleraldehyde | β-Nitrostyrene | 3 | Benzoic Acid | 98 | 10:90 | 98 |
| Propanal | (E)-2-Nitroprop-1-ene | 3 | None | 91 | 12:88 | 97 |
(Catalyst 3 is Diphenylprolinol silyl ether)
Downstream Transformations: Unlocking Molecular Diversity
The true power of this compound lies in the synthetic versatility of its products. The aldehyde and bromo functionalities serve as handles for a wide array of subsequent transformations.
-
Reduction to Bromo-Alcohols: The aldehyde can be easily reduced (e.g., with NaBH₄) to the corresponding α-bromo alcohol without loss of optical purity.[12]
-
Conversion to Epoxides: Treatment of the resulting bromo-alcohols with a base (e.g., KOH) provides a straightforward route to valuable chiral terminal epoxides.[12]
-
Oxidation to Bromo-Acids: Oxidation (e.g., using the Pinnick oxidation) converts the aldehyde to the corresponding α-bromo carboxylic acid, a precursor for non-proteinogenic amino acids.[12]
-
Nucleophilic Substitution of Bromide: The bromine atom can be displaced by a variety of nucleophiles (azides, amines, thiols) via an Sₙ2 reaction to install new functionalities at the chiral center, providing access to chiral amino acids and other valuable motifs.[13][14]
Visualization: Synthetic Utility Workflow
Caption: Versatile transformations of chiral α-bromo aldehyde products.
Conclusion
This compound is a potent and versatile chiral building block for asymmetric synthesis. Through the power of organocatalysis, specifically enamine-mediated pathways, it provides reliable access to highly functionalized, enantiomerically enriched products. The ability to perform stereocontrolled alkylations and Michael additions, coupled with the vast potential for downstream functionalization of both the aldehyde and the bromide, makes this reagent an invaluable asset for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with precision and efficiency.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective catalytic alpha-alkylation of aldehydes via an SN1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01294H [pubs.rsc.org]
Application Notes and Protocols: 2-Bromo-3-methylbutanal as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-bromo-3-methylbutanal, a bifunctional reagent of significant utility in modern organic synthesis. Possessing both a reactive aldehyde and an α-bromo substituent, this building block offers two distinct points for chemical modification, enabling the construction of complex molecular architectures. This document details the reagent's physicochemical properties, reactivity profile, and provides validated, step-by-step protocols for its application in key synthetic transformations. The causality behind experimental choices is explained, offering researchers, scientists, and drug development professionals the practical insights needed to effectively leverage this versatile intermediate.
Introduction: The Duality of a Key Building Block
This compound is a valuable intermediate in the fine chemical and pharmaceutical industries.[1] Its structure, featuring an isopropyl group adjacent to the α-bromo center, provides steric influence that can be exploited in stereoselective reactions. The true synthetic power of this molecule lies in its dual reactivity:
-
The Aldehyde Group: An electrophilic carbonyl carbon that readily undergoes nucleophilic attack, serving as a handle for chain elongation and functional group interconversion (e.g., Wittig reactions, Grignard additions, reductive aminations).
-
The α-Bromo Group: The bromine atom is a good leaving group, situated at a secondary carbon. This site is susceptible to nucleophilic substitution (SN2) reactions and is a key component in transformations like the Reformatsky and cross-aldol reactions.[2][3]
This guide will explore how to harness this dual functionality to achieve diverse synthetic outcomes.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[4] |
| Molecular Weight | 165.03 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 64932-36-1 | PubChem[4] |
| Appearance | Flammable liquid and vapor | PubChem[4] |
| Primary Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | PubChem[4] |
Safety & Handling: this compound is classified as a flammable liquid and an irritant.[4] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[5] Store in a tightly closed container in a cool, well-ventilated area away from heat and ignition sources.
Synthetic Utility and Reactivity Map
The versatility of this compound stems from its ability to participate in a wide array of chemical transformations, targeting either of its two functional groups. The diagram below provides a high-level overview of its synthetic potential.
References
Application Note: A Guide to the Reaction of 2-Bromo-3-methylbutanal with Nucleophiles
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reactivity of 2-bromo-3-methylbutanal, a versatile bifunctional synthetic intermediate. We explore the compound's dual electrophilic nature, detailing the mechanistic dichotomy between nucleophilic attack at the carbonyl carbon and substitution at the α-carbon. This guide offers field-proven insights into directing reaction pathways through the strategic selection of nucleophiles. Detailed, step-by-step protocols for reactions with Grignard reagents, organocuprates, and Wittig reagents are provided to illustrate the synthesis of secondary bromohydrins, α-alkylated aldehydes, and bromo-alkenes, respectively.
Introduction: The Synthetic Utility of α-Bromo Aldehydes
α-Bromo aldehydes, such as this compound, are valuable building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Their synthetic power stems from the presence of two distinct electrophilic sites: the carbonyl carbon and the adjacent carbon bearing the bromine atom. This bifunctionality allows for a diverse range of chemical transformations. The carbonyl group is susceptible to nucleophilic addition, a cornerstone of C-C bond formation, while the α-carbon is activated for nucleophilic substitution (SN2) reactions, as the carbonyl's electron-withdrawing nature enhances the polarity of the carbon-halogen bond.[2]
Understanding and controlling the competition between these pathways is paramount for achieving desired synthetic outcomes. This guide elucidates the key principles governing this selectivity and provides robust protocols for achieving specific chemical transformations.
Mechanistic Crossroads: Nucleophilic Addition vs. SN2 Substitution
The reaction of a nucleophile with this compound can proceed via two primary, competing pathways. The outcome is largely dictated by the electronic and steric properties of the nucleophile, often categorized by Hard-Soft Acid-Base (HSAB) theory.
-
Pathway A: Nucleophilic Addition (1,2-Addition). The polarized carbonyl group features an electrophilic carbon atom.[3] "Hard" nucleophiles, characterized by high charge density and ionic character (e.g., Grignard reagents, organolithiums), preferentially attack this "hard" electrophilic site.[4] This reaction proceeds through a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol.[5]
-
Pathway B: Nucleophilic Substitution (SN2). The α-carbon, bonded to the electronegative bromine atom, serves as a "soft" electrophilic center. "Soft" nucleophiles, which are typically larger, more polarizable, and less basic (e.g., organocuprates, thiolates, stabilized enolates), favor the SN2 pathway.[6] This concerted mechanism results in the displacement of the bromide leaving group.
Figure 1: Competing reaction pathways for this compound.
Stereochemical Considerations
The stereochemical outcome is a critical aspect of these transformations, as this compound possesses a chiral center at the α-carbon (C2).
-
Attack at the Carbonyl (C1): The carbonyl carbon is prochiral and sp²-hybridized, making it trigonal planar. Nucleophilic attack can occur from either the Re or Si face, creating a new stereocenter.[7] This typically results in a mixture of diastereomers, often in nearly equal amounts unless a chiral directing group or catalyst is employed.
-
Attack at the α-Carbon (C2): An SN2 reaction at the existing chiral center proceeds via a backside attack mechanism. This leads to a predictable inversion of configuration at C2, a phenomenon known as a Walden inversion.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
Application Notes and Protocols: Catalytic Applications Involving 2-Bromo-3-methylbutanal
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-3-methylbutanal
This compound is a versatile bifunctional molecule that serves as a valuable chiral building block in asymmetric synthesis.[1][][3] Its structure, featuring both a reactive aldehyde and a stereogenic center at the α-carbon bearing a bromine atom, makes it a powerful intermediate for constructing complex molecular architectures. The aldehyde provides a handle for classic carbonyl chemistry, such as aldol reactions, reductions, and reductive aminations, while the α-bromo group is an excellent electrophilic site for nucleophilic substitution and a coupling partner in transition-metal-catalyzed reactions. The ability to synthesize this compound in high enantiomeric purity via organocatalysis has cemented its role as a strategic starting material for generating diverse chiral molecules, including non-canonical amino acids and fragments for active pharmaceutical ingredients (APIs).[4]
This guide provides an in-depth exploration of the key catalytic applications involving this compound, focusing first on its highly efficient asymmetric synthesis and subsequently on its utility in downstream catalytic transformations. The protocols are designed to be robust and self-validating, providing researchers with the tools to confidently incorporate this building block into their synthetic programs.
Part 1: Enantioselective Catalytic Synthesis of (R)- or (S)-2-Bromo-3-methylbutanal
The most significant catalytic application directly related to this compound is its own stereoselective synthesis. Organocatalysis, particularly enamine catalysis, has emerged as the premier method for the α-functionalization of aldehydes.[5] This approach avoids the use of metals and provides access to α-bromo aldehydes in high yields and with excellent enantiocontrol.[6][7]
Principle of Asymmetric Organocatalytic α-Bromination
The reaction proceeds via an enamine intermediate formed between the parent aldehyde (3-methylbutanal) and a chiral secondary amine catalyst, typically a prolinol derivative. This enamine is a nucleophile that attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The steric environment created by the chiral catalyst directs the approach of the brominating agent, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral α-bromo aldehyde and regenerates the catalyst to continue the cycle. A critical challenge in this reaction is preventing side reactions like dibromination and catalyst bromination; this is often overcome by the slow addition of the brominating agent.[8]
Visualization: Organocatalytic Cycle
Caption: Catalytic cycle for the organocatalytic α-bromination of 3-methylbutanal.
Experimental Protocol: Asymmetric α-Bromination
This protocol is adapted from established methodologies for the organocatalytic bromination of aldehydes.[5][8]
Materials:
-
3-Methylbutanal (isovaleraldehyde)
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other suitable prolinol-derived catalyst)
-
N-Bromosuccinimide (NBS)
-
Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM) as solvent
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Syringe pump
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 3-methylbutanal (1.0 equiv) and the chiral amine catalyst (0.05 - 0.10 equiv).
-
Solvent Addition: Add the solvent (e.g., HFIP, ~0.5 M concentration relative to the aldehyde) and a small amount of water (e.g., 100 μL per mmol of aldehyde).[8] Stir the mixture at the desired temperature (e.g., 0 °C to room temperature).
-
NBS Addition: Dissolve NBS (1.1 equiv) in a minimal amount of the reaction solvent. Using a syringe pump, add the NBS solution dropwise to the reaction mixture over a period of 90-120 minutes.
-
Causality Insight: Slow addition is crucial. It maintains a low concentration of NBS, which minimizes the formation of the dibrominated product and prevents irreversible bromination of the catalyst.[8]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy until consumption of the starting aldehyde is complete.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any remaining NBS, followed by saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo at low temperature to minimize racemization or decomposition of the product. The crude α-bromoaldehyde is often unstable and may be purified quickly via column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), or used directly in the next step.
Data Summary: Representative Results
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 5 | DCM | 0 | 2 | ~85 | Up to 96% |
| 10 | HFIP | 20 | 1.5 | ~82 | Up to 92% |
| (Note: Data is representative based on literature for similar aldehydes and may vary).[6][7][8] |
Part 2: Downstream Catalytic Applications of Chiral this compound
Once synthesized, the chiral this compound serves as a versatile substrate for further catalytic transformations, enabling the rapid construction of complex chiral molecules.
Application: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The carbon-bromine bond in this compound can serve as an electrophilic handle in transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, producing chiral α-amino aldehydes, which are precursors to valuable amino acids and amino alcohols.
Principle: The reaction involves the palladium-catalyzed coupling of an amine with an organic halide.[9] A Pd(0) species undergoes oxidative addition into the C-Br bond of this compound. The resulting Pd(II) complex then coordinates with the amine. Base-assisted deprotonation of the amine followed by reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst. The aldehyde functionality may require protection (e.g., as an acetal) prior to the coupling reaction to prevent undesired side reactions.
Visualization: General Experimental Workflow
Caption: A typical experimental workflow for the amination of this compound.
Protocol: Generalized Pd-Catalyzed Amination
Materials:
-
(R)- or (S)-2-Bromo-3-methylbutanal (or its protected acetal derivative) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BrettPhos, 2-4 mol%)[9]
-
Base (e.g., Sodium tert-butoxide, LHMDS, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the protected this compound derivative, the amine, and the anhydrous solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like BrettPhos are often required to promote the challenging oxidative addition to the C(sp³)-Br bond and facilitate the reductive elimination step.[9]
-
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If a protecting group was used, remove it under appropriate conditions (e.g., mild acid for an acetal) to yield the final α-amino aldehyde.
Part 3: Protocol Validation & Trustworthiness
To ensure the scientific integrity of the results obtained from these protocols, a rigorous validation process is mandatory. Each protocol is a self-validating system when coupled with proper analytical characterization.
-
Structural Confirmation: The chemical structure of the product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will confirm the presence of key protons and their coupling, while ¹³C NMR will verify the carbon skeleton.
-
Stereochemical Purity: The enantiomeric excess (ee%) of the chiral product is the most critical measure of success for the asymmetric synthesis. This is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. The peak areas of the two enantiomers are integrated to calculate the ee%.
-
Purity and Identity: Mass Spectrometry (MS), either through GC-MS or LC-MS, should be used to confirm the molecular weight of the product and assess its overall purity.
Part 4: Safety & Handling Precautions
This compound and related α-bromo aldehydes are reactive and potentially hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: The compound is expected to be a flammable liquid and vapor. It is a skin, eye, and respiratory irritant.[10]
-
Handling:
-
Keep away from heat, sparks, and open flames.[11]
-
Use non-sparking tools and take measures to prevent static discharge.[11]
-
Wear protective gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[11][12]
-
Avoid breathing vapors; use only in a well-ventilated area.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. aksci.com [aksci.com]
Application Notes and Protocols for the Synthetic Manipulation of 2-Bromo-3-methylbutanal
Introduction
2-Bromo-3-methylbutanal is a versatile bifunctional building block in organic synthesis. Its structure, featuring an aldehyde and an α-bromo substituent, allows for a diverse range of chemical transformations. The aldehyde group serves as a site for nucleophilic attack and carbon-carbon bond formation, while the bromine atom can act as a leaving group in substitution reactions or participate in the formation of organometallic reagents. This unique reactivity profile makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
This guide provides detailed experimental setups and protocols for several key reactions involving this compound. The methodologies are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for the effective utilization of this important synthetic intermediate. Each protocol is accompanied by mechanistic insights and characterization data to ensure scientific integrity and facilitate successful experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64932-36-1 | PubChem[1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors.
-
Ensure adequate ventilation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Experimental Protocols
The following protocols detail common and useful transformations of this compound.
Protocol 1: Synthesis of this compound via Organocatalytic α-Bromination of 3-Methylbutanal
The direct α-bromination of aldehydes can be challenging due to side reactions. An organocatalytic approach offers a milder and more selective alternative. This protocol is adapted from established methods for the enantioselective α-bromination of aldehydes.
Reaction Scheme:
Materials:
-
3-Methylbutanal
-
N-Bromosuccinimide (NBS)
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (organocatalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanal (1.0 eq) and the organocatalyst (0.1 eq) in anhydrous DCM (0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.1 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Causality of Experimental Choices:
-
The use of an organocatalyst provides a chiral environment, enabling enantioselective bromination.
-
Slow, dropwise addition of NBS at low temperature helps to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.
-
The aqueous workup with sodium thiosulfate and sodium bicarbonate is necessary to remove unreacted bromine and acidic byproducts, respectively.
Protocol 2: Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. This protocol outlines the reaction of this compound with a stabilized ylide.[2][3][4]
Reaction Scheme:
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (0.2 M).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with hexane to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired alkene.
Causality of Experimental Choices:
-
A stabilized ylide is used to favor the formation of the (E)-alkene isomer.
-
Toluene is a suitable solvent for this reaction due to its relatively high boiling point and ability to dissolve both reactants.
-
Trituration with hexane is an effective method for removing the majority of the triphenylphosphine oxide byproduct, which is poorly soluble in hexane.
Protocol 3: Grignard Reaction for the Synthesis of Secondary Alcohols
The Grignard reaction allows for the formation of a new carbon-carbon bond and the synthesis of alcohols. This protocol describes the reaction of this compound with methylmagnesium bromide.[5]
Reaction Scheme:
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the aldehyde solution over 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the secondary alcohol.
Causality of Experimental Choices:
-
The reaction is performed under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.
-
The reaction is cooled to 0 °C to control the exothermic nature of the Grignard addition.
-
Quenching with saturated aqueous ammonium chloride provides a mild acidic workup to protonate the alkoxide and minimize potential side reactions.
Protocol 4: Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
The Reformatsky reaction is a useful method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc.[6][7][8]
Reaction Scheme:
Materials:
-
This compound
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the zinc dust by stirring it with 1 M HCl for a few minutes, then washing sequentially with water, ethanol, and diethyl ether, and finally drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the activated zinc dust (1.5 eq) and a small crystal of iodine.
-
Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (0.5 M).
-
Gently heat the mixture to initiate the reaction (the disappearance of the iodine color is an indicator).
-
Once initiated, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the β-hydroxy ester.
Causality of Experimental Choices:
-
Activation of zinc is crucial for the successful initiation of the reaction.
-
A small amount of iodine helps to initiate the formation of the organozinc reagent.
-
The reaction is typically performed in THF or diethyl ether as these solvents are good at solvating the organozinc intermediate.
Protocol 5: Reduction to 2-Bromo-3-methylbutan-1-ol using Sodium Borohydride
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. This protocol describes the reduction of the aldehyde functionality in this compound.
Reaction Scheme:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 2-Bromo-3-methylbutan-1-ol, which can be further purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Sodium borohydride is chosen for its selectivity in reducing aldehydes in the presence of other functional groups.
-
The reaction is performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide.
-
The addition of NaBH₄ is done at 0 °C to control the reaction rate and prevent over-reduction.
Characterization of Products
Accurate characterization of the reaction products is crucial for validating the experimental outcomes. Below are the expected spectroscopic data for the starting material and its derivatives.
Table of Expected Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~9.5 (s, 1H, CHO), ~4.0 (d, 1H, CHBr), ~2.5 (m, 1H, CH(CH₃)₂), ~1.1 (d, 6H, 2xCH₃) | ~195 (CHO), ~60 (CHBr), ~35 (CH), ~20 (CH₃) | ~2970 (C-H), ~2720 (aldehyde C-H), ~1730 (C=O), ~650 (C-Br) |
| Ethyl 4-bromo-5-methylhex-2-enoate | ~6.9 (dd, 1H, =CH), ~6.0 (d, 1H, =CH), ~4.2 (q, 2H, OCH₂), ~3.8 (m, 1H, CHBr), ~2.4 (m, 1H, CH(CH₃)₂), ~1.3 (t, 3H, OCH₂CH₃), ~1.0 (d, 6H, 2xCH₃) | ~165 (C=O), ~145 (=CH), ~125 (=CH), ~60 (OCH₂), ~55 (CHBr), ~35 (CH), ~20 (CH₃), ~14 (CH₂CH₃) | ~2970 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1180 (C-O), ~650 (C-Br) |
| 3-Bromo-4-methylpentan-2-ol | ~4.0 (m, 1H, CHOH), ~3.8 (m, 1H, CHBr), ~2.2 (m, 1H, CH(CH₃)₂), ~1.3 (d, 3H, CH₃), ~1.0 (d, 6H, 2xCH₃) | ~70 (CHOH), ~60 (CHBr), ~35 (CH), ~20 (CH₃) | ~3400 (O-H), ~2970 (C-H), ~1050 (C-O), ~650 (C-Br) |
| Ethyl 3-hydroxy-4-bromo-5-methylhexanoate | ~4.2 (q, 2H, OCH₂), ~4.0 (m, 1H, CHOH), ~3.8 (m, 1H, CHBr), ~2.5 (d, 2H, CH₂CO₂Et), ~2.2 (m, 1H, CH(CH₃)₂), ~1.3 (t, 3H, OCH₂CH₃), ~1.0 (d, 6H, 2xCH₃) | ~173 (C=O), ~70 (CHOH), ~60 (OCH₂), ~58 (CHBr), ~40 (CH₂), ~35 (CH), ~20 (CH₃), ~14 (CH₂CH₃) | ~3450 (O-H), ~2970 (C-H), ~1730 (C=O, ester), ~1180 (C-O), ~650 (C-Br) |
| 2-Bromo-3-methylbutan-1-ol [9] | ~3.8 (m, 1H, CHBr), ~3.7 (m, 2H, CH₂OH), ~2.1 (m, 1H, CH(CH₃)₂), ~1.0 (d, 6H, 2xCH₃) | ~65 (CH₂OH), ~58 (CHBr), ~35 (CH), ~20 (CH₃) | ~3350 (O-H), ~2970 (C-H), ~1040 (C-O), ~650 (C-Br) |
Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and concentration. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the described experimental protocols.
Diagram 1: Synthesis of this compound
Caption: Workflow for the organocatalytic α-bromination of 3-methylbutanal.
Diagram 2: Key Reactions of this compound
Caption: Overview of synthetic transformations of this compound.
Conclusion
The protocols and data presented in this guide demonstrate the synthetic utility of this compound as a versatile building block. By following these detailed procedures, researchers can confidently employ this reagent in a variety of carbon-carbon bond-forming and functional group interconversion reactions. The provided mechanistic insights and characterization data serve as a valuable resource for troubleshooting and ensuring the successful synthesis of target molecules. As with any chemical procedure, adherence to safety protocols is paramount.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 13200692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guide to High-Purity Isolation of 2-Bromo-3-methylbutanal: Protocols and Expert Insights
An Application Note for Drug Development Professionals and Organic Chemists
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromo-3-methylbutanal is a valuable chiral building block and intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. However, its inherent instability and the formation of closely related impurities during synthesis present significant purification challenges.[1][2] The presence of acidic byproducts like HBr can catalyze undesirable polymerization, leading to low yields and complex product mixtures.[2] This guide provides two robust, field-proven protocols for the purification of this compound: flash column chromatography for high-purity, smaller-scale applications and vacuum distillation for larger-scale processing. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline analytical techniques for purity validation, ensuring a reliable and reproducible outcome for researchers and process chemists.
Core Principles: Understanding the Purification Challenge
The primary challenge in purifying this compound stems from its reactivity. As an α-bromo aldehyde, it is susceptible to several degradation pathways:
-
Acid-Catalyzed Polymerization: The synthesis of α-bromoaldehydes often generates hydrobromic acid (HBr) as a byproduct. HBr is a strong acid that can catalyze the aldol condensation and subsequent polymerization of the aldehyde, drastically reducing the yield of the desired monomer.[2]
-
Thermal Instability: Aldehydes, particularly halogenated ones, can be sensitive to heat. Prolonged exposure to high temperatures during purification can lead to decomposition.
-
Reactivity towards Nucleophiles: The electrophilic nature of the aldehyde carbonyl and the presence of a good leaving group (bromide) at the alpha position make the molecule reactive towards various nucleophiles.
A successful purification strategy must therefore neutralize acidic impurities promptly, employ low-temperature techniques, and efficiently separate the target compound from both more polar and less polar contaminants.
Typical Impurity Profile
Understanding the potential impurities is critical for designing an effective purification scheme.
| Impurity Type | Common Examples | Rationale for Formation | Separation Challenge |
| Starting Material | 3-Methylbutanal | Incomplete bromination reaction. | Similar volatility and polarity to the product. |
| Reaction Byproducts | 2,2-Dibromo-3-methylbutanal | Over-bromination of the starting material.[1] | More polar than the desired mono-bromo product. |
| Hydrobromic Acid (HBr) | Stoichiometric byproduct of bromination.[2] | Must be neutralized to prevent polymerization. | |
| Degradation Products | Polymeric Aldehydes | Acid-catalyzed self-condensation.[2] | Non-volatile, high molecular weight, removed as residue. |
| Reagent Residues | N-Bromosuccinimide (NBS), Succinimide | Common brominating agent and its byproduct.[1] | Highly polar, typically removed during aqueous workup. |
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazards: Flammable liquid and vapor. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a flame-retardant lab coat.[4][5]
-
Handling: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][6] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][7]
Purification Strategy: A High-Level Workflow
The purification process is logically divided into two main stages: an initial aqueous workup to remove acidic and water-soluble impurities, followed by a primary purification technique to isolate the target compound.
Caption: High-level purification workflow for this compound.
Protocol 1: High-Purity Isolation via Flash Column Chromatography
This method is ideal for smaller scales (mg to low-gram) where the highest possible purity is desired. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Expertise & Causality
Flash chromatography is preferred for thermally sensitive compounds because it is performed at ambient temperature, mitigating the risk of degradation. The choice of eluent is critical; a solvent system must be found that provides good separation between the desired product and its impurities. For α-bromo aldehydes, which are moderately polar, a non-polar to moderately polar solvent system is effective. A literature precedent for a similar compound utilized 100% dichloromethane (CH₂Cl₂), indicating that a relatively non-polar eluent is a good starting point.[1]
Detailed Step-by-Step Methodology
A. Initial Aqueous Workup
-
Quenching: Cool the crude reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution (CO₂) ceases. This step is crucial to neutralize residual HBr and any acidic catalysts.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add dichloromethane (CH₂Cl₂) to dissolve the organic components fully. Extract the aqueous phase three times with CH₂Cl₂.[1]
-
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30°C) to prevent product decomposition.
B. Chromatographic Separation
Caption: Detailed workflow for flash column chromatography purification.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a hexane/ethyl acetate mixture. The target compound should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the chosen eluent (e.g., 100% hexane) to create a well-packed bed.
-
Sample Loading: Dissolve the crude oil from step A5 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it again on the rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). Use air pressure to maintain a steady, fast flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (≤ 30°C) to yield the purified this compound as an oil.
Protocol 2: Scalable Purification via Vacuum Distillation
For larger quantities (multi-gram to kg scale), vacuum distillation is the more practical and economical choice. This technique separates liquids based on differences in their boiling points. Applying a vacuum lowers the boiling point, allowing distillation to occur at a much lower temperature, thus preventing thermal decomposition.[8]
Expertise & Causality
The success of this protocol hinges on achieving a stable, high vacuum. A lower pressure directly translates to a lower boiling point, providing a larger safety margin against decomposition. A short-path distillation apparatus is highly recommended as it minimizes the distance the vapor travels, reducing product loss on the glass surfaces. It is critical to avoid distilling the mixture to dryness, as this can concentrate potentially unstable, explosive residues like peroxides, which can form in aldehydes.
Detailed Step-by-Step Methodology
A. Pre-Distillation Workup
-
Perform the same aqueous workup and drying steps (A1-A5) as described in Protocol 1. It is imperative that the crude product is completely dry, as water will interfere with achieving a high vacuum.
B. Vacuum Distillation
-
Apparatus Setup: Assemble a dry, clean short-path distillation apparatus. Use high-vacuum grease on all glass joints to ensure a good seal. Place a stir bar in the distillation flask. Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Procedure: a. Transfer the crude, dried oil into the distillation flask. b. Begin stirring and slowly apply the vacuum. Monitor the pressure with a manometer. c. Once a stable vacuum is reached (ideally <1 mmHg), begin to gently heat the distillation flask using a heating mantle or an oil bath. d. Discard the initial distillate (the "forerun"), which may contain volatile impurities like residual solvent. e. Collect the main fraction that distills over at a constant temperature and pressure. This is the purified product. f. Stop the distillation when approximately 10-15% of the initial volume remains in the flask. Allow the apparatus to cool completely before slowly venting to atmospheric pressure.
Purity Validation: A Self-Validating System
Confirming the purity and identity of the final product is a non-negotiable step for scientific trustworthiness.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show a characteristic aldehyde proton signal (singlet or doublet) between δ 9.5-10.0 ppm.[9] Other key signals include the proton alpha to the carbonyl and the isopropyl group protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbonyl carbon should appear at a characteristic downfield shift, typically between δ 190-205 ppm.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for assessing purity. A single peak in the gas chromatogram indicates a high degree of purity. The mass spectrum will show the molecular ion peak, confirming the molecular weight.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band around 1700-1730 cm⁻¹ is indicative of the aldehyde C=O stretch.[9]
-
Derivative Formation: For unambiguous identification, the aldehyde can be converted to a solid 2,4-dinitrophenylhydrazone derivative.[10] The formation of this orange crystalline solid confirms the presence of an aldehyde or ketone, and its sharp, reproducible melting point can be compared to literature values for identity confirmation.[10][11]
Summary and Recommendations
| Parameter | Flash Column Chromatography | Vacuum Distillation |
| Scale | Milligrams to ~5 grams | >5 grams to kilograms |
| Achievable Purity | Very High (>99%) | High (95-99%) |
| Throughput | Low (labor-intensive) | High |
| Primary Challenge | Time-consuming, uses large solvent volumes | Requires high-quality vacuum, risk of thermal decomposition if not controlled |
| Best For | Reference standards, early-stage drug discovery | Process development, scale-up synthesis |
For researchers requiring material of the highest possible purity for sensitive assays or as an analytical standard, Flash Column Chromatography is the recommended method. For professionals in drug development focused on scalable synthesis, Vacuum Distillation is the more appropriate and economical technique, provided the thermal sensitivity of the compound is carefully managed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]
Application Notes and Protocols: Derivatization of 2-Bromo-3-methylbutanal for Chromatographic Analysis
Abstract
The analysis of reactive α-halogenated aldehydes such as 2-Bromo-3-methylbutanal presents significant analytical challenges due to their inherent instability and poor chromatographic performance. Direct analysis is often hindered by thermal degradation, poor peak shape, and low detector response. This application note provides a comprehensive guide to the derivatization of this compound, a compound characterized by an electrophilic carbonyl group, a labile α-bromo substituent, and steric hindrance from an adjacent isopropyl group. We present two robust, field-proven protocols for converting the analyte into stable, highly detectable derivatives suitable for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis. The underlying chemical principles, step-by-step experimental procedures, and critical insights into potential challenges are detailed to ensure methodological success for researchers, analytical scientists, and professionals in drug development.
The Analytical Challenge of this compound
This compound is a bifunctional molecule whose structure dictates its analytical complexity. Successful analysis requires a strategy that addresses the following intrinsic properties:
-
Reactivity and Instability: As an α-bromo aldehyde, the compound is susceptible to nucleophilic attack at the carbonyl carbon and potential elimination of hydrogen bromide, especially under thermal stress (e.g., in a hot GC inlet) or basic conditions. This instability can lead to analyte loss and the formation of artifacts, compromising quantitative accuracy.
-
Steric Hindrance: The isopropyl group adjacent to the carbonyl carbon can sterically hinder the approach of derivatizing reagents. This necessitates optimized reaction conditions (e.g., elevated temperature, extended reaction time, or use of less bulky reagents) to drive the derivatization to completion.[1]
-
Poor Detectability: The simple aliphatic aldehyde structure lacks a strong chromophore for sensitive UV-Vis detection in HPLC and does not possess a sufficiently high mass or unique fragmentation pattern for straightforward mass spectrometric analysis without derivatization.
Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method.[2][3] For this compound, the primary goals are to cap the reactive aldehyde group, thereby increasing thermal and chemical stability, and to introduce a moiety that enhances detector response.[4]
Derivatization Strategies: A Comparative Overview
Two primary strategies are presented, tailored for the most common high-end analytical platforms in research and industry: GC-MS/ECD and HPLC-UV. The choice between them depends on the required sensitivity, available instrumentation, and sample matrix.
| Feature | Strategy 1: PFBHA Derivatization | Strategy 2: DNPH Derivatization |
| Target Analysis | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | 2,4-Dinitrophenylhydrazine |
| Derivative Formed | Pentafluorobenzyl (PFB) Oxime | 2,4-Dinitrophenylhydrazone |
| Detection Method | Electron Capture (ECD), Mass Spectrometry (MS) | UV-Visible Spectroscopy (UV-Vis) |
| Key Advantage | Extremely high sensitivity with ECD; excellent for trace analysis.[5][6] | Robust, widely used method; derivative has a strong chromophore for UV detection.[7][8] |
| Considerations | Formation of syn and anti oxime isomers is common, which may appear as two peaks.[9] | Requires acidic conditions; potential for E/Z isomer formation.[10] Commercial DNPH may require purification for trace analysis.[7] |
Protocol 1: PFBHA Derivatization for GC-ECD/MS Analysis
This method converts the aldehyde into its O-pentafluorobenzyl oxime derivative. The highly electronegative pentafluorobenzyl group makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) and provides a high-mass tag for Mass Spectrometry (MS).[11]
3.1. Mechanism of Action
The reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N oxime bond.[12] The reaction is typically performed at a slightly acidic to neutral pH to ensure the hydroxylamine nitrogen remains a free nucleophile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. weber.hu [weber.hu]
- 5. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Bromo-3-methylbutanal in the Synthesis of Novel Pharmaceutical Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of 2-bromo-3-methylbutanal as a versatile building block in the synthesis of complex pharmaceutical molecules. With a focus on its role in the development of antiviral agents, particularly nucleoside analogues, this document provides in-depth technical insights, validated experimental protocols, and an exploration of the chemical principles that underscore its utility. The high reactivity of the α-bromoaldehyde functionality allows for its strategic incorporation into multi-step syntheses, offering a potent tool for medicinal chemists. This guide serves as a practical resource for researchers in drug discovery and process development, aiming to leverage the unique chemical properties of this compound for the creation of next-generation therapeutics.
Introduction: The Significance of α-Bromoaldehydes in Medicinal Chemistry
α-Bromoaldehydes are a class of highly reactive organic compounds that serve as valuable intermediates in the synthesis of pharmaceuticals. Their utility stems from the presence of two reactive centers: the electrophilic aldehyde carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of chemical transformations, making them powerful precursors for the construction of complex molecular architectures.[1][2]
This compound, with its branched alkyl chain, offers an additional layer of steric influence that can be strategically exploited in stereoselective synthesis, a critical aspect in the development of chiral drugs where specific enantiomers are often responsible for the desired therapeutic effect.[3][4] The isobutyl group can play a crucial role in the binding of the final drug molecule to its biological target, potentially enhancing potency and selectivity.
This guide will focus on a key application of this compound: its use in the synthesis of a novel nucleoside analogue with potential antiviral activity. Nucleoside analogues are a cornerstone of antiviral therapy, and their synthesis often involves the formation of a heterocyclic base, a process where α-bromoaldehydes can be effectively employed.[5][6][7]
Application Note: Synthesis of a Novel Antiviral Nucleoside Analogue
Rationale for the Use of this compound
The synthesis of nucleoside analogues often involves the construction of the heterocyclic base moiety and its subsequent attachment to a sugar derivative. This compound is an ideal precursor for the formation of a substituted pyrimidine ring, a common core structure in many antiviral nucleosides. The reaction of an α-bromoaldehyde with a urea or thiourea derivative is a well-established method for the synthesis of pyrimidinones or thiopyrimidinones, respectively.
The branched isobutyl group of this compound is incorporated into the final nucleoside analogue to potentially enhance its binding affinity to viral enzymes, such as polymerases or proteases. This structural feature can provide favorable hydrophobic interactions within the enzyme's active site, leading to improved inhibitory activity.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process, beginning with the synthesis of this compound, followed by its use in the construction of the nucleoside base, and finally, the glycosylation with a suitable sugar moiety to yield the target nucleoside analogue.
}
Experimental Protocols
Synthesis of this compound (Intermediate 1)
Principle: The α-bromination of aldehydes is a standard transformation that can be achieved using various brominating agents. The reaction proceeds via an enol or enolate intermediate. Careful control of reaction conditions is necessary to avoid over-bromination and other side reactions.
Materials:
-
3-Methylbutanal (isovaleraldehyde)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 3-methylbutanal (1.0 eq) in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Expected Yield and Purity:
| Parameter | Value |
|---|---|
| Expected Yield | 75-85% |
| Purity (by GC-MS) | >95% |
Synthesis of 5-Isobutylpyrimidin-2(1H)-one (Intermediate 2)
Principle: This reaction is a cyclocondensation reaction where the bifunctional this compound reacts with urea to form the pyrimidine ring. The reaction is typically carried out in the presence of a base to facilitate the cyclization.
Materials:
-
This compound (Intermediate 1)
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol.
-
To this solution, add urea (1.1 eq) and stir until dissolved.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 5-isobutylpyrimidin-2(1H)-one.
Expected Yield and Purity:
| Parameter | Value |
|---|---|
| Expected Yield | 60-70% |
| Purity (by HPLC) | >98% |
Glycosylation and Deprotection to Yield the Final Nucleoside Analogue
Principle: The final step involves the coupling of the pyrimidine base with a protected sugar moiety, followed by the removal of the protecting groups to yield the final nucleoside analogue. The Vorbrüggen glycosylation is a common method for this transformation, utilizing a silylated nucleobase and a protected sugar derivative.[6]
Materials:
-
5-Isobutylpyrimidin-2(1H)-one (Intermediate 2)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile
-
Sodium methoxide in methanol
Procedure:
-
Silylation of the Base: Suspend 5-isobutylpyrimidin-2(1H)-one (1.2 eq) in anhydrous acetonitrile and add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated base.
-
Glycosylation: Cool the solution and add the protected sugar (1.0 eq). Then, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude protected nucleoside is purified by column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in a solution of sodium methoxide in methanol and stir at room temperature for 4-6 hours.
-
Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. The final nucleoside analogue is purified by reverse-phase HPLC.
}
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of in-process controls and analytical checkpoints. The purity of intermediates and the final product should be rigorously assessed at each stage using standard analytical techniques such as TLC, GC-MS, HPLC, and NMR spectroscopy. The expected yields and purity levels provided in the tables serve as benchmarks for successful execution of the protocols. Any significant deviation from these values may indicate the need for troubleshooting and optimization of reaction conditions.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application in the construction of a novel nucleoside analogue, as detailed in these application notes and protocols, highlights its potential for the development of new therapeutic agents. The provided methodologies, grounded in established chemical principles, offer a reliable foundation for researchers to explore the synthesis of a wide range of bioactive molecules.
References
- 1. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 2. Base-Modified Nucleosides: Etheno Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for Grignard Reaction with 2-Bromo-3-methylbutanal
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of α-Bromo Aldehydes in Grignard Synthesis
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce primary, secondary, or tertiary alcohols.[3][4][5] The reaction's power lies in its ability to construct complex molecular skeletons from simpler precursors.[6]
However, the reaction of Grignard reagents with substrates possessing multiple reactive sites, such as α-bromo aldehydes like 2-Bromo-3-methylbutanal, presents significant challenges. The presence of the acidic α-proton and the electrophilic carbonyl group in the same molecule creates a landscape ripe for competing side reactions. This application note provides a detailed protocol for navigating these challenges, focusing on the strategic considerations and experimental nuances required for a successful Grignard reaction with this compound. We will explore the core reaction, potential pitfalls, and alternative strategies to achieve the desired synthetic outcome.
The Core Challenge: Intramolecular Reactivity and Side Reactions
The primary difficulty in performing a Grignard reaction on a molecule like this compound lies in its inherent reactivity. A Grignard reagent is a potent nucleophile and a strong base.[7][8] This dual reactivity can lead to several undesirable pathways when reacting with an α-bromo aldehyde:
-
Enolization: The Grignard reagent can act as a base, abstracting the acidic α-proton to form an enolate. This pathway consumes the Grignard reagent and the starting material without forming the desired carbon-carbon bond.[3]
-
Self-Condensation: The enolate formed can then react with another molecule of the aldehyde in an aldol-type condensation.
-
Reaction with the Bromine: While less common, the Grignard reagent could potentially react with the C-Br bond.
These competing reactions can significantly lower the yield of the desired alcohol product. Therefore, a carefully designed experimental protocol is crucial for success.
Strategic Approach 1: The Classic Grignard Protocol (with critical modifications)
This approach aims to favor the nucleophilic addition of the Grignard reagent to the carbonyl group over the competing side reactions. The key is meticulous control of reaction conditions.
Critical Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethereal solvents are essential to stabilize the Grignard reagent through coordination with the magnesium atom.[9][10] They must be rigorously dried, as any trace of water will quench the Grignard reagent.[11][12] |
| Temperature | -78 °C (Dry ice/acetone bath) | Low temperatures are critical to minimize the rate of side reactions, particularly enolization.[13] The nucleophilic addition to the carbonyl is generally faster at lower temperatures than the proton abstraction. |
| Rate of Addition | Slow, dropwise addition of the Grignard reagent | Maintaining a low concentration of the Grignard reagent in the reaction mixture helps to suppress side reactions that may be of a higher kinetic order with respect to the Grignard reagent.[11] |
| Grignard Reagent | Less sterically hindered reagents (e.g., Methylmagnesium bromide, Ethylmagnesium bromide) | Sterically bulky Grignard reagents are more prone to act as bases, favoring enolization.[3] |
| Magnesium Activation | Use of iodine or 1,2-dibromoethane | A passivating layer of magnesium oxide can prevent the reaction from initiating. Chemical activation exposes a fresh, reactive magnesium surface.[11][14] |
Detailed Step-by-Step Protocol
I. Preparation of the Grignard Reagent (Example: Methylmagnesium Bromide)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The disappearance of the iodine color and gentle bubbling indicate reaction initiation.[11]
-
Formation: Add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[14]
II. Reaction with this compound
-
Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent solution dropwise to the stirred aldehyde solution over a period of 1-2 hours.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]
III. Work-up and Purification
-
Quenching: While still cold, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[15] This will hydrolyze the magnesium alkoxide.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.[15]
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired secondary alcohol.
Strategic Approach 2: The Barbier Reaction - An In Situ Alternative
The Barbier reaction offers a compelling alternative to the traditional Grignard protocol, particularly when dealing with unstable organometallic reagents.[16] In the Barbier reaction, the organometallic species is generated in situ in the presence of the carbonyl substrate.[17][18] This one-pot procedure can sometimes offer advantages in terms of simplicity and yield.
The key difference is that the alkyl halide, the metal (e.g., magnesium, zinc, tin), and the carbonyl compound are all present in the reaction flask from the beginning.[16][19] This means the highly reactive organometallic intermediate is consumed as it is formed, potentially minimizing side reactions.
Visualizing the Workflow: Grignard vs. Barbier
Caption: Comparison of Classic Grignard and Barbier reaction workflows.
Strategic Approach 3: Protecting Group Chemistry
When direct reaction proves low-yielding, a protecting group strategy is a robust alternative.[20] The aldehyde functionality can be "masked" as an acetal, which is unreactive towards Grignard reagents.[21][22][23] This allows for the formation of the Grignard reagent from the bromo-acetal without intramolecular reaction.
The Protecting Group Workflow
Caption: Workflow for a Grignard reaction using a protecting group strategy.
Detailed Protocol for Protecting Group Strategy
I. Protection of the Aldehyde
-
Dissolve this compound and ethylene glycol (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the bromo-acetal.
II. Grignard Reaction and Deprotection
-
Prepare the Grignard reagent from the bromo-acetal as described in the classic protocol.
-
React this Grignard reagent with the desired electrophile (e.g., another aldehyde or ketone).
-
Work up the reaction using aqueous acid (e.g., dilute HCl). The acidic workup will both protonate the newly formed alkoxide and hydrolyze the acetal, regenerating the aldehyde functionality.[22]
Conclusion
The Grignard reaction with a challenging substrate like this compound requires a departure from standard protocols. By carefully controlling reaction conditions, particularly temperature and addition rates, the classic Grignard reaction can be guided towards the desired product. Alternatively, the Barbier reaction offers a simplified one-pot procedure that can mitigate issues with reagent stability. For the most complex syntheses where the aldehyde must be preserved for a later step, a protecting group strategy provides a reliable, albeit longer, route. The choice of strategy will depend on the specific synthetic goals, the scale of the reaction, and the available resources.
References
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 6. youtube.com [youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Barbier reaction - Wikipedia [en.wikipedia.org]
- 17. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 22. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 23. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Application Notes and Protocols for the Quantification of 2-Bromo-3-methylbutanal
Abstract: This document provides a comprehensive guide to the analytical methodologies for the sensitive and accurate quantification of 2-Bromo-3-methylbutanal. As a reactive α-bromoaldehyde, this compound is often classified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes.[1][2] Controlling such impurities at trace levels is mandated by global regulatory bodies to ensure drug safety.[3] This guide details two robust, validated analytical protocols—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)—designed for researchers, quality control scientists, and drug development professionals. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[4][5][6]
Introduction and Regulatory Context
This compound (C₅H₉BrO, MW: 165.03 g/mol ) is an alkylating agent with a structural alert for mutagenicity, making its control in active pharmaceutical ingredients (APIs) a critical safety concern.[7] Regulatory guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC), which for genotoxic compounds is typically 1.5 µg per day intake.[2][8] This necessitates highly sensitive and specific analytical methods capable of quantification at the parts-per-million (ppm) level relative to the API.[8][9]
The inherent reactivity and volatility of this compound present significant analytical challenges. Direct analysis is often hindered by poor chromatographic peak shape, thermal instability, and low detector response. To overcome these issues, derivatization is the cornerstone of a successful quantitative strategy. This process converts the analyte into a more stable, detectable, and chromatographically amenable derivative.[10] This note presents two primary workflows based on this principle.
Rationale for Method Selection
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's properties, the sample matrix, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile aldehyde, this compound is a natural candidate for GC analysis.[3][11] Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective.[12] The resulting PFBHA-oxime derivative is thermally stable and highly responsive to mass spectrometry, particularly in negative chemical ionization (NCI) mode or when using selected ion monitoring (SIM) in electron ionization (EI) mode, enabling sub-ppm detection limits.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique is exceptionally suited for analyzing trace impurities in complex API matrices without requiring high temperatures that could degrade the analyte.[1] Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) yields a stable hydrazone derivative that can be readily ionized and detected with high specificity and sensitivity using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[13][14][15] This approach minimizes matrix interference and provides unambiguous identification.[1]
Protocol 1: Quantification by GC-MS following PFBHA Derivatization
This method offers excellent sensitivity and is ideal for volatile impurities. The PFBHA reagent reacts with the carbonyl group of the aldehyde to form an oxime, which is then extracted and analyzed.[12]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound reference standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Active Pharmaceutical Ingredient (API) sample
-
Toluene, Hexane, Acetonitrile (HPLC or GC grade)
-
Sodium Sulfate (anhydrous)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Type 1 Reagent Water
B. Standard and Sample Preparation
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards (e.g., 0.05 to 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with toluene.
-
Sample Preparation (Targeting 10 ppm level in a 50 mg/mL API solution): Accurately weigh 50 mg of the API into a 4 mL vial. Add 1.0 mL of toluene and vortex to dissolve. This yields a sample concentration of 50 mg/mL.
C. Derivatization Procedure
-
To each calibration standard and sample vial, add 500 µL of PFBHA solution (5 mg/mL in phosphate buffer).
-
Cap the vials tightly and vortex for 1 minute.
-
Place the vials in a heating block or water bath at 60°C for 60 minutes.
-
After cooling to room temperature, add 1.0 mL of hexane and vortex vigorously for 2 minutes for extraction.
-
Allow the layers to separate. Transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
D. GC-MS Instrumental Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS System | Agilent 5977B or equivalent single quadrupole MS |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the PFBHA-oxime derivative. The pentafluorobenzyl ion (m/z 181) is a common fragment. |
Protocol 2: Quantification by UPLC-MS/MS following DNPH Derivatization
This method provides high selectivity and is well-suited for less volatile impurities or complex matrices where GC is challenging. The reaction with DNPH produces a UV-active and easily ionizable hydrazone.[14][15]
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS quantification of this compound.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Active Pharmaceutical Ingredient (API) sample
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sulfuric Acid (concentrated)
-
Type 1 Reagent Water
B. Standard and Sample Preparation
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Before use, mix 10 mL of this solution with 100 µL of concentrated sulfuric acid. Handle with extreme care.
-
Analyte Stock Solution (100 µg/mL): Prepare as described in the GC-MS protocol.
-
Calibration Standards (e.g., 1 to 200 ng/mL): Prepare by serial dilution of the stock solution into a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation (Targeting 10 ppm level in a 1 mg/mL API solution): Accurately weigh 10 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
C. Derivatization Procedure
-
In separate autosampler vials, mix 500 µL of each calibration standard or sample solution with 500 µL of the acidified DNPH reagent.
-
Cap the vials and place them in a heating block at 40°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
The solutions are now ready for direct injection into the UPLC-MS/MS system.
D. UPLC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS System | Waters Xevo TQ-S or equivalent tandem quadrupole MS |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing the derivatized standard. The precursor ion will be [M+H]⁺ of the DNPH derivative. A characteristic product ion will be selected for quantification. |
Method Validation according to ICH Q2(R1)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][6][16] Both methods described above must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[5][17]
Summary of Validation Parameters
| Validation Characteristic | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from matrix interference.[16][18] | Peak purity index > 0.99; Baseline resolution between analyte and adjacent peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (Recovery) 70-130%. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[16] | Correlation coefficient (r²) ≥ 0.99. Residuals should be randomly distributed. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked API samples at three concentration levels (e.g., LOQ, 100%, 150% of target). |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | Repeatability (n=6 at 100% level): %RSD ≤ 15%. Intermediate Precision: %RSD ≤ 20%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is functioning correctly. A mid-level calibration standard should be injected multiple times (e.g., n=5).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 15.0%
-
Tailing factor (T): ≤ 2.0
-
Signal-to-Noise (S/N) at LOQ level: ≥ 10
-
Comparative Summary of Methods
| Feature | GC-MS with PFBHA Derivatization | UPLC-MS/MS with DNPH Derivatization |
| Principle | Volatilization and separation in the gas phase. | Liquid phase separation based on polarity. |
| Sensitivity | Very High (sub-ppm) | Extremely High (ppb) |
| Selectivity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transition) |
| Sample Throughput | Moderate (longer run times and sample prep) | High (fast UPLC gradients and simpler derivatization) |
| Matrix Effects | Generally lower, especially with a clean extraction. | Can be significant (ion suppression/enhancement), requires careful optimization. |
| Ideal Application | For APIs soluble in non-polar solvents; confirmatory analysis. | High-throughput screening; analysis of complex or non-volatile matrices. |
| Key Advantage | Robust, well-established technique for volatile compounds. | Superior sensitivity and selectivity for trace-level work.[1] |
References
- 1. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. gcms.cz [gcms.cz]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 13. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. auroraprosci.com [auroraprosci.com]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Safe Handling and Storage of 2-Bromo-3-methylbutanal
Abstract and Compound Profile
This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Bromo-3-methylbutanal (CAS No: 64932-36-1), a reactive α-bromo aldehyde utilized in specialized organic synthesis.[1] Due to its chemical structure, this compound presents multiple hazards, including flammability, irritation, and reactivity, necessitating strict adherence to established safety protocols.[1] These application notes are intended for researchers, chemists, and drug development professionals to mitigate risks and ensure procedural integrity within a laboratory setting. The protocols herein are synthesized from authoritative safety data and best practices for handling reactive aldehydes.[2][3]
Physicochemical Properties and Hazard Identification
A thorough understanding of the compound's properties is fundamental to a robust risk assessment. This compound is a flammable liquid and vapor that is irritating to the skin, eyes, and respiratory system.[1]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 64932-36-1 | [1] |
| Molecular Formula | C₅H₉BrO | [1][4] |
| Molecular Weight | 165.03 g/mol | [1][4] |
| Appearance | Liquid (Assumed) | [1] |
| GHS Pictograms | [1] | |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Rationale for Hazard Classification: A Mechanistic Perspective
The hazards associated with this compound are directly linked to its functional groups:
-
α-Bromo Group: The bromine atom at the alpha position to the carbonyl is a good leaving group. This structural feature makes the compound susceptible to elimination reactions, potentially forming α,β-unsaturated aldehydes, which are often highly reactive and toxic.[5][6] It also enhances the electrophilicity of the carbonyl carbon.
-
Aldehyde Moiety: Aldehydes are prone to oxidation, especially when exposed to air, which can form corresponding carboxylic acids.[3] This process can alter the compound's purity and reactivity profile over time. Furthermore, aldehydes can undergo polymerization, particularly in the presence of acid or base catalysts.[7]
-
Flammability: As a volatile organic compound, its vapors can form explosive mixtures with air, posing a significant fire risk in the presence of ignition sources.
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Effective risk management combines robust engineering controls with appropriate PPE. All work with this compound must be conducted with a pre-established safety plan.[8]
Engineering Controls
-
Chemical Fume Hood: All handling, dispensing, and experimental use of this compound must be performed inside a certified chemical fume hood to control inhalation exposure.[9][10]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10][12]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The following table details the required equipment and the rationale for its use.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Area | Specification | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with a face shield.[13] | Protects against splashes and vapors which cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contact. | Prevents skin contact, which causes irritation.[1] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid self-contamination.[9][14] |
| Body | Flame-retardant laboratory coat worn over long-sleeved clothing and long pants.[15] A chemical-resistant apron is recommended for transfers of larger volumes. | Protects skin from accidental contact and clothing from contamination. Ensures no skin is exposed between the glove and sleeve. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Required if there is a risk of exposure outside of a fume hood, during a large spill, or if ventilation is inadequate.[10][11] |
Standard Operating Protocols
Protocol 4.1: Receiving and Storing Chemicals
-
Inspection: Upon receipt, inspect the container within a fume hood for any signs of damage or leakage.[16]
-
Labeling: Ensure the manufacturer's label is intact and legible. Add a dated laboratory label.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals.[11][17] The storage location should be away from heat, sparks, open flames, and strong oxidizing agents.[17]
-
Container Integrity: Keep the container tightly closed to prevent the escape of vapors and potential autoxidation or hydrolysis.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for preserving the integrity of aldehydes.[3]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[11]
Protocol 4.2: General Handling and Dispensing
-
Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.[10] Assemble all necessary apparatus and spill cleanup materials.
-
Grounding: When transferring from a larger container, ground and bond both the source and receiving containers to prevent static discharge, which can ignite flammable vapors.[11]
-
Tools: Use non-sparking tools for all transfers and manipulations.[11]
-
Dispensing: Transfer the required amount of liquid carefully, avoiding splashing. Keep the container sealed when not actively dispensing.
-
Post-Handling: After use, securely seal the container. Wipe down the external surface of the container and the work area within the fume hood. Wash hands and arms thoroughly with soap and water after removing PPE.[2][14]
Emergency Response Protocols
Protocol 5.1: Accidental Release or Spill
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, electrical equipment).[11]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors where possible.
-
Containment: For small spills within a fume hood, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[17] Do not use combustible materials like paper towels.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[17]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor and institutional safety office.
Protocol 5.2: First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][18]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Waste Disposal
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), must be collected in a designated hazardous waste container for halogenated organic compounds.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including "this compound."
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program, adhering to all local, state, and federal regulations.[11][17] Do not dispose of it down the drain or with general laboratory trash.
Visual Workflow: Chemical Lifecycle Management
The following diagram outlines the critical stages in the lifecycle of this compound within a laboratory setting, emphasizing key safety and handling checkpoints.
Caption: Workflow for this compound from receipt to disposal.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. hmc.edu [hmc.edu]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. csm.fresnostate.edu [csm.fresnostate.edu]
- 16. benchchem.com [benchchem.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
The Strategic Application of 2-Bromo-3-methylbutanal in the Total Synthesis of Bioactive Pyrrolidine Alkaloids
Introduction: The Versatility of α-Bromoaldehydes in Complex Molecule Synthesis
In the intricate field of total synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse synthons available to the modern organic chemist, α-bromoaldehydes have emerged as powerful and versatile intermediates. Their inherent electrophilicity at the α-carbon, coupled with the reactivity of the aldehyde functionality, provides a gateway to a multitude of stereocontrolled bond-forming reactions. Recent advancements in organocatalysis have further amplified their utility, enabling the enantioselective synthesis of these valuable precursors.[1][2] This application note delves into the specific potential of 2-bromo-3-methylbutanal as a key building block in the total synthesis of bioactive natural products, with a particular focus on the synthesis of pyrrolidine alkaloids. While direct literature precedents for the use of this compound in total synthesis are scarce, its structural features and predictable reactivity allow for the rational design of synthetic routes towards valuable targets, such as analogs of the antifungal and antitumor agent, Preussin.[3][4][5]
Core Concepts: Reactivity and Stereocontrol
The synthetic utility of this compound is rooted in two primary modes of reactivity:
-
Nucleophilic Substitution at the α-Position: The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the chiral center.
-
Reactions at the Aldehyde Carbonyl: The aldehyde group can undergo a wide range of transformations, including nucleophilic additions, reductions, and reductive aminations.
The stereochemical outcome of these reactions can be precisely controlled through the use of chiral catalysts or by leveraging substrate-controlled diastereoselectivity. The isopropyl group of this compound can exert significant steric influence, guiding the approach of incoming reagents and enabling high levels of stereocontrol in key bond-forming steps.
Hypothetical Total Synthesis of a Preussin Analog: A Case Study
To illustrate the synthetic potential of this compound, we present a detailed, albeit hypothetical, total synthesis of a C9-desmethyl Preussin analog. Preussin is a pyrrolidine alkaloid known for its antifungal and antitumor properties.[3][4] The core of this natural product is a highly substituted pyrrolidine ring, a structural motif that can be efficiently constructed using an α-bromoaldehyde as a key starting material.
Retrosynthetic Analysis
Our retrosynthetic strategy for the Preussin analog commences by disconnecting the pyrrolidine ring through a reductive amination, revealing a key amino alcohol intermediate. This intermediate can be traced back to a stereoselective nucleophilic addition of an organometallic reagent to our target building block, (S)-2-bromo-3-methylbutanal.
Caption: Retrosynthetic analysis of a Preussin analog.
Experimental Protocols
Part 1: Enantioselective Synthesis of (S)-2-Bromo-3-methylbutanal
The enantioselective α-bromination of 3-methylbutanal can be achieved using an organocatalytic approach, employing a chiral aminocatalyst and a suitable bromine source such as N-bromosuccinimide (NBS).[1]
Protocol 1: Organocatalytic α-Bromination
| Step | Procedure | Notes |
| 1 | To a stirred solution of 3-methylbutanal (1.0 eq) in anhydrous CH2Cl2 (0.2 M) at -20 °C is added the (S)-diphenylprolinol silyl ether catalyst (0.1 eq). | The use of a Jørgensen-Hayashi type catalyst is recommended for high enantioselectivity.[1] |
| 2 | A solution of N-bromosuccinimide (1.1 eq) in CH2Cl2 is added dropwise over 4 hours via syringe pump. | Slow addition is crucial to suppress background reactions and maintain high enantioselectivity. |
| 3 | The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na2S2O3. | Quenching removes any unreacted bromine. |
| 4 | The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. | |
| 5 | The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to afford (S)-2-bromo-3-methylbutanal. | The product is often used immediately in the next step due to potential instability. |
Expected Yield and Enantioselectivity:
| Parameter | Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >95% |
Part 2: Stereoselective Addition of a Grignard Reagent
The stereoselective addition of an organometallic reagent to the chiral α-bromoaldehyde is a critical step in establishing the stereochemistry of the final product. The Felkin-Anh model predicts the preferred diastereomer.
Caption: Felkin-Anh model for the stereoselective addition.
Protocol 2: Grignard Addition
| Step | Procedure | Notes |
| 1 | A solution of (S)-2-bromo-3-methylbutanal (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. | Low temperature is essential for achieving high diastereoselectivity. |
| 2 | Phenylmagnesium bromide (1.2 eq, 1.0 M in THF) is added dropwise over 30 minutes. | The choice of Grignard reagent determines the aryl group in the final product. |
| 3 | The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. | |
| 4 | The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. | |
| 5 | The aqueous layer is extracted with EtOAc (3 x 25 mL). The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. | |
| 6 | The crude product is purified by flash chromatography to yield the desired bromohydrin as a mixture of diastereomers. | The syn diastereomer is expected to be the major product. |
Expected Diastereoselectivity:
| Diastereomer | Ratio |
| syn | >10:1 |
| anti |
Part 3: Azide Displacement and Reduction
The bromine is displaced with an azide nucleophile, followed by reduction to the corresponding amine.
Protocol 3: Azidation and Reduction
| Step | Procedure | Notes |
| 1 | To a solution of the bromohydrin (1.0 eq) in DMF (0.2 M) is added sodium azide (1.5 eq). The mixture is heated to 60 °C for 12 hours. | |
| 2 | The reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with Et2O (3 x 30 mL). The combined organic layers are washed with brine, dried, and concentrated. | |
| 3 | The crude azido alcohol is dissolved in THF/H2O (4:1) and treated with triphenylphosphine (1.2 eq). The mixture is stirred at room temperature for 8 hours. | Staudinger reduction is a mild and effective method for converting azides to amines. |
| 4 | The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the amino alcohol. |
Part 4: Cyclization to the Pyrrolidine Core
The final step involves an intramolecular reductive amination to form the pyrrolidine ring of the Preussin analog.
Protocol 4: Reductive Amination
| Step | Procedure | Notes |
| 1 | The amino alcohol (1.0 eq) is dissolved in CH2Cl2 (0.1 M), and Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature. The reaction is stirred for 1 hour. | This step oxidizes the alcohol to an aldehyde, which will then cyclize with the amine. |
| 2 | The reaction is quenched with a saturated aqueous solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried and concentrated. | |
| 3 | The crude amino aldehyde is dissolved in MeOH (0.1 M), and sodium cyanoborohydride (1.5 eq) and a catalytic amount of acetic acid are added. The reaction is stirred at room temperature for 12 hours. | |
| 4 | The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is basified with 1 M NaOH and extracted with CH2Cl2. The combined organic layers are dried and concentrated. | |
| 5 | Purification by flash chromatography yields the C9-desmethyl Preussin analog. |
digraph "Synthetic_Pathway" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="3-Methylbutanal"];
Step1 [label="(S)-2-Bromo-3-methylbutanal"];
Step2 [label="Bromohydrin"];
Step3 [label="Azido Alcohol"];
Step4 [label="Amino Alcohol"];
Step5 [label="C9-desmethyl Preussin Analog"];
Start -> Step1 [label="Organocatalytic\nBromination"];
Step1 -> Step2 [label="Grignard Addition"];
Step2 -> Step3 [label="Azide Displacement"];
Step3 -> Step4 [label="Staudinger Reduction"];
Step4 -> Step5 [label="Oxidation / Reductive Amination"];
}
Caption: Overall synthetic pathway to the Preussin analog.
Conclusion and Future Outlook
This application note has outlined a viable and stereocontrolled synthetic strategy for a Preussin analog, highlighting the potential of this compound as a valuable chiral building block. The presented protocols, grounded in established and reliable synthetic methodologies, demonstrate how this readily accessible α-bromoaldehyde can be employed to construct complex nitrogen-containing heterocycles. The principles and procedures detailed herein are not limited to the synthesis of Preussin analogs but can be adapted for the construction of a wide range of other bioactive molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. --INVALID-LINK-- 2. García-Losada, P., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. --INVALID-LINK--3. Wolfe, J. P., & Rossi, M. A. (2010). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. Organic letters, 12(16), 3646–3649. --INVALID-LINK--4. ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved from --INVALID-LINK--5. Bach, T., Brummerhop, H., & Harms, K. (2000). The synthesis of (+)-preussin and related pyrrolidinols by diastereoselective Paternò–Büchi reactions of chiral 2-substituted 2,3-dihydropyrroles. Chemistry-A European Journal, 6(20), 3838-3848. --INVALID-LINK--6:20%3C3838::AID-CHEM3838%3E3.0.CO;2-E)6. Wikipedia. (2024). Total synthesis. In Wikipedia. Retrieved from --INVALID-LINK--7. Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of natural products, 69(11), 1596–1600. --INVALID-LINK--8. Rosset, I. G., & Burtoloso, A. C. B. (2013). Total synthesis of (±)-Preussin from an α,β-unsaturated diazoketone via the Stevens rearrangement. Blucher Chemistry Proceedings, 1(2), 251. --INVALID-LINK--9. Rosset, I. G., Dias, R. M. P., & Burtoloso, A. C. B. (2014). Three-step synthesis of (±)-preussin from decanal. The Journal of organic chemistry, 79(13), 6348–6353. --INVALID-LINK--10. Heravi, M. M., Zadsirjan, V., Hamidi, H., Daraie, M., & Momeni, T. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids. Chemistry and biology, 84, 201–334. --INVALID-LINK--11. PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--12. Nicewicz, D. A., & MacMillan, D. W. C. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Accounts of chemical research, 48(3), 682–692. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Three-step synthesis of (±)-preussin from decanal. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Bromo-3-methylbutanal Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this sensitive transformation. As an α-bromoaldehyde, the target molecule is a valuable synthetic intermediate, but its preparation is fraught with potential pitfalls. This document provides a structured, causality-driven approach to troubleshooting, moving beyond simple procedural lists to explain the chemical principles behind each recommendation.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common high-level issues encountered during the synthesis.
Q1: What are the primary reasons for consistently low yields in the α-bromination of 3-methylbutanal?
The synthesis of this compound is fundamentally challenging due to a combination of factors. The primary culprits for low yield are competing side reactions and the inherent instability of the product.[1] Key issues include the formation of a 2,2-dibromo-3-methylbutanal byproduct, especially when using N-Bromosuccinimide (NBS), and the acid-catalyzed polymerization of the starting aldehyde and/or product.[1][2] The hydrobromic acid (HBr) generated in situ during reactions with liquid bromine is a notorious catalyst for this polymerization, often resulting in difficult-to-purify tars and selectivities that rarely exceed 60%.[2]
Q2: My reaction mixture has turned into a thick, unworkable polymer. What caused this, and is it salvageable?
This is a classic sign of acid-catalyzed polymerization.[2] Aldehydes are susceptible to polymerization, and this process is significantly accelerated by strong acids like HBr, a byproduct of direct bromination with Br₂. Unfortunately, once significant polymerization has occurred, the reaction is generally not salvageable. The focus should shift to preventing this in future attempts. Key strategies include using an acid scavenger like calcium carbonate, maintaining strict temperature control, or employing a milder brominating agent.[2]
Q3: Analysis of my crude product by GC-MS shows a major impurity with a mass corresponding to a dibrominated species. How can I prevent its formation?
The formation of 2,2-dibromo-3-methylbutanal is a very common side reaction, particularly when using NBS.[1] This occurs because the initial α-bromoaldehyde product is itself susceptible to further bromination. The key to minimizing this is to maintain a very low concentration of the brominating agent throughout the reaction. This is best achieved by the slow, controlled addition of the brominating agent to the aldehyde solution, rather than adding it all at once.[1]
Q4: Should I use N-Bromosuccinimide (NBS) or liquid Bromine (Br₂) for this synthesis?
Both reagents have distinct advantages and disadvantages.
| Reagent | Pros | Cons |
| Liquid Bromine (Br₂) | - Inexpensive and readily available. | - Highly corrosive and toxic. - Generates HBr, leading to significant polymerization.[2] - Can result in low selectivity.[2] |
| N-Bromosuccinimide (NBS) | - Solid, easier to handle than liquid Br₂.[3] - Generally considered a milder brominating agent.[4][5] | - Prone to causing dibromination if not added slowly.[1] - Can be more expensive. - Purity is critical; old NBS can contain Br₂ and lead to radical side reactions.[3] |
For achieving higher selectivity and avoiding the aggressive polymerization caused by HBr, NBS is often the preferred reagent , provided the reaction conditions are carefully controlled to prevent dibromination.[1][6]
Section 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental issues.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for identifying the root cause of low yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 1: Low Conversion of 3-Methylbutanal
If you observe a large amount of unreacted starting material, consider the following:
-
Potential Cause: Inactive Brominating Agent. N-Bromosuccinimide can decompose over time, especially if not stored properly in a cool, dark, and dry place.[3]
-
Trustworthy Solution: Recrystallize the NBS from water before use. Pure NBS should be a white crystalline solid. A yellow or brown color indicates the presence of free bromine, which can lead to undesired radical pathways.[3]
-
-
Potential Cause: Sub-optimal Reaction Temperature. While lower temperatures can improve selectivity, a temperature that is too low may stall the reaction.
-
Expert Recommendation: For bromination with Br₂, a temperature of 10 °C has been found to be a good compromise between reaction rate and selectivity.[2] For NBS-mediated reactions, conditions may vary, but starting near room temperature before cooling for the addition is a common strategy.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
This is often the most significant contributor to low yields of the desired product.
-
Potential Cause: Dibromination. As previously mentioned, this is the most common side reaction, leading to 2,2-dibromo-3-methylbutanal.
-
Causality: The electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogen even more acidic and susceptible to removal and subsequent bromination.
-
Validated Protocol: The most effective countermeasure is the slow, dropwise addition of the NBS solution to the reaction mixture. This maintains a low steady-state concentration of NBS, favoring the initial monobromination over the subsequent dibromination of the product.[1] Studies have shown that this slow addition is critical for suppressing the formation of the dibrominated aldehyde.[1]
-
Reaction Pathway Diagram
Caption: Competing reactions in the synthesis of this compound.
Issue 3: Significant Product Loss During Workup and Purification
Even if the reaction proceeds with high selectivity, the yield can be compromised during isolation due to the product's instability.
-
Potential Cause: Thermal Decomposition. α-Bromoaldehydes are often thermally labile. Standard distillation at atmospheric pressure can lead to decomposition.
-
Authoritative Solution: Purification should be performed via fractional distillation under reduced pressure (vacuum distillation).[7] This lowers the boiling point significantly, minimizing the risk of thermal decomposition. It is crucial to stop the distillation before the flask is completely dry to avoid concentrating potentially unstable residues.[7]
-
-
Potential Cause: Hydrolysis. The product is sensitive to water, which can hydrolyze it back to the aldehyde or lead to other byproducts.
-
Expert Recommendation: Ensure all glassware for distillation is meticulously oven-dried and the system is kept under an inert atmosphere (e.g., Nitrogen or Argon).[7] If an aqueous workup is necessary to remove salts, it should be performed quickly with cold, deionized water, and the organic layer should be promptly dried over an anhydrous drying agent like sodium sulfate.
-
Section 3: Optimized Experimental Protocols
The following protocols incorporate best practices to address the common issues discussed above.
Protocol 1: Synthesis via Controlled Bromination with NBS
This protocol is designed to maximize selectivity by minimizing dibromination.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylbutanal (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or HFIP).[1][2]
-
Reagent Solution: In the dropping funnel, prepare a solution of recrystallized N-Bromosuccinimide (1.05 eq) in the same anhydrous solvent.
-
Reaction Initiation: Cool the flask containing the aldehyde to 0-5 °C using an ice bath.
-
Controlled Addition: Add the NBS solution dropwise from the dropping funnel to the stirred aldehyde solution over a period of 1-2 hours. This slow addition is critical. [1] Monitor the reaction progress by TLC or GC.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the same temperature for an additional hour, or until monitoring indicates consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a small volume of cold, saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Carefully remove the solvent under reduced pressure using a rotary evaporator at low temperature (<30 °C). The crude product should be purified immediately.
Protocol 2: Purification by Vacuum Distillation
This protocol is designed to minimize product loss due to thermal decomposition.[7]
-
Apparatus Setup: Assemble a dry fractional distillation apparatus. Ensure all joints are well-sealed.
-
Transfer: Transfer the crude this compound to the distillation flask.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction boiling at the expected temperature for the applied pressure. Discard any low-boiling forerun.
-
Completion: Stop the distillation while a small amount of residue remains in the distillation flask to prevent the formation of non-volatile, potentially unstable tars.[7]
Section 4: References
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. --INVALID-LINK--
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. National Library of Medicine. --INVALID-LINK--
-
Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. --INVALID-LINK--
-
How does NBS work in organic chemistry?. ChemicalBook. --INVALID-LINK--
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. --INVALID-LINK--
-
Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. --INVALID-LINK--
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. --INVALID-LINK--
-
Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures. Benchchem. --INVALID-LINK--
-
Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development. --INVALID-LINK--
-
troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Benchchem. --INVALID-LINK--
-
Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Chemistry Stack Exchange. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yields in Deuteromethylation Reactions with Bromo(2H3)methane. Benchchem. --INVALID-LINK--
-
Hydrolysis of 2-bromo-3-methylbutane gives the major product. YouTube. --INVALID-LINK--
-
Hydrolysis of 2-bromo-3-methyl butane (2∘) yields only 2-methy-2-butanol (3∘) , explain. Sarthaks eConnect. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Optimizing 2-Bromo-3-methylbutanoyl Chloride Reactions. Benchchem. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 2-Bromo-3-methylbutanal
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-3-methylbutanal. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate the formation of common side products in your reactions. This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges, explaining the causality behind the chemistry and offering actionable protocols.
FAQ Section 1: Synthesis-Related Impurities
Q1: I'm synthesizing this compound via direct bromination of 3-methylbutanal. What are the primary impurities I should be concerned about?
A1: The direct alpha-bromination of aldehydes like 3-methylbutanal is an effective but often challenging transformation that can suffer from low selectivity.[1] The primary impurities arise from the reaction conditions and the inherent reactivity of the aldehyde.
-
Unreacted Starting Material: Incomplete conversion is common. Attempting to drive the reaction to 100% completion by adding excess bromine often leads to an increase in other side products.
-
Dibrominated Product (2,2-dibromo-3-methylbutanal): The initial product, this compound, can undergo a second bromination at the same alpha-carbon. This is particularly prevalent under the acidic conditions (HBr is generated in situ) that catalyze enol formation, the reactive intermediate in this reaction.[2][3][4]
-
Polymeric Byproducts: Aldehydes are susceptible to polymerization, a process that can be catalyzed by the HBr generated during the bromination.[1] This often results in the formation of intractable tars, which complicates purification and reduces yield.
To mitigate these issues, consider protecting the aldehyde as a dimethyl acetal before bromination, followed by hydrolysis. This multi-step route often provides higher purity and overall yield by preventing polymerization.[1]
FAQ Section 2: Common Reaction Side Products & Mechanisms
Q2: I'm using this compound in a subsequent step with a base, but my results show a complex mixture of products. What are the most probable side reactions occurring?
A2: this compound is a bifunctional molecule. It possesses an electrophilic carbonyl carbon and an electrophilic alpha-carbon bearing the bromine. Additionally, the presence of the alpha-proton makes it a potential enolate precursor. This combination of features opens up several competing reaction pathways, especially in the presence of a base. The most common side reactions are dehydrobromination, aldol-type condensations, and Favorskii-type rearrangements.
Below is a logic diagram illustrating the primary competing pathways.
Caption: Competing reaction pathways for this compound under basic conditions.
Q3: My main impurity is an α,β-unsaturated aldehyde, 3-methyl-2-butenal. What is the mechanism, and how can I control it?
A3: The formation of 3-methyl-2-butenal is the result of dehydrobromination , an elimination reaction. This is a very common and often desired pathway for α-halo carbonyl compounds.[2][3][5]
-
Mechanism (E2 Elimination): A base abstracts the acidic α-proton, leading to the formation of an enolate. Simultaneously, the C-Br bond breaks, and the bromide ion is expelled. This concerted process forms a new carbon-carbon double bond conjugated with the carbonyl group. Using a sterically hindered, non-nucleophilic base like pyridine is a classic method to promote this reaction cleanly.[2][3]
Caption: Mechanism of E2 dehydrobromination.
-
Control: If dehydrobromination is an undesired side reaction, you must avoid strong, non-nucleophilic bases and elevated temperatures. If it is your desired reaction, use a base like pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and gently heat the reaction.
Q4: I'm observing high molecular weight species in my mass spectrum analysis. Could this be from an Aldol condensation?
A4: Yes, this is a very likely possibility. Aldol-type reactions occur when an enolate of one aldehyde attacks the carbonyl carbon of another. In your case, this would be a "self-condensation."
-
Mechanism: A strong base can deprotonate this compound at the alpha-position to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of the starting material. The initial product is a dimeric β-hydroxy aldehyde. While aldehydes with α-substituents can undergo aldol additions, subsequent dehydration (the "condensation" part) to an α,β-unsaturated product might be hindered.[6] Even without the final dehydration, the initial aldol adduct will have double the molecular weight of your starting material.
Caption: Workflow for Aldol self-addition side reaction.
-
Control: To suppress aldol reactions, use non-nucleophilic bases that favor elimination, or run the reaction at low temperatures (e.g., -78 °C) to slow the rate of enolate addition. Adding your aldehyde slowly to a solution of the base can also help maintain a low concentration of the enolizable species.
Q5: My reaction with sodium methoxide in methanol unexpectedly produced methyl 3-methylbutanoate. What reaction could lead to this ester?
A5: This is the classic signature of a Favorskii rearrangement . While the canonical Favorskii rearrangement involves α-halo ketones, aldehydes lacking an enolizable α'-proton can undergo a related pathway often called a quasi-Favorskii rearrangement.[7]
-
Mechanism (Quasi-Favorskii):
-
The nucleophilic base (methoxide, MeO⁻) attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.
-
This intermediate then collapses. Instead of the methoxide leaving, a rearrangement occurs where the alkyl group attached to the carbonyl migrates to the alpha-carbon, displacing the bromide ion in a concerted step.
-
This forms the final ester product, in this case, methyl 3-methylbutanoate. This mechanism is thought to operate when enolate formation is impossible or disfavored.[7][8]
-
| Step | Description |
| 1. Nucleophilic Attack | The alkoxide (e.g., NaOMe) attacks the aldehyde carbonyl. |
| 2. Rearrangement | The tetrahedral intermediate collapses, causing a 1,2-hydride or alkyl shift and displacing the bromide. |
| 3. Product Formation | A rearranged ester is formed. |
-
Control: Avoid using strong, nucleophilic bases like sodium alkoxides (NaOMe, NaOEt) or hydroxides if you wish to prevent this rearrangement. If your goal is to perform a substitution at the alpha-carbon, this rearrangement will be a significant competing pathway.
FAQ Section 3: Analysis and Purification
Q6: What are the best analytical techniques to identify these side products, and what are their characteristic signals?
A6: A combination of techniques is ideal for unambiguous identification.
| Technique | Side Product | Characteristic Signature |
| ¹H NMR | 3-Methyl-2-butenal | Appearance of vinyl protons (~6.0-7.0 ppm) and disappearance of the α-proton signal next to the bromine. |
| Aldol Adduct | Complex spectrum with multiple diastereomers possible. Appearance of new C-H signals in the 3.5-4.5 ppm range for the carbinol proton. | |
| Methyl 3-methylbutanoate | A sharp singlet around 3.7 ppm corresponding to the methyl ester (-OCH₃) protons. | |
| GC-MS | All Products | Provides retention times for separation and mass-to-charge (m/z) ratios. Useful for confirming molecular weights and identifying fragmentation patterns. |
| IR Spec. | 3-Methyl-2-butenal | C=O stretch shifts to a lower frequency (~1685 cm⁻¹) due to conjugation, and a C=C stretch appears (~1640 cm⁻¹). |
| Aldol Adduct | A broad O-H stretch appears around 3400 cm⁻¹. | |
| Methyl 3-methylbutanoate | A strong C=O stretch for the ester appears around 1735 cm⁻¹. |
Experimental Protocols
Protocol 1: General Procedure for Clean Dehydrobromination
This protocol is designed to favor the formation of 3-methyl-2-butenal.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., pyridine or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a non-nucleophilic, sterically hindered base (e.g., pyridine [3.0 eq] or DBU [1.2 eq]) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.[2]
-
Workup: Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or distillation.
Protocol 2: Qualitative Tests for Aldehyde Side Products
These classic wet chemistry tests can quickly help differentiate between your starting material/product and certain side products, especially the rearranged carboxylic acid (if using NaOH) or the unreacted aldehyde.
-
Tollens' Test (Silver Mirror Test):
-
Principle: Differentiates aldehydes from ketones. Aldehydes are oxidized to carboxylic acids, while Ag⁺ is reduced to metallic silver.[9][10]
-
Procedure: Add a few drops of your sample to freshly prepared Tollens' reagent. Warm gently in a water bath.
-
Positive Result (Aldehyde present): Formation of a silver mirror or a black precipitate.[10][11]
-
-
2,4-Dinitrophenylhydrazine (DNPH) Test:
-
Principle: Detects the carbonyl group of both aldehydes and ketones.
-
Procedure: Add a few drops of your sample to a solution of 2,4-DNPH.
-
Positive Result (Carbonyl present): Formation of a yellow, orange, or red precipitate (a hydrazone).[9][10] The color can give a clue about conjugation: yellow precipitates often indicate non-conjugated carbonyls, while orange-red suggests a conjugated system (like 3-methyl-2-butenal).[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 10. byjus.com [byjus.com]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methylbutanal
Welcome to the technical support center for the synthesis and handling of 2-Bromo-3-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered α-bromo aldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions, leading to high-yield and high-purity outcomes.
Introduction: The Challenges of Synthesizing this compound
This compound is a valuable chiral building block in organic synthesis. However, its preparation is often plagued by challenges stemming from the inherent reactivity of the α-bromo aldehyde functionality and the steric hindrance imposed by the adjacent isopropyl group. Common issues include low yields, formation of impurities, and product instability. This guide will address these challenges by providing a mechanistic understanding of the reaction and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The synthesis of this compound typically involves the α-bromination of 3-methylbutanal. Key methods include:
-
Direct Bromination with Br₂: This classic method can be effective but often suffers from a lack of selectivity, leading to over-bromination and side reactions catalyzed by the HBr byproduct.[1]
-
N-Bromosuccinimide (NBS) Mediated Bromination: NBS is a milder and more selective brominating agent compared to Br₂.[2] This is often the preferred reagent for α-bromination of aldehydes. The reaction can be initiated by light or a radical initiator.[2]
-
Organocatalytic Asymmetric α-Bromination: For enantioselective synthesis, chiral amine catalysts can be employed.[3][4][5][6][7] This method offers control over the stereochemistry at the α-carbon.
Q2: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors:
-
Product Instability: α-bromoaldehydes are known to be unstable and can decompose upon prolonged heating or exposure to acidic or basic conditions.[8]
-
Side Reactions: Competing reactions such as aldol condensation of the starting aldehyde or subsequent reactions of the product can reduce the yield.
-
Inefficient Purification: The product can be lost during workup and purification due to its reactivity and potential volatility.
Q3: What are the common impurities I should expect, and how can I minimize them?
Common impurities include:
-
Unreacted 3-methylbutanal: Indicates an incomplete reaction.
-
2,2-Dibromo-3-methylbutanal: Results from over-bromination.
-
Aldol condensation products: Formed from the self-condensation of the starting aldehyde.
-
Polymeric materials: Can form, especially in the presence of strong acids.[1]
To minimize these, consider optimizing reaction time, temperature, and the stoichiometry of the brominating agent. The slow addition of the brominating agent can also help to control the reaction and reduce the formation of di-brominated byproducts.[8]
Q4: How should I store this compound?
Due to its instability, this compound should be used immediately after preparation if possible. If storage is necessary, it should be kept under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended) and protected from light.[9] It is also crucial to store it in a non-metallic container to avoid potential reactions.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material (3-Methylbutanal)
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Reaction Time or Temperature | The steric hindrance of the isopropyl group may slow down the reaction rate, requiring more forcing conditions. | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC. Extend the reaction time and follow the consumption of the starting material. |
| Ineffective Brominating Agent | The chosen brominating agent may not be reactive enough under the applied conditions. | If using NBS, consider adding a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, or irradiating the reaction with a UV lamp.[2] Alternatively, carefully consider the use of elemental bromine, though with caution due to its higher reactivity.[10] |
| Poor Solvent Choice | The solvent can significantly impact the reaction mechanism and rate. | For radical bromination with NBS, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used.[2] For acid-catalyzed bromination, acetic acid can be a suitable solvent.[11] |
Issue 2: Formation of Significant Amounts of 2,2-Dibromo-3-methylbutanal
| Potential Cause | Explanation | Suggested Solution |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent will lead to di-bromination. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Monitor the reaction carefully and stop it once the starting material is consumed. |
| Rapid Addition of Brominating Agent | A high local concentration of the brominating agent can promote di-bromination. | Add the brominating agent (especially Br₂) dropwise or in small portions over an extended period.[8] This helps to maintain a low concentration of the reagent in the reaction mixture. |
| Reaction Conditions Too Harsh | High temperatures can sometimes favor over-reaction. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Product Decomposition During Workup or Purification
| Potential Cause | Explanation | Suggested Solution |
| Hydrolysis | The α-bromo aldehyde can be sensitive to water, leading to hydrolysis.[12][13][14][15][16] | Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere. During workup, use anhydrous solvents and minimize contact with aqueous solutions. |
| Exposure to Acid or Base | Traces of acid (e.g., HBr byproduct) or base can catalyze decomposition or polymerization.[1] | Wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize any acid, followed by a brine wash. Perform all workup steps at low temperatures (0-5°C). |
| Thermal Instability | The product can decompose at elevated temperatures during distillation. | Purify the product using vacuum distillation at the lowest possible temperature.[17] A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. |
Experimental Protocols
Protocol 1: α-Bromination of 3-Methylbutanal using N-Bromosuccinimide (NBS)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methylbutanal (1.0 eq) in anhydrous carbon tetrachloride.
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).
-
Bromination: Heat the mixture to reflux. Add a solution of NBS (1.05 eq) in CCl₄ dropwise from the dropping funnel over 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with cold, dilute NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Key Side Reactions of this compound
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The hydrolysis of 2-bromo-3-methylbutane yields. (a) 3- methyl-2-butanol .. [askfilo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sarthaks.com [sarthaks.com]
- 15. brainly.com [brainly.com]
- 16. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2-Bromo-3-methylbutanal
Welcome to the technical support center for 2-Bromo-3-methylbutanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and unstable α-bromo aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its storage, handling, and use in your experiments. Our goal is to provide you with the expertise and practical insights needed to prevent its decomposition and ensure the integrity of your results.
Introduction to the Instability of this compound
This compound is a valuable synthetic intermediate, but its utility is often hampered by its inherent instability. The presence of a bromine atom on the carbon alpha to the aldehyde group significantly influences its reactivity, making it susceptible to several decomposition pathways. Understanding these pathways is the first step toward effective prevention. The primary modes of degradation include dehydrobromination, racemization, aldol condensation, and polymerization. This guide will provide detailed, actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My freshly purified this compound is turning yellow and acidic. What is happening?
This is a classic sign of decomposition via dehydrobromination. The α-bromo aldehyde eliminates hydrogen bromide (HBr) to form the more stable, conjugated α,β-unsaturated aldehyde, 3-methyl-2-butenal.[1][2] The liberated HBr is a strong acid and can further catalyze other decomposition pathways, such as polymerization.[3]
-
Mechanism: This elimination reaction is often base-catalyzed and can proceed via an E2 mechanism.[2][4] Even trace amounts of basic impurities on glassware or in solvents can initiate this process.
Q2: I started with an enantiomerically pure sample of this compound, but my product mixture is racemic. Why?
You are likely observing racemization at the α-carbon. The chiral center bearing the bromine atom is prone to losing its stereochemical integrity in the presence of either acid or base.[5]
-
Mechanism: Both acids and bases can catalyze the formation of a planar enol or enolate intermediate.[6][7] When this planar intermediate is reprotonated (or reacts further), it can do so from either face, leading to a mixture of enantiomers.[5][7]
Q3: I'm observing a significant amount of high-molecular-weight, viscous material in my reaction. What could be the cause?
This suggests two potential issues: aldol condensation and/or acid-catalyzed polymerization.
-
Aldol Condensation: Like other aldehydes with α-hydrogens, this compound can undergo self-condensation, especially in the presence of a base.[8][9] This reaction forms a β-hydroxy aldehyde, which can then lead to larger oligomers.
-
Polymerization: The HBr generated from dehydrobromination can act as an acid catalyst for the polymerization of the aldehyde.[3]
Q4: What are the ideal storage conditions for this compound to maximize its shelf life?
Proper storage is critical for preventing decomposition. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C to 4°C) | Reduces the rate of all decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation and exposure to atmospheric moisture, which could lead to hydrolysis. |
| Light | Store in an amber or opaque container | Protects the compound from light-induced degradation. |
| Container | Use a clean, dry glass container with a tightly sealed cap | Prevents contamination and exposure to air and moisture.[10][11][12] |
| Additives | Consider storing over a non-basic drying agent or with a radical inhibitor for long-term storage. | To scavenge any trace moisture or free radicals that could initiate decomposition. |
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellow/brown) and drop in pH | Dehydrobromination to form HBr.[1][2] | - Ensure all glassware is scrupulously clean and dry. Consider rinsing with a non-basic solvent and drying under vacuum. - Use freshly distilled, anhydrous, and non-basic solvents for all reactions. - If possible, perform reactions at low temperatures to slow the rate of elimination. |
| Loss of optical activity | Racemization via enol/enolate formation.[5][6][7] | - Avoid both acidic and basic conditions if stereochemical integrity is crucial. - Use non-polar, aprotic solvents. - Minimize reaction times and work up the reaction mixture promptly. |
| Formation of viscous, insoluble material | Aldol condensation or polymerization.[3][8] | - If base is required for your reaction, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. - If your reaction generates acid, consider adding a non-basic acid scavenger. - Purify the aldehyde immediately before use to remove any acidic or basic impurities. |
| Low yield in subsequent reactions | Decomposition of the starting material before or during the reaction. | - Confirm the purity of your this compound via NMR or GC-MS immediately before use. - If necessary, repurify by vacuum distillation, but be aware of potential thermal decomposition.[13] - Add the aldehyde to the reaction mixture at a low temperature. |
Key Decomposition Pathways and Prevention Workflow
The following diagrams illustrate the primary decomposition pathways of this compound and a suggested workflow for its handling and use.
Caption: Major decomposition pathways of this compound.
Caption: Recommended workflow for handling this compound.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is for the purification of crude this compound. Extreme care must be taken to avoid thermal decomposition.
-
Apparatus Setup:
-
Assemble a dry, clean vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.
-
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable, low pressure is achieved, gently heat the distillation flask using a water or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Caution: Do not distill to dryness to avoid concentrating potentially unstable residues.[13]
-
-
Post-Distillation:
-
Immediately transfer the purified aldehyde to a clean, dry, amber vial.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C.
-
References
- 1. fiveable.me [fiveable.me]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 7. aklectures.com [aklectures.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
- 10. echemi.com [echemi.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. aksci.com [aksci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-methylbutanal
Welcome to the technical support guide for 2-Bromo-3-methylbutanal. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. Alpha-bromo aldehydes are notoriously reactive and prone to decomposition and side-reactions, making their purification a non-trivial step in any synthetic workflow.[1] This guide provides field-tested troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the synthesis and work-up of this compound.
Q1: My crude reaction mixture is dark brown/red and contains a significant amount of polymeric material. What went wrong?
A: This is a classic issue when working with α-bromoaldehydes and typically points to acid-catalyzed polymerization.[2] The in situ generation of hydrobromic acid (HBr) during the bromination of 3-methylbutanal creates a harsh acidic environment that the aldehyde product cannot tolerate.
-
Causality: Aldehydes, especially under acidic conditions, can polymerize or undergo side reactions. The HBr byproduct is a strong acid that acts as a catalyst for these degradation pathways.[2] Higher reaction temperatures significantly accelerate this process.
-
Preventative Measures During Synthesis:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) throughout the addition of the brominating agent.[2]
-
Slow Addition: Add the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) dropwise or in small portions over an extended period to keep its instantaneous concentration low and control the exothermic reaction.[1]
-
HBr Scavengers: While they can complicate work-up, non-nucleophilic bases like calcium carbonate can be used to neutralize HBr as it forms, though this is often less preferable than controlling the reaction conditions.[2]
-
Q2: After my aqueous work-up, the organic layer remains yellow or orange. How do I remove this color?
A: A persistent yellow/orange hue is almost always due to residual elemental bromine (Br₂) from the reaction.
-
Solution: During the aqueous work-up, include a wash with a mild reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching residual bromine, converting it to colorless bromide ions (2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻).
-
Protocol Insight: Perform this wash after the initial water or brine wash but before drying the organic layer. A single wash is usually sufficient. A similar compound, 2-bromohexanoyl chloride, is often purified by washing with sodium thiosulfate to remove color.[3]
Q3: My NMR spectrum shows multiple aldehyde signals and complex multiplets. What are the likely impurities?
A: This indicates a mixture of the desired product and related aldehyde species. The most common culprits are unreacted starting material, over-brominated products, and isomers.
-
Expert Analysis:
-
Unreacted 3-methylbutanal: Incomplete reaction. Its distinct doublet for the aldehyde proton will be visible.
-
2,2-Dibromo-3-methylbutanal: A common side product if excess brominating agent is used or if the reaction is not selective. This often results from the high reactivity of the brominating agents.[1]
-
Isomeric Aldehydes: Depending on the reaction conditions, minor amounts of other brominated isomers could form, though α-bromination is generally favored.[4]
-
The following table summarizes these common impurities and strategies for their removal.
| Impurity Name | Likely Source | Recommended Removal Method |
| 3-methylbutanal (Starting Material) | Incomplete bromination reaction | Careful fractional vacuum distillation; Flash column chromatography |
| 2,2-Dibromo-3-methylbutanal | Over-bromination; Poor reaction control | Fractional vacuum distillation (higher boiling point than mono-bromo); Flash column chromatography (more polar) |
| Polymeric Byproducts | Acid-catalyzed degradation[2] | Removal of insolubles during work-up; Non-volatile and will remain in the flask during distillation |
| Succinimide (from NBS) | Byproduct of NBS bromination | Aqueous wash during work-up |
| Hydrobromic Acid (HBr) | Byproduct of bromination[2] | Aqueous wash with saturated sodium bicarbonate (NaHCO₃) |
Part 2: Step-by-Step Purification Protocols
For a compound as sensitive as this compound, a carefully executed purification strategy is critical. The two most effective methods are vacuum distillation and flash column chromatography.
Protocol 1: Purification by Fractional Vacuum Distillation
This is often the most effective method for separating the product from non-volatile polymers and impurities with significantly different boiling points.[3]
Step-by-Step Methodology:
-
Initial Work-up: Transfer the crude reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (if colored), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator). Crucially, do not heat the water bath above 40°C to minimize thermal decomposition.
-
Apparatus Setup: Assemble a dry fractional distillation apparatus (Vigreux column is suitable). Ensure all glassware is completely dry to prevent hydrolysis.[3]
-
Distillation:
-
Begin stirring and slowly apply a high vacuum to the system.
-
Gradually heat the distillation flask using an oil bath.
-
Discard the initial low-boiling forerun, which may contain residual solvents.
-
Collect the main fraction at its characteristic boiling point under the recorded pressure. While the exact boiling point of this compound is not widely reported, for comparison, a related compound, 2-bromohexanoyl chloride, boils at 44–47°C at 1.5 mm Hg.[3] Expect a similar range.
-
Critical Step: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.[3]
-
-
Storage: Collect the purified, colorless liquid and store it under an inert atmosphere (Argon or Nitrogen) at low temperature (≤ 4°C) to prevent degradation.
Protocol 2: Purification by Flash Column Chromatography
Chromatography is an excellent alternative, especially for smaller scales or for separating impurities with similar boiling points. However, aldehydes can sometimes be unstable on silica gel.[5]
Step-by-Step Methodology:
-
Crude Product Preparation: Perform the aqueous work-up and drying as described in the distillation protocol. After removing the drying agent, concentrate the solution onto a small amount of silica gel to create a dry-load sample.
-
Column Packing: Pack a silica gel column using a low-polarity eluent system, such as a mixture of hexanes and diethyl ether or hexanes and ethyl acetate. A starting point of 97:3 Hexanes:Diethyl Ether is recommended for separating aliphatic aldehydes.[5]
-
Neutralization (Optional but Recommended): If you suspect your aldehyde is sensitive, you can pre-treat the silica. Slurry the silica gel in the eluent containing 1% triethylamine (Et₃N) before packing the column. This neutralizes acidic sites on the silica gel, preventing product decomposition.[6]
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the chosen solvent system.
-
Monitor the fractions by Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution, which will visualize the aldehyde.
-
The desired product is typically less polar than the corresponding alcohol or di-bromo impurities.
-
-
Isolation: Combine the pure fractions and carefully remove the solvent under reduced pressure, again avoiding excessive heat.
Part 3: Advanced Topics & FAQs
Q4: My yield is consistently low after purification, even when the initial reaction looks clean by TLC. What is happening?
A: This often points to decomposition during purification or work-up. The C-Br bond at the α-position makes the aldehyde proton acidic and the molecule susceptible to elimination or other degradation pathways, especially when heated or exposed to basic conditions for extended periods.
-
Thermal Instability: Do not overheat during solvent removal or distillation. Use a high vacuum to lower the boiling point.[3]
-
Silica Gel Decomposition: As mentioned, standard silica gel is slightly acidic and can degrade sensitive compounds. Use the triethylamine neutralization trick or consider using a less acidic stationary phase like neutral alumina.[5]
-
Volatility: The product may be volatile. When removing solvents on a rotary evaporator, especially under high vacuum, ensure your cold trap is effective (e.g., using a dry ice/acetone bath) to prevent product loss.[1]
Q5: What is the best way to store purified this compound?
A: Due to its instability, proper storage is paramount.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation of the aldehyde group to a carboxylic acid.
-
Temperature: Store in a freezer, preferably at -20°C.
-
Purity: Ensure the product is free of any residual acid, which could catalyze decomposition even at low temperatures. If in doubt, pass it through a small plug of basic alumina before storage.
Q6: Can I use recrystallization to purify this compound?
A: Not directly. Recrystallization is a technique for purifying solids.[7] Since this compound is a liquid at room temperature, this method is not applicable. However, it is theoretically possible to convert the aldehyde to a stable, solid derivative (e.g., a semicarbazone or 2,4-DNP derivative), purify this solid by recrystallization, and then regenerate the pure aldehyde.[8] This multi-step process is generally less efficient than distillation or chromatography and is reserved for special cases where those methods fail.
Part 4: Visualization of Workflows
To clarify the purification process, the following diagrams illustrate the recommended workflows and troubleshooting logic.
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Stereoselective Synthesis of 2-Bromo-3-methylbutanal
Introduction
Welcome to the technical support guide for the stereoselective synthesis of 2-Bromo-3-methylbutanal. This chiral α-bromoaldehyde is a valuable synthetic intermediate, but its preparation is fraught with challenges that can impede progress for even experienced researchers. The organocatalytic α-bromination of aldehydes, particularly branched ones like 3-methylbutanal (isovaleraldehyde), is known to be a difficult transformation.[1][2] Common issues include low yields, poor stereocontrol, the formation of undesired byproducts, and product instability.[1][3]
This guide is designed to serve as a field-proven resource for chemists in research and drug development. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective α-bromination of aldehydes like 3-methylbutanal so challenging?
The difficulty stems from several interconnected factors. Firstly, the α-bromoaldehyde products are often unstable and prone to racemization or decomposition.[1] Secondly, the brominating agents themselves are highly reactive, leading to side reactions. The most common and cost-effective agent, N-Bromosuccinimide (NBS), has historically been discarded for these reactions because it often results in low yields, poor enantioselectivities, and significant dibromination.[1][4] Finally, in organocatalytic systems, the amine catalyst can be competitively brominated, leading to catalyst deactivation and stalling the reaction.[1]
Q2: What is the general mechanism for organocatalytic α-bromination?
The most successful modern approaches utilize enamine catalysis. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with the starting aldehyde (3-methylbutanal) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic bromine source (like NBS). Subsequent hydrolysis of the resulting brominated iminium ion releases the chiral α-bromoaldehyde and regenerates the catalyst, completing the cycle.[5][6] The stereochemistry is controlled by the chiral catalyst, which directs the approach of the brominating agent to one face of the enamine.
Q3: Which brominating agent is recommended?
While early methods required expensive and specialized brominating agents to achieve good results, recent advancements have enabled the successful use of N-Bromosuccinimide (NBS).[1][2] NBS is preferred due to its crystalline, easy-to-handle nature and because it avoids the formation of stoichiometric organobromine byproducts.[1][7] However, its high reactivity necessitates specific strategies, such as slow addition, to prevent side reactions.[1]
Q4: How stable is the this compound product?
Like many α-haloaldehydes, it exhibits limited stability. It can be susceptible to decomposition, polymerization, and epimerization at the newly formed stereocenter, particularly under acidic or basic conditions or during prolonged purification (e.g., on silica gel).[1][3] For this reason, it is often recommended to use the crude product directly in the next step or to reduce it to the corresponding, more stable, 2-bromo-3-methylbutan-1-ol for purification and storage.[1]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows low conversion or has stalled completely.
-
Q: I've mixed my aldehyde, catalyst, and NBS, but the starting material is not being consumed. What's wrong?
-
A: Catalyst deactivation is the most likely cause. The amine catalyst is nucleophilic and can be irreversibly brominated by NBS, removing it from the catalytic cycle. NMR studies have shown that with a high concentration of NBS, most of the catalyst can be brominated within minutes.[1]
-
Solution:
-
Slow Addition of NBS: Do not add the NBS all at once. A slow, controlled addition via a syringe pump over several hours is critical. This maintains a very low concentration of NBS in the reaction medium, favoring the bromination of the more nucleophilic enamine intermediate over the bromination of the catalyst.[1]
-
Add Succinimide: Adding a stoichiometric amount of succinimide (NHS) can shift the equilibrium between the free catalyst and the brominated catalyst back toward the active form, mitigating deactivation.[1]
-
-
Problem 2: My yield is low, but I see a significant amount of a new, less polar spot by TLC.
-
Q: My reaction produces a significant byproduct that I suspect is the dibrominated aldehyde. How can I prevent this?
-
A: Dibromination is a classic side reaction in α-halogenations. It occurs when the brominated enamine intermediate is attacked by another molecule of NBS before it can be hydrolyzed to release the product. This is exacerbated by high local concentrations of NBS.[1][8]
-
Solution:
-
Slow NBS Addition: As with catalyst deactivation, the single most effective solution is the slow, continuous addition of the NBS solution. This minimizes the chance of a second bromination event.[1]
-
Incorporate Water: The addition of a small, controlled amount of water to the reaction mixture can accelerate the hydrolysis of the brominated iminium ion intermediate. This releases the desired monobrominated product more quickly, preventing it from reacting further.[1] The optimal amount of water must be carefully tuned for each substrate.
-
-
Problem 3: The reaction worked, but the enantiomeric excess (ee) is poor.
-
Q: I've isolated the product, but chiral HPLC analysis shows a low ee. What factors control stereoselectivity?
-
A: Poor stereoselectivity can arise from an ineffective catalyst, suboptimal reaction conditions, or post-reaction racemization.
-
Solution:
-
Optimize the Catalyst and Solvent: The choice of catalyst and solvent is paramount. For branched aldehydes like 3-methylbutanal, a Jørgensen-Hayashi type catalyst in a solvent like hexafluoroisopropanol (HFIP) has been shown to provide excellent enantioselectivity.[1] HFIP can stabilize charged intermediates, potentially altering the reaction mechanism to favor the desired stereochemical outcome.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -10 °C) can enhance selectivity by increasing the energy difference between the two diastereomeric transition states.
-
Assess Product Stability: The product itself may be configurationally unstable.[1] To test this, isolate the α-bromoaldehyde and re-expose it to the catalyst or a nucleophile (like succinimide) and monitor the ee over time. If it degrades, you must minimize workup and purification times or convert the product immediately to a more stable derivative.
-
-
Problem 4: I'm losing my product during purification.
-
Q: My crude NMR looks good, but my yield drops dramatically after silica gel chromatography. What is happening?
-
A: α-bromoaldehydes are notoriously unstable on silica gel. The acidic nature of silica can catalyze decomposition or polymerization.[3]
-
Solution:
-
Minimize Contact Time: If chromatography is necessary, use a rapid plug of silica with a non-polar eluent (e.g., 100% dichloromethane) and collect the product quickly.[1] Do not let the product sit on the column for an extended period.
-
In-situ Reduction: A highly effective strategy is to avoid purifying the aldehyde altogether. After the reaction workup, directly reduce the crude this compound with a mild reducing agent like sodium borohydride (NaBH₄). The resulting 2-bromo-3-methylbutan-1-ol is significantly more stable and can be easily purified by standard chromatography without degradation.[1]
-
-
Data & Protocols
Optimized Reaction Parameters
The following table summarizes a set of validated starting conditions for the α-bromination of a β-branched aldehyde, based on state-of-the-art literature.[1]
| Parameter | Recommended Condition | Rationale |
| Aldehyde | 3-Methylbutanal (1.0 equiv) | Substrate |
| Catalyst | (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (2 mol%) | Jørgensen–Hayashi type catalyst for high enantioselectivity. |
| Bromine Source | N-Bromosuccinimide (NBS, 1.0 equiv) | Cost-effective and efficient when used with slow addition. |
| Solvent | Hexafluoroisopropanol (HFIP) | Promotes the reaction and improves performance with NBS.[1] |
| Additive | Water (e.g., 100 µL per mmol of aldehyde) | Suppresses dibromination by accelerating hydrolysis.[1] |
| Temperature | 0 °C | Balances reaction rate with stereoselectivity. |
| NBS Addition | Added as a solution in HFIP via syringe pump over >4 hours | Crucial for preventing catalyst deactivation and dibromination.[1] |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for α-bromination.
Detailed Protocol: Enantioselective Synthesis of this compound
This protocol is adapted from the methodology described by Hutchinson et al. in The Journal of Organic Chemistry.[1]
Materials:
-
3-Methylbutanal (freshly distilled)
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
-
N-Bromosuccinimide (NBS, recrystallized from water)
-
Hexafluoroisopropanol (HFIP)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Borohydride (NaBH₄) (for optional reduction)
-
Dichloromethane (DCM), Ethyl Acetate, Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3-methylbutanal (1.0 mmol, 1.0 equiv), the catalyst (0.02 mmol, 0.02 equiv), and HFIP (1.0 M solution concentration) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add deionized water (100 µL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Solution: In a separate flame-dried flask, prepare a solution of NBS (1.0 mmol, 1.0 equiv) in HFIP. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Position the syringe needle through a septum into the reaction flask. Begin the slow addition of the NBS solution over 4-5 hours, maintaining the reaction temperature at 0 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of a quenched aliquot.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). Caution: The crude product is unstable. Proceed immediately to the next step.
-
Purification/Stabilization (Recommended):
-
Dissolve the crude aldehyde in methanol at 0 °C.
-
Add NaBH₄ (1.5 equiv) portion-wise, monitoring by TLC until the aldehyde is consumed.
-
Quench carefully with 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting stable bromohydrin by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
-
Catalytic Cycle Diagram
Caption: Simplified enamine catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Energetic Landscape of 2-Bromo-3-methylbutanal: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Bromo-3-methylbutanal. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to ensure the safe and effective handling of this versatile yet reactive building block. This guide is structured to address the potential exothermic hazards associated with this compound, offering practical troubleshooting advice and answers to frequently asked questions. My approach is grounded in established principles of chemical process safety, drawing parallels from related α-bromo aldehydes and ketones to provide a robust framework for your experimental work.
Understanding the Inherent Reactivity
This compound is a valuable intermediate, but its structure—an aldehyde with an adjacent bromine atom—presents a unique set of reactivity challenges. The electron-withdrawing nature of the bromine atom increases the acidity of the α-hydrogen, making the molecule susceptible to base-mediated reactions. Furthermore, the aldehyde functional group itself is highly reactive towards nucleophiles. The combination of these features can lead to highly exothermic events if not properly controlled. The primary hazard stems from its potential for rapid, uncontrolled dehydrobromination, which can generate significant heat and pressure, leading to a thermal runaway.[1][2]
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the safe handling and reaction of this compound.
Q1: What are the primary exothermic hazards associated with this compound?
A1: The main exothermic hazard is a rapid dehydrobromination reaction, typically initiated by bases. This elimination reaction is often highly exothermic and can lead to a thermal runaway if not adequately controlled.[1][2] Other potential exothermic reactions include reactions with strong nucleophiles, oxidizing agents, and reducing agents. The aldehyde group can also undergo self-condensation reactions (aldol condensation), which can be exothermic, especially under basic conditions.
Q2: What are the recommended storage conditions for this compound to minimize decomposition?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is classified as a flammable liquid.[4] The container should be tightly sealed to prevent exposure to moisture and air. It is incompatible with strong bases, strong oxidizing agents, and some metals, and should be stored separately from these materials.[5]
Q3: Can I scale up a reaction involving this compound directly from a lab-scale procedure?
A3: Direct scale-up is not recommended without a thorough safety assessment. The heat dissipation capacity of a reactor does not scale linearly with its volume. A reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale. Before scaling up, it is crucial to perform a reaction hazard analysis, including reaction calorimetry, to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data will inform the design of adequate cooling and emergency shutdown procedures for the larger scale.
Q4: What are the signs of a potential runaway reaction?
A4: Key indicators of an impending runaway reaction include:
-
A sudden, unexpected increase in temperature that is not responsive to cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at a temperature below its normal boiling point.
Continuous monitoring of temperature and pressure is critical during reactions with this compound.
Troubleshooting Guide: Managing Exothermic Events
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.
Q: My reaction temperature is increasing rapidly and is not responding to my cooling system. What should I do?
A: This is a critical situation that may indicate the onset of a thermal runaway. Your immediate actions should be:
-
Stop all reagent addition immediately.
-
Maximize cooling: Ensure your cooling system is operating at its maximum capacity. If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath).
-
If safe to do so, add a quenching agent. A pre-prepared quenching solution should be readily available. For dehydrobromination, a weak acid like acetic acid can be used to neutralize the base. For other reactions, a suitable quenching agent that will not produce a more exothermic reaction should be chosen. Always add the quenching agent slowly and cautiously.[6][7][8][9]
-
Alert personnel and prepare for evacuation: Inform your colleagues of the situation and be prepared to evacuate the area if the reaction cannot be brought under control.
-
Do not seal the system: Ensure the reaction vessel is not a closed system to prevent catastrophic pressure buildup.
Q: I am performing a dehydrobromination reaction with a strong base, and the reaction is too vigorous. How can I control it?
A: To control a vigorous dehydrobromination:
-
Choice of Base: Consider using a weaker or more sterically hindered base.
-
Reverse Addition: Add the base slowly to the solution of this compound, rather than the other way around. This keeps the concentration of the base low and allows for better temperature control.
-
Lower Temperature: Conduct the reaction at a lower temperature to decrease the reaction rate.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated.
-
Efficient Stirring: Ensure vigorous stirring to promote heat transfer to the cooling medium and prevent localized hotspots.
Q: I observe gas evolution from my reaction. What could be the cause, and is it a concern?
A: Gas evolution during a reaction with this compound can be a sign of decomposition or a side reaction. In a dehydrohalogenation reaction, the expected product is an alkene, with the formation of a salt and water, which should not produce significant gas. Unexpected gas evolution could indicate decomposition of the aldehyde, which can be accelerated by high temperatures. This is a serious concern as it can lead to a rapid increase in pressure. You should immediately try to cool the reaction and, if possible, analyze the off-gas to identify the decomposition products.
Experimental Protocols
Protocol 1: Controlled Dehydrobromination of this compound
This protocol outlines a method for a controlled dehydrobromination reaction.
Materials:
-
This compound
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran)
-
A suitable base (e.g., a hindered base like triethylamine or a weaker base like sodium carbonate)
-
Quenching solution (e.g., dilute acetic acid in an inert solvent)
-
Reaction vessel equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Cooling bath.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction vessel with a solution of this compound in the chosen solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using the cooling bath.
-
Slowly add the base solution via the dropping funnel over a prolonged period, while vigorously stirring the mixture.
-
Monitor the reaction temperature closely throughout the addition. The rate of addition should be adjusted to maintain the desired temperature.
-
After the addition is complete, continue to stir the reaction at the same temperature for the specified time, monitoring for any temperature changes.
-
Once the reaction is complete, slowly add the quenching solution to neutralize any remaining base and unreacted starting material.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should be understood by all personnel working with this compound. A quenching station with the necessary materials should be readily accessible.
Materials:
-
Quenching agent (e.g., a solution of acetic acid in a high-boiling point, inert solvent). The choice of quenching agent is reaction-dependent.
-
Large excess of an inert, high-boiling point solvent for dilution.
-
Personal Protective Equipment (PPE): face shield, flame-retardant lab coat, and appropriate gloves.
Procedure:
-
In the event of a suspected runaway reaction (rapid, uncontrolled temperature rise), immediately stop the addition of any reagents.
-
If safe to do so, add a large volume of the cold, inert solvent to dilute the reaction mixture and help absorb the heat.
-
Slowly and cautiously add the pre-prepared quenching solution. Be prepared for a vigorous reaction upon addition.
-
If the reaction continues to escalate, evacuate the area and activate emergency procedures.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | -10 °C to 10 °C (for base-mediated reactions) | Lower temperatures slow the reaction rate, allowing for better heat control. |
| Reagent Addition Rate | Slow, dropwise addition | Prevents accumulation of unreacted reagents and allows for gradual heat release. |
| Solvent Concentration | Dilute conditions (e.g., < 0.5 M) | Provides a larger thermal mass to absorb the heat of reaction. |
| Stirring Speed | > 300 RPM (mechanical stirrer) | Ensures efficient heat transfer and prevents localized hot spots. |
Visualizations
Logical Relationship for Managing an Exothermic Event
Caption: Decision workflow for managing potential exothermic events.
Experimental Workflow for Controlled Dehydrobromination
Caption: Step-by-step workflow for a controlled dehydrobromination reaction.
References
- 1. echemi.com [echemi.com]
- 2. chegg.com [chegg.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Handling 2-Bromo-3-methylbutanal
Welcome to the technical support guide for 2-Bromo-3-methylbutanal. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile yet challenging reagent. As an α-bromo aldehyde, its bifunctional nature presents unique opportunities in synthesis but also demands a nuanced understanding of its stability and reactivity to avoid common experimental pitfalls. This guide synthesizes field-proven insights and established chemical principles to ensure the success and safety of your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields when using this compound can typically be traced back to three primary factors: reagent decomposition, competing side reactions, or suboptimal reaction conditions.
-
Reagent Purity and Decomposition: The compound is susceptible to degradation. Upon storage, it can eliminate hydrogen bromide (HBr) to form the reactive α,β-unsaturated aldehyde, 3-methyl-2-butenal. This impurity, along with potential polymers, can interfere with your desired reaction.
-
Validation Protocol: Before use, always assess the purity of your reagent, especially if it has been stored for an extended period. A quick ¹H NMR can confirm its integrity. Look for the characteristic aldehyde proton and the absence of significant vinylic proton signals from the elimination byproduct.
-
-
Competing Side Reactions: The most common side reaction is the base-induced elimination of HBr. Even weak bases or nucleophilic solvents can promote this pathway.
-
Suboptimal Conditions: Moisture and elevated temperatures can accelerate decomposition and polymerization.
-
Preventative Protocol:
-
Ensure all glassware is oven- or flame-dried.
-
Run reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath for controlled addition of reagents.
-
-
Q2: I'm observing 3-methyl-2-butenal as a major byproduct. How can I prevent its formation?
The formation of 3-methyl-2-butenal is a classic example of dehydrobromination. This elimination reaction is highly problematic as it consumes your starting material and introduces a reactive Michael acceptor into your reaction mixture.
-
Mechanistic Insight: This reaction proceeds via an E2 elimination pathway.[1][2] The presence of a base (even a hindered one) abstracts the acidic proton alpha to the carbonyl, leading to the formation of a double bond and the expulsion of the bromide ion.
Workflow: Minimizing Dehydrobromination
Caption: Logic for preventing elimination byproducts.
Q3: My purified this compound turns yellow or brown during storage. Is it still usable?
Discoloration is a strong indicator of decomposition. The yellow or brown color often arises from oligomers or polymers formed from the degradation products, and the sharp, acidic odor is typically due to the liberated HBr.
-
Decomposition Pathways:
-
Elimination: Forms HBr and 3-methyl-2-butenal.
-
Polymerization: The unsaturated byproduct can polymerize, especially in the presence of acidic (HBr) or radical initiators.
-
Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid, particularly if exposed to air over time.
-
Recommendation: Do not use discolored reagent directly. Its purity is compromised, which will lead to inconsistent results and low yields. The reagent should be re-purified immediately before use.
Q4: What is the most effective method for purifying crude this compound?
For α-bromo aldehydes, which are often thermally sensitive liquids, fractional distillation under reduced pressure (vacuum distillation) is the standard and most effective purification method.[3]
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a dry distillation apparatus. It is critical that all joints are well-sealed to maintain a high vacuum. Use a Kugelrohr apparatus for very small quantities.
-
Inert Atmosphere: Flush the system with nitrogen or argon before applying the vacuum.
-
Vacuum: Slowly apply vacuum using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation flask using an oil bath to ensure even temperature distribution. Do not use a heating mantle directly, as this can cause localized overheating and decomposition.
-
Fraction Collection: Collect the fraction boiling at the expected temperature for your vacuum level. Discard any low-boiling forerun.
-
Completion: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
Storage: Immediately store the purified product under an inert atmosphere in a freezer.
| Troubleshooting Distillation | Cause | Solution |
| Bumping/Unstable Boiling | Inadequate stirring or uneven heating. | Use a magnetic stir bar and a properly sized oil bath. |
| Product Decomposition | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point.[3] |
| Low Recovery | Leaks in the system; product loss. | Check all seals and joints. Use a high-efficiency vacuum pump. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maximize shelf-life and maintain purity, adhere to the following storage protocol:
-
Temperature: Store at low temperatures, typically in a refrigerator or freezer (2-8°C or -20°C).
-
Atmosphere: Store under a dry, inert atmosphere such as Argon or Nitrogen. This prevents both hydrolysis from atmospheric moisture and oxidation from air.
-
Light: Keep in an amber or opaque vial to protect from light, as UV radiation can potentially initiate radical decomposition pathways.[4]
-
Container: Use a container with a tightly sealing cap, preferably with a PTFE liner, to prevent moisture ingress.
Q2: What are the primary safety hazards and required PPE?
This compound is a hazardous chemical that must be handled with appropriate precautions.
-
GHS Hazards: [5]
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[7]
-
Body Protection: Wear a flame-retardant lab coat.
-
Respiratory Protection: All handling must be done in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Q3: Is this compound stable in common laboratory solvents?
Solvent choice is critical. The stability of the compound is highly solvent-dependent.
-
Incompatible Solvents:
-
Protic Solvents (e.g., water, methanol, ethanol): Can lead to solvolysis (substitution of the bromine) or act as a base/acid to catalyze elimination/polymerization.
-
Basic Solvents (e.g., pyridine, triethylamine): Will readily cause dehydrobromination.[10]
-
-
Compatible Solvents (for short-term use in reactions):
-
Aprotic, Non-polar Solvents: Dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), hexanes, and toluene are generally suitable choices for reactions, provided they are anhydrous.
-
Q4: What is the primary decomposition pathway I should be aware of?
The most significant and common decomposition pathway is the elimination of hydrogen bromide (HBr) to yield 3-methyl-2-butenal.
Caption: Primary decomposition pathways for this compound.
This pathway is problematic because it is often autocatalytic; the HBr produced can catalyze further decomposition and polymerization of the resulting α,β-unsaturated aldehyde. This underscores the importance of proper storage and handling to exclude bases, moisture, and excessive heat.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Bromo-3-methylbutanal
Welcome to the technical support guide for the purification of 2-Bromo-3-methylbutanal. This document provides in-depth, experience-driven guidance for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and provide a foundational understanding of the challenges inherent in purifying α-bromoaldehydes, enabling you to troubleshoot effectively and ensure the integrity of your final compound.
This compound is a valuable synthetic intermediate, but its purification is often complicated by the reactivity of the starting materials and the lability of the product itself. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is directly linked to the synthetic route, which typically involves the α-bromination of 3-methylbutanal (isovaleraldehyde). The main impurities you will likely encounter are:
-
Unreacted 3-methylbutanal: The starting aldehyde. Its presence indicates an incomplete reaction.
-
Excess Brominating Agent: If using elemental bromine (Br₂), it will impart a distinct yellow or orange-brown color to the mixture.
-
Hydrobromic Acid (HBr): This is a ubiquitous byproduct of direct bromination with Br₂.[1] HBr is highly corrosive and, critically, acts as a potent acid catalyst for the polymerization and decomposition of both the starting aldehyde and the α-bromoaldehyde product, leading to viscous, intractable tars and significantly reduced yields.[1]
-
Di-brominated Species: Over-bromination can lead to the formation of 2,2-dibromo-3-methylbutanal. This is more likely with excess brominating agent or prolonged reaction times.
-
Polymeric Byproducts: As mentioned, acid-catalyzed aldol condensation and subsequent polymerization of the aldehyde functionalities can create a complex mixture of high-molecular-weight impurities.[1]
Q2: My crude product is dark brown and viscous. What happened and can it be salvaged?
A2: A dark, viscous crude product is a classic sign of uncontrolled polymerization, almost always catalyzed by the HBr generated during the reaction.[1] The aldehyde functional group is susceptible to acid-catalyzed self-condensation. Salvaging the product can be difficult, but not always impossible. The first step is to neutralize the HBr by carefully quenching the crude mixture into a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃). This should be followed by extraction into a suitable organic solvent (e.g., diethyl ether or dichloromethane). From there, purification via vacuum distillation is your best option to separate the volatile product from the non-volatile polymer. However, expect a significant loss in yield. The key takeaway is preventative: controlling the reaction temperature and neutralizing HBr as it forms (or immediately post-reaction) is critical.
Q3: What is the most robust and generally applicable method for purifying this compound?
A3: For most liquid organic compounds of this molecular weight, fractional distillation under reduced pressure (vacuum distillation) is the most effective and scalable purification method.[2] The rationale is twofold:
-
Thermal Stability: α-Bromoaldehydes can be thermally labile. Applying a vacuum significantly lowers the boiling point, allowing the compound to distill at a much lower temperature, thereby minimizing the risk of decomposition.
-
Impurity Separation: This technique effectively separates the desired product from both low-boiling impurities (like residual solvents) and high-boiling or non-volatile impurities (like starting carboxylic acids, if formed by oxidation, and polymeric tars).[2]
While column chromatography is an alternative, it presents its own challenges with sensitive aldehydes (see Troubleshooting Section).
Q4: How can I reliably assess the purity of my final product?
A4: A multi-technique approach is always recommended for authoritative purity assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. You should see a clean spectrum corresponding to the structure of this compound. Key signals to look for are the aldehydic proton, the proton at the α-carbon bearing the bromine, and the isopropyl group protons. The absence of signals from 3-methylbutanal is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides an excellent measure of purity (as % area) and confirms the molecular weight of the product via the mass spectrum. It is also highly effective at detecting trace amounts of volatile impurities.
-
FT-IR Spectroscopy: Look for the characteristic strong C=O stretch of the aldehyde (~1725 cm⁻¹) and the C-Br stretch.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: Insufficient brominating agent or reaction time. 2. Product Decomposition: Polymerization catalyzed by HBr during the reaction or workup. 3. Thermal Decomposition: Distillation temperature was too high. 4. Hydrolysis: Exposure to water during workup, especially under basic conditions, can lead to side reactions. | 1. Monitor the reaction by TLC or GC to ensure full consumption of the starting material. 2. Perform the reaction at low temperatures and immediately perform a neutralizing aqueous workup post-reaction. 3. Use a higher vacuum to lower the distillation temperature. Ensure the heating mantle is not set excessively high. Stop the distillation before the flask is completely dry to avoid charring unstable residues.[2] 4. Ensure all workup steps are performed quickly and at low temperatures. Use dried solvents and glassware. |
| Product Decomposes During Distillation | 1. Excessive Temperature: The boiling point is too high at the current vacuum level. 2. Residual Acid: Trace HBr is still present, catalyzing decomposition upon heating. | 1. Improve the vacuum. Check all joints for leaks and ensure your vacuum pump is operating efficiently. A good vacuum is essential. 2. Before distilling, wash the crude organic extract with a saturated NaHCO₃ solution, followed by brine, and dry thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄. |
| Poor Separation on Silica Gel Column | 1. Compound Instability: Aldehydes can be unstable on standard silica gel, which is inherently acidic.[3] This can cause streaking and decomposition on the column. 2. Inappropriate Solvent System: The polarity of the eluent is not optimized, leading to co-elution of the product and impurities. | 1. Deactivate the Silica: Pre-treat the silica gel slurry with ~1% triethylamine (or another amine base) in your eluent system. This neutralizes the acidic sites. Alternatively, switch to a different stationary phase like neutral alumina.[3] 2. Optimize Eluent: Systematically test solvent systems using TLC. Start with a non-polar system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase polarity.[4] An ideal Rf value for the product is ~0.3 for good separation.[3] |
| Final Product is Yellow/Brown | 1. Trace Bromine: Residual Br₂ from the reaction. 2. Minor Decomposition: Slight degradation of the product, which can produce colored impurities. | 1. During the aqueous workup, include a wash with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining Br₂.[2] 2. If the color persists after distillation, a rapid filtration through a small plug of deactivated silica or alumina may remove the colored impurities without significant product loss. |
Section 3: Key Physicochemical Data
This table summarizes the properties of the target compound and key potential impurities to inform purification strategy, particularly for distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₅H₉BrO | 165.03 | Est. 50-60 °C at ~15 mmHg | Thermally sensitive. Vacuum distillation is required.[5][6] |
| 3-Methylbutanal | C₅H₁₀O | 86.13 | 92-93 °C at 760 mmHg | More volatile than the product. Should separate as a forerun in distillation. |
| Bromine | Br₂ | 159.81 | 58.8 °C at 760 mmHg | Can be removed by chemical quench (thiosulfate) or careful distillation. |
| 2,2-Dibromo-3-methylbutanal | C₅H₈Br₂O | 243.93 | Significantly higher than product | Will remain in the distillation pot as a high-boiling residue. |
Section 4: Detailed Purification Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This is the recommended primary method for purification.
-
Neutralization and Drying:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with a suitable solvent like diethyl ether or MTBE.
-
Wash cautiously with a cold, saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
(Optional) If the solution is colored from excess bromine, wash with a 10% aqueous sodium thiosulfate solution until the color dissipates.
-
Wash with a saturated NaCl solution (brine) to aid phase separation.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator. Crucially, do not heat the water bath above 30-40°C.
-
-
Distillation Setup:
-
Assemble a dry fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried to prevent hydrolysis.
-
Use a suitable heating source like an oil bath for uniform temperature control.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 10-20 mmHg), gradually heat the distillation flask.
-
Discard any initial low-boiling forerun, which may contain residual solvent or unreacted 3-methylbutanal.
-
Carefully collect the main fraction at its characteristic boiling point under the recorded pressure.
-
Stop the distillation before the flask goes to complete dryness to avoid concentrating potentially unstable residues.[2]
-
Allow the apparatus to cool completely before slowly reintroducing an inert gas (N₂ or Ar) to release the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
Use this method for smaller scales or when distillation is not feasible.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98% Hexane / 2% Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir for 15 minutes.
-
Carefully pack the column with the deactivated silica slurry.
-
-
Sample Loading and Elution:
-
Dissolve the crude, neutralized, and dried product in a minimal amount of the eluent.
-
Load the sample onto the top of the column.
-
Begin elution with the starting solvent system, collecting fractions.
-
Monitor the separation by TLC, visualizing with a suitable stain (e.g., potassium permanganate).
-
Gradually increase the eluent polarity if necessary to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator, again keeping the bath temperature low. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Section 5: Workflow Visualization
The following diagram outlines the logical flow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
Section 6: Critical Safety Precautions
-
Toxicity and Handling: this compound is expected to be a lachrymator (causes tearing) and a skin irritant, similar to other α-bromo carbonyl compounds.[7] Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).[8]
-
Reactive Hazards: The compound may be unstable upon prolonged storage or exposure to heat. Store in a cool, dark place under an inert atmosphere if possible.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
Technical Support Center: Catalyst Deactivation in 2-Bromo-3-methylbutanal Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for managing catalyst deactivation in reactions involving 2-Bromo-3-methylbutanal. As a sterically hindered α-bromo aldehyde, this substrate presents unique challenges that can lead to rapid catalyst inactivation. This document is structured to provide not just protocols, but a foundational understanding of the deactivation mechanisms to empower you to diagnose and solve issues in your own experimental setups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with this compound and observing catalyst performance issues.
Q1: What are the primary reasons my catalyst is deactivating when using this compound? A1: Catalyst deactivation in this context is typically driven by three main mechanisms:
-
Chemical Poisoning: The bromine atom in your substrate, or hydrogen bromide (HBr) formed as a byproduct, can act as a potent poison. These halogen species can irreversibly bind to the active sites of metal catalysts, rendering them inactive.[1][2][3]
-
Fouling or Coking: The aldehyde functional group is susceptible to polymerization or condensation reactions, especially under acidic or thermal stress.[4][5] These reactions form heavy, carbonaceous materials (coke) that physically block the catalyst's pores and active sites.[6][7]
-
Thermal Degradation (Sintering): Many reactions require elevated temperatures, which can cause the fine metal particles of a heterogeneous catalyst to agglomerate into larger, less active particles.[8][9] This process, known as sintering, irreversibly reduces the available catalytic surface area.[10]
Q2: How does the specific structure of this compound contribute to these deactivation pathways? A2: The molecule's structure contains two key functionalities that create a high potential for catalyst deactivation:
-
The α-Bromo Group: The carbon-bromine bond can be cleaved during the reaction, releasing bromide ions or forming HBr. Halides are well-known poisons for many transition metal catalysts (e.g., Palladium, Platinum, Nickel) because they adsorb strongly to the metal surface, blocking sites needed for catalysis.[2][3]
-
The Aldehyde Group: Aldehydes are prone to self-condensation or polymerization, particularly in the presence of acid (like HBr byproduct) or at high temperatures.[4] This leads to the formation of high-molecular-weight oligomers that deposit on the catalyst surface, causing fouling.[11][12]
Q3: What are the immediate visual or analytical signs of catalyst deactivation in my reaction? A3: Observable signs of catalyst deactivation can include:
-
A significant slowdown or complete halt of the reaction, as monitored by techniques like TLC, GC, or LC-MS.[13]
-
A noticeable change in the color of the reaction mixture. For example, the formation of finely divided, inactive palladium metal (palladium black) is a common indicator of catalyst decomposition.[14]
-
In the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping, or a change from a free-flowing powder to a tarry solid.[15]
-
An increase in the formation of undesired byproducts, particularly polymeric materials.
Q4: Is it possible to regenerate a catalyst that has been deactivated by this compound? A4: Regeneration is possible but depends entirely on the mechanism of deactivation.[9]
-
Fouling/Coking: Often reversible by carefully burning off the carbonaceous deposits in a controlled stream of air or oxygen (calcination).[16]
-
Poisoning: Can be reversible if the poison can be removed, for instance, by washing with a specific chemical solution (e.g., an acidic wash).[17][18] However, strong chemisorption, as is common with halides, can be irreversible.[3]
-
Sintering: This is a form of thermal degradation and is generally considered irreversible as it involves a physical restructuring of the catalyst.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guides to diagnose and resolve specific deactivation issues.
Issue 1: Rapid Loss of Activity - Suspected Catalyst Poisoning
Underlying Mechanism: Catalyst poisoning occurs when molecules in the reaction mixture bind strongly to the active sites, inhibiting their function.[2] In reactions with this compound, the primary poisons are bromine-containing species. The bromide can coordinate directly to the metal center, or the HBr byproduct can react with the catalyst. This is a chemical deactivation process and can be very rapid.[3]
Diagnostic Workflow:
Caption: Workflow to diagnose catalyst poisoning.
Troubleshooting & Mitigation Protocol:
-
Reagent Purification: Ensure the this compound is of the highest possible purity. Use distillation or chromatography to remove any acidic impurities or residual brominating agents.
-
Inclusion of a Scavenger Base: Incorporate a non-coordinating, acid-scavenging base into the reaction mixture. A sterically hindered base like proton sponge or a solid-supported base (e.g., polymer-bound amine) can neutralize the HBr byproduct without interfering with the catalyst.
-
Catalyst Modification:
-
Increase the electron density on the metal center by using more electron-donating ligands. This can sometimes reduce the catalyst's susceptibility to poisoning by electrophilic species.
-
Consider using a catalyst known for higher halide tolerance, if available for your specific transformation.
-
-
Incremental Substrate Addition: Instead of adding the entire amount of this compound at the start, add it slowly over the course of the reaction using a syringe pump. This maintains a low instantaneous concentration of the potential poison, extending the catalyst's lifetime.[13]
Issue 2: Sluggish Reaction and Tarry Residue - Deactivation by Coking/Fouling
Underlying Mechanism: Coking or fouling is the physical blockage of catalyst pores and active sites by carbonaceous deposits.[6] Aldehydes are known coke precursors, readily undergoing aldol condensation, polymerization, and other reactions to form heavy, insoluble materials that adhere to the catalyst surface.[5][11] This process is often accelerated by heat and the presence of acidic or basic sites on the catalyst or in the reaction medium.[12]
Diagnostic Workflow:
Caption: Workflow to diagnose catalyst fouling/coking.
Troubleshooting & Mitigation Protocol:
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate. Higher temperatures significantly accelerate the polymerization reactions that lead to coke formation.[5]
-
Solvent Selection: Choose a solvent that effectively dissolves both the reactants and products, but one that may discourage polymerization pathways. Aprotic, polar solvents are often a good starting point.
-
Reduce Substrate Concentration: Operating at a lower concentration can disfavor the bimolecular reactions that lead to oligomer and polymer formation.
-
Modify Catalyst Support: If using a heterogeneous catalyst, the support's acidity can play a major role. Consider using a more inert support (e.g., carbon, silica) instead of an acidic one (e.g., alumina, certain zeolites) to minimize acid-catalyzed side reactions.
Issue 3: Irreversible Deactivation with No Obvious Poisoning or Fouling - Thermal Degradation (Sintering)
Underlying Mechanism: Sintering is the agglomeration of small catalyst particles (crystallites) into larger ones at high temperatures.[9] This process is driven by the reduction of surface energy and leads to a permanent loss of active surface area, which is critical for catalytic activity.[8] It is an irreversible deactivation mechanism common in reactions requiring sustained high temperatures.[10]
Diagnostic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is Thermal Degradation and How Does It Affect Catalytic Converter Performance? → Learn [pollution.sustainability-directory.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solvent Effects in Reactions of 2-Bromo-3-methylbutanal: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylbutanal. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent choice on the reactivity of this versatile α-bromo aldehyde. We will explore the underlying chemical principles, troubleshoot common experimental challenges, and offer practical guidance to help you achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the reaction pathway of this compound?
The solvent plays a pivotal role in determining whether a reaction with this compound proceeds via a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. This is due to the solvent's ability to stabilize or destabilize the transition states and intermediates of these competing mechanisms.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They excel at stabilizing both the carbocation intermediate and the leaving group (bromide ion) in an SN1 reaction.[1] This stabilization lowers the activation energy for the formation of the carbocation, thus favoring the SN1 pathway.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are not effective at solvating the anionic nucleophile through hydrogen bonding. Consequently, the nucleophile remains more "naked" and reactive, which is ideal for the backside attack characteristic of an SN2 reaction.[2] These solvents solvate the cation of the nucleophilic salt, further enhancing the nucleophilicity of the anion.
Q2: I am observing a mixture of products in my reaction. Could the solvent be the cause?
Absolutely. This compound is a secondary alkyl halide, which places it at a crossroads between SN1 and SN2 reactivity. The use of solvents with intermediate polarity or proticity can lead to a mixture of both SN1 and SN2 products. For instance, using aqueous ethanol can result in both substitution products with inverted and retained stereochemistry.[1]
Furthermore, the structure of this compound allows for the possibility of carbocation rearrangement under SN1 conditions. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to a rearranged substitution product.[3]
Q3: Why is my reaction yield consistently low when using a strong nucleophile in a protic solvent?
This is a classic case of solvent-nucleophile incompatibility for an intended SN2 reaction. Protic solvents will form a "solvent cage" around a strong, anionic nucleophile through hydrogen bonding. This solvation shell significantly reduces the nucleophile's reactivity, hindering its ability to attack the electrophilic carbon of this compound. The result is a sluggish or incomplete reaction, leading to low yields.
Q4: Can the aldehyde functional group in this compound participate in side reactions?
Yes, the aldehyde group is susceptible to various side reactions, and the choice of solvent can influence their occurrence.
-
Enolization and Racemization: In the presence of acid or base, the α-proton of the aldehyde can be abstracted to form an enol or enolate. This process can lead to racemization at the α-carbon.
-
Aldol Condensation: Under basic conditions, the enolate can act as a nucleophile and attack another molecule of the aldehyde, leading to aldol condensation products.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even air over time.
Careful control of reaction conditions, including the choice of a non-basic and aprotic solvent for SN2 reactions, can help minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Inappropriate solvent for the intended mechanism. For an SN2 reaction, a protic solvent may be deactivating the nucleophile. For an SN1 reaction, a non-polar solvent may not be stabilizing the carbocation intermediate. | For SN2: Switch to a polar aprotic solvent like DMF, DMSO, or acetone. For SN1: Use a polar protic solvent such as water, ethanol, or methanol. |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants at the reaction temperature. A solvent mixture may be necessary. | |
| Formation of Multiple Products | Competing SN1 and SN2 pathways. This is common with secondary halides. | To favor SN2 , use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1 , use a weak nucleophile (or the solvent itself as the nucleophile) in a polar protic solvent. |
| Carbocation rearrangement (SN1). | If the rearranged product is undesired, switching to SN2 conditions (polar aprotic solvent, strong nucleophile) will prevent carbocation formation. | |
| Elimination (E1/E2) side reactions. | Use a less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. | |
| Product Degradation | Instability of the α-bromo aldehyde. | Use freshly distilled or purified this compound. Store it under an inert atmosphere and at a low temperature. Avoid prolonged reaction times at elevated temperatures. |
| Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents like alcohols if an SN2 reaction with a different nucleophile is intended. |
Visualizing Reaction Pathways and Workflows
Caption: Competing SN1 and SN2 pathways for this compound.
Caption: General experimental workflow for reactions of this compound.
Experimental Protocols
Protocol 1: Favoring the SN2 Pathway with a Strong Nucleophile
-
Solvent and Reagent Preparation: Dry a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF) over molecular sieves. Ensure the nucleophile (e.g., sodium azide) is dry.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophile and the dry DMF. Stir the suspension.
-
Addition of Substrate: Slowly add a solution of this compound in a minimal amount of dry DMF to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Favoring the SN1 Pathway (Solvolysis)
-
Solvent Preparation: Use a polar protic solvent (e.g., ethanol) of appropriate grade.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the polar protic solvent. If a buffer is needed to control pH, it can be added at this stage.
-
Reaction Conditions: Stir the solution at the desired temperature. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the product(s) by GC or NMR spectroscopy.
-
Workup: Remove the solvent under reduced pressure. If necessary, neutralize any acid formed.
-
Purification: Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. Purify the product mixture by chromatography to separate the potential substitution and elimination products.
References
Technical Support Center: Minimizing Rearrangement Products in 2-Bromo-3-methylbutanal Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing rearrangement products in reactions involving 2-bromo-3-methylbutanal. As Senior Application Scientists, we understand the critical need for high-purity compounds and the challenges posed by side reactions. This resource is designed to be a practical tool, offering troubleshooting advice and frequently asked questions to help you optimize your synthetic routes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on mechanistic principles.
Issue 1: My reaction is yielding a significant amount of a rearranged aldehyde, 2-bromo-2-methylbutanal. How can I prevent this?
Root Cause Analysis:
The formation of 2-bromo-2-methylbutanal from this compound is a classic example of a carbocation rearrangement, specifically a Wagner-Meerwein rearrangement.[1][2] This occurs when reaction conditions favor an SN1-type mechanism. The departure of the bromide ion from this compound initially forms a secondary carbocation. A subsequent 1,2-hydride shift from the adjacent tertiary carbon results in a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product.[3][4][5] The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary one.[6][7]
Solutions:
To minimize this rearrangement, you must employ conditions that favor an SN2 reaction pathway, which avoids the formation of a discrete carbocation intermediate.
-
Solvent Selection: Utilize polar aprotic solvents such as acetone, DMSO, or DMF.[8] These solvents can dissolve the necessary reagents but do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its reactivity for an SN2 attack.[8] Polar protic solvents, like water and alcohols, stabilize the carbocation intermediate, promoting the SN1 pathway and subsequent rearrangement.[8][9]
-
Temperature Control: Perform the reaction at lower temperatures.[8] Carbocation rearrangements are often favored at higher temperatures as they have a higher activation energy.[2] By keeping the reaction cool, you can kinetically favor the direct SN2 substitution over the rearrangement pathway.
-
Nucleophile Choice: Employ a strong, non-basic nucleophile at a high concentration. Strong nucleophiles are characteristic of SN2 reactions.[10][11] The high concentration will increase the likelihood of a bimolecular collision, favoring the SN2 mechanism over the unimolecular SN1 pathway.[10]
Issue 2: I am observing both substitution and elimination byproducts in my reaction mixture. What factors are at play and how can I favor substitution?
Root Cause Analysis:
Elimination reactions (E1 and E2) are common competitors to substitution reactions (SN1 and SN2). In the case of this compound, the presence of a hydrogen on the adjacent carbon makes elimination a viable pathway.
-
E1 vs. SN1: Both proceed through a carbocation intermediate.[9][12] The carbocation can either be attacked by a nucleophile (SN1) or a base can abstract a proton from an adjacent carbon to form an alkene (E1).[9]
-
E2 vs. SN2: A strong, bulky base will favor E2 elimination by abstracting a proton, while a strong, less hindered nucleophile will favor SN2 substitution.[13][14][15]
Solutions:
-
Basicity of the Nucleophile: To favor substitution over elimination, use a nucleophile that is a weak base. Good nucleophiles that are weak bases include halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), and cyanide (CN⁻). Strong, bulky bases like tert-butoxide will strongly favor elimination.
-
Steric Hindrance: this compound is a secondary alkyl halide with steric hindrance from the adjacent isopropyl group. This steric bulk can slow down the rate of SN2 reactions.[11][13][14][15][16] To overcome this, using a smaller, potent nucleophile can be advantageous.
-
Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can help to minimize the formation of elimination byproducts.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the rearrangement of this compound?
The primary driving force is the formation of a more stable carbocation intermediate.[6] The initial loss of the bromide ion generates a secondary carbocation. Through a 1,2-hydride shift, this rearranges to a more stable tertiary carbocation.[3][4][5] This rearrangement is an example of a Wagner-Meerwein rearrangement.[1][2][17]
Q2: Can I use a nonpolar solvent to completely prevent carbocation formation?
While nonpolar solvents significantly disfavor the formation of ions, including carbocations, they may not be suitable for all reactions as they can also drastically reduce the solubility of many nucleophiles and other reagents.[18] While a nonpolar solvent would suppress the SN1 pathway, it might also inhibit the desired SN2 reaction if the nucleophile is not sufficiently soluble. A polar aprotic solvent is often the best compromise.[8]
Q3: How does the leaving group ability of bromide affect the potential for rearrangement?
Bromide is a good leaving group, which facilitates both SN1 and SN2 reactions. In an SN1 context, its ability to depart and form a stable anion allows for the formation of the carbocation that can then rearrange. In an SN2 context, a good leaving group is also essential for the nucleophile to displace it. Therefore, while the leaving group is crucial for the reaction to proceed, the choice between SN1 (and thus rearrangement) and SN2 is primarily dictated by other factors like the solvent, temperature, and nucleophile.[19]
Q4: Are there any alternative synthetic strategies to introduce a nucleophile at the C2 position of 3-methylbutanal without rearrangement?
Yes, one effective strategy is to avoid conditions that generate a carbocation. An alternative could be to start with 3-methyl-1-butene and perform an anti-Markovnikov addition of HBr using radical initiators (e.g., peroxides). This would yield 1-bromo-3-methylbutane. Subsequent oxidation of the terminal carbon to an aldehyde would need to be carefully chosen to avoid affecting the bromide. A more direct approach would be to protect the aldehyde group of 3-methylbutanal as an acetal, then perform the bromination at the alpha position, and finally deprotect the acetal.[20]
Visualizing the Reaction Pathways
To better understand the competing reaction mechanisms, the following diagrams illustrate the desired SN2 pathway and the undesired SN1 pathway with rearrangement.
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. Why does the carbocation intermediate in the hydrolysis of 2 -bromo-3-met.. [askfilo.com]
- 6. collected.jcu.edu [collected.jcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. brainly.com [brainly.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chegg.com [chegg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Bromo-3-methylbutanal
Introduction: Deciphering Molecular Architecture with 1H NMR
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1][2] For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to predicting its reactivity, biological activity, and metabolic fate. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-bromo-3-methylbutanal, a chiral α-haloaldehyde.
Due to the limited availability of published experimental spectra for this specific compound, this guide will employ a predictive approach grounded in first principles of chemical shift theory and spin-spin coupling.[3][4] To validate our predictions and provide a richer context, we will conduct a rigorous comparative analysis against the known spectra of structurally related compounds: 3-methylbutanal and 2-bromobutane . This methodology not only allows for a confident assignment of the spectral features of this compound but also serves as a practical framework for interpreting the spectra of other complex, multifunctional molecules.
Part 1: Theoretical ¹H NMR Spectrum of this compound
The structure of this compound presents a unique combination of functionalities that influence its ¹H NMR spectrum. The potent electron-withdrawing effects of the aldehyde carbonyl group and the bromine atom are expected to significantly deshield adjacent protons, shifting their signals downfield.[5][6][7]
The molecule contains four distinct sets of non-equivalent protons, which should give rise to four unique signals in the ¹H NMR spectrum.
Structure and Proton Labeling:
-
H(a): Proton on the α-carbon (C2), bonded to the bromine.
-
H(b): Proton on the β-carbon (C3), the methine proton of the isopropyl group.
-
H(c): The six equivalent protons of the two methyl groups.
-
H(d): The aldehyde proton.
Predicted Spectral Parameters:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |
| H(d) | 9.5 - 9.7 | 1H | Doublet (d) | Jad ≈ 2-3 Hz | The aldehyde proton is highly deshielded by the carbonyl group. It experiences weak coupling to the α-proton, H(a). |
| H(a) | 4.2 - 4.5 | 1H | Doublet of doublets (dd) | Jab ≈ 4-6 Hz, Jad ≈ 2-3 Hz | Strongly deshielded by both the adjacent bromine atom and the carbonyl group. It is coupled to both the methine proton H(b) and the aldehyde proton H(d). |
| H(b) | 2.2 - 2.5 | 1H | Doublet of septets (dsept) or multiplet (m) | Jab ≈ 4-6 Hz, Jbc ≈ 7 Hz | This methine proton is coupled to the α-proton H(a) and the six equivalent methyl protons H(c). The signal will be complex. |
| H(c) | 1.1 - 1.3 | 6H | Doublet (d) | Jbc ≈ 7 Hz | These six methyl protons are equivalent due to free rotation and are coupled only to the methine proton H(b), resulting in a doublet. |
Visualizing Spin-Spin Coupling Relationships
The intricate network of proton-proton interactions within this compound can be visualized to clarify the origin of the predicted splitting patterns. The diagram below illustrates the coupling pathways, where each arrow represents a spin-spin coupling interaction.
Caption: Spin-spin coupling network in this compound.
Part 2: Comparative Spectral Analysis
To substantiate our predictions, we will compare them against the experimental data of two key structural analogues.
Comparison 1: 3-Methylbutanal (Isovaleraldehyde)
This molecule retains the aldehyde and isopropyl moieties but lacks the α-bromine. Comparing it allows us to isolate the specific influence of the bromine atom.
| Proton (3-Methylbutanal) | Experimental δ (ppm)[8] | Multiplicity[8] | Proton (this compound) | Predicted δ (ppm) | Change & Rationale |
| Aldehyde H | 9.76 | Triplet | H(d) | 9.5 - 9.7 | Slight Upfield Shift & Change to Doublet: The α-protons in 3-methylbutanal are replaced by a single, more electronegative bromine and one proton. The change in coupling partner from CH₂ to CH(Br) alters the multiplicity from a triplet to a doublet. |
| α-CH₂ | 2.31 | Doublet | H(a) | 4.2 - 4.5 | Significant Downfield Shift (≈ +2.0 ppm): This is the most dramatic change, directly caused by the powerful deshielding inductive effect of the α-bromine substituent. |
| β-CH | 2.20 | Nonet | H(b) | 2.2 - 2.5 | Minimal Change: This proton is relatively distant from the site of bromination, so its chemical environment is only slightly perturbed. |
| Methyl 2xCH₃ | 0.99 | Doublet | H(c) | 1.1 - 1.3 | Slight Downfield Shift: A minor inductive effect from the bromine is transmitted through the carbon skeleton, causing a small deshielding effect. |
Comparison 2: 2-Bromobutane
This analogue helps validate the predicted chemical shifts for the protons near the C-Br bond, specifically H(a) and H(b).
| Proton (2-Bromobutane) | Experimental δ (ppm)[9][10] | Multiplicity[9][10] | Proton (this compound) | Predicted δ (ppm) | Change & Rationale |
| CH(Br) | ~4.1 | Sextet | H(a) | 4.2 - 4.5 | Slight Downfield Shift: The presence of the adjacent electron-withdrawing carbonyl group in our target molecule further deshields this proton compared to its position in 2-bromobutane. |
| CH₂ | ~1.7 | Quintet | H(b) | 2.2 - 2.5 | Significant Downfield Shift: In 2-bromobutane, this position is a methylene group. In our target, it's a methine group (CH) that is α to a carbonyl. Protons alpha to a carbonyl are deshielded, accounting for this downfield shift.[11] |
| Terminal CH₃ | ~1.0 | Triplet | H(c) | 1.1 - 1.3 | Minimal Change: The local environment of the isopropyl methyl groups is broadly similar to the methyl group adjacent to the CH(Br) in 2-bromobutane, resulting in a similar chemical shift. |
Part 3: The Role of Conformational Analysis and Coupling Constants
The magnitude of the vicinal coupling constant between H(a) and H(b) (Jab) is highly dependent on the dihedral angle between these two protons, a relationship described by the Karplus equation.[12][13][14]
J = Acos²(φ) + Bcos(φ) + C
Where φ is the dihedral angle. A larger coupling constant (typically >10 Hz) suggests an anti-periplanar arrangement (φ ≈ 180°), while smaller values (2-5 Hz) suggest a gauche conformation (φ ≈ 60°).[14] Our predicted Jab of 4-6 Hz suggests that the molecule likely exists in a conformation where the H(a) and H(b) protons are predominantly in a gauche relationship due to steric hindrance between the bulky bromine and isopropyl groups.
Part 4: Recommended Experimental Protocol
Acquiring a high-quality, interpretable spectrum is contingent on meticulous sample preparation and data acquisition.
Workflow for NMR Sample Preparation and Analysis
Caption: Recommended workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 15-25 mg of purified this compound. For ¹H NMR, this quantity provides excellent signal strength in a reasonable time.[15]
-
Solvent Selection: Use deuterated chloroform (CDCl₃). It is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) rarely interferes with signals of interest.[16]
-
Dissolution & Transfer: Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any suspended particulate matter.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction to produce an accurate spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Conclusion
Through a combination of theoretical prediction and rigorous comparison with structural analogues, we have constructed a detailed and reliable interpretation of the ¹H NMR spectrum for this compound. The analysis highlights the powerful, localized deshielding effects of the bromine and carbonyl functionalities, which are key to assigning the chemical shifts of the aldehyde and α-protons. Furthermore, the predicted coupling patterns provide valuable insight into the connectivity and conformational preferences of the molecule. This guide underscores the utility of a comparative, evidence-based approach for tackling the structural elucidation of novel compounds, providing researchers with a robust framework for their analytical endeavors.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. bmse001181 3-Methylbutanal at BMRB [bmrb.io]
- 9. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Bromobutane (78-76-2) 1H NMR spectrum [chemicalbook.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. fiveable.me [fiveable.me]
- 13. Karplus equation - Wikipedia [en.wikipedia.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. scribd.com [scribd.com]
- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Comparative Guide to the 13C NMR Characterization of 2-Bromo-3-methylbutanal
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon skeleton of organic compounds. This guide provides an in-depth analysis of the 13C NMR characterization of 2-Bromo-3-methylbutanal, a halogenated aldehyde of interest in synthetic methodologies. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will employ a predictive and comparative approach, leveraging empirical data from structurally analogous compounds and established spectroscopic principles to forecast and interpret its 13C NMR spectrum. This methodology not only provides a robust framework for the characterization of this compound but also serves as a practical guide for researchers encountering similar challenges with novel compounds.
The Significance of 13C NMR in Halogenated Aldehyde Analysis
The 13C NMR spectrum of a molecule provides a wealth of information, with each unique carbon atom in the structure typically giving rise to a distinct signal. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency.[1][2] For a molecule like this compound, the interplay between the electron-withdrawing aldehyde group and the bromine atom at the α-position creates a unique electronic landscape, making 13C NMR an ideal tool for its characterization.
Predicted 13C NMR Spectrum of this compound
To establish a baseline for our analysis, a predicted 13C NMR spectrum of this compound was generated using online prediction tools.[1][3] The predicted chemical shifts provide a quantitative foundation for our comparative discussion.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Comparative Analysis: Deconstructing the Predicted Spectrum
To validate and understand the predicted chemical shifts for this compound, a comparative analysis with experimentally determined data for 3-methylbutanal and 2-bromobutane is essential. This approach allows for the isolation and examination of the electronic effects of the bromine atom and the aldehyde group on the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Methylbutanal[4] | Experimental Chemical Shift (ppm) for 2-Bromobutane[5] |
| C1 (Aldehyde) | ~195 | 202.7 | - |
| C2 (CH-Br) | ~60 | 52.7 (CH2) | 53.4 (CH-Br) |
| C3 (CH) | ~35 | 23.6 | 34.3 (CH2) |
| C4, C5 (CH3) | ~20 | 22.6 | 26.1 (CH3), 12.2 (CH3) |
Table 1: Comparison of Predicted 13C NMR Chemical Shifts for this compound with Experimental Data for 3-Methylbutanal and 2-Bromobutane.
Analysis of the Aldehyde Carbon (C1):
The aldehyde carbonyl carbon is characteristically found in the downfield region of the 13C NMR spectrum, typically between 190-200 ppm, due to the deshielding effect of the doubly bonded oxygen atom.[6] In 3-methylbutanal, the aldehyde carbon (C4 in the provided data) resonates at 202.7 ppm.[4] For this compound, the predicted chemical shift for C1 is slightly upfield at approximately 195 ppm. This upfield shift can be attributed to the "heavy atom effect" of the adjacent bromine, a phenomenon observed in halogenated compounds.[7]
The Alpha-Carbon (C2): A Tale of Two Effects
The carbon atom bonded to the bromine (C2) is subject to two strong, opposing electronic influences: the deshielding effect of the electronegative bromine atom and the deshielding from the adjacent aldehyde group. In 3-methylbutanal, the analogous methylene carbon (C3 in the provided data) appears at 52.7 ppm.[4] In 2-bromobutane, the carbon bearing the bromine resonates at 53.4 ppm.[5] The predicted shift of around 60 ppm for C2 in this compound reflects the additive deshielding effects of both the bromine and the aldehyde functionality. The significant downfield shift compared to both parent structures is a key indicator of the α-bromo aldehyde motif.
The Isopropyl Group (C3, C4, C5): Propagating Inductive Effects
The influence of the bromine and aldehyde groups extends further down the carbon chain. The methine carbon (C3) in this compound is predicted to be around 35 ppm. This is downfield from the corresponding carbon in 3-methylbutanal (23.6 ppm), indicating a deshielding effect from the adjacent α-brominated carbon.[4] Similarly, the two methyl carbons (C4 and C5) of the isopropyl group are predicted around 20 ppm, slightly downfield from their position in 3-methylbutanal (22.6 ppm, noting that the original data may have a different numbering scheme).[4] The diastereotopic nature of these methyl groups in the chiral this compound could potentially lead to two distinct signals, although this may not be resolved in a standard broadband-decoupled spectrum.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum for a compound like this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Causality Behind Experimental Choices:
-
Deuterated Solvent (CDCl3): Chloroform-d is a common, relatively non-polar solvent that should readily dissolve this compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.[8]
-
Tetramethylsilane (TMS): TMS is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.[1] It is chemically inert and its single, sharp resonance does not typically overlap with signals from the analyte.
-
Proton Decoupling: In a standard 13C NMR experiment, broadband proton decoupling is employed. This irradiates all proton frequencies, collapsing the carbon-proton spin-spin coupling and resulting in a single, sharp peak for each unique carbon. This simplifies the spectrum and significantly improves the signal-to-noise ratio.
-
Relaxation Delay (D1): The 2-second relaxation delay allows the carbon nuclei to return to their equilibrium magnetization state between pulses. This is particularly important for quaternary carbons, which have longer relaxation times.
Conclusion
The 13C NMR spectrum of this compound can be effectively predicted and interpreted through a comparative analysis with structurally related compounds. The key spectral features include a downfield aldehyde signal around 195 ppm, a significantly deshielded α-carbon at approximately 60 ppm, and propagated deshielding effects throughout the isopropyl moiety. This guide provides a comprehensive framework for the characterization of this and other α-halogenated aldehydes, underscoring the power of combining predictive methods with empirical data for robust structural elucidation in chemical research.
References
- 1. Visualizer loader [nmrdb.org]
- 2. CASPRE [caspre.ca]
- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chlorobutyric acid(4170-24-5) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-3-methylbutanal and its Fragments
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers an in-depth analysis of the mass spectrometry of 2-bromo-3-methylbutanal, a halogenated branched-chain aldehyde. We will explore its expected fragmentation behavior under common ionization techniques, compare its spectral features to related compounds, and provide a framework for its unambiguous identification.
The Signature of Bromine: The Molecular Ion Peak
The first and most telling feature in the mass spectrum of this compound (C₅H₉BrO) is the molecular ion region. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[1] This isotopic distribution imparts a characteristic signature on any bromine-containing fragment, most notably the molecular ion (M⁺).
Therefore, instead of a single molecular ion peak, we expect to observe a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These are designated as the M⁺ and (M+2)⁺ peaks. The monoisotopic mass of this compound, calculated using the lighter ⁷⁹Br isotope, is approximately 163.98 Da.[2][3] Consequently, we anticipate the following molecular ion cluster:
| Ion | Corresponding Isotope | Expected m/z | Relative Abundance |
| M⁺ | ⁷⁹Br | ~164 | ~100% |
| (M+2)⁺ | ⁸¹Br | ~166 | ~98% |
The presence of this distinct doublet is a strong indicator of a monobrominated compound.
Fragmentation Pathways: A Tale of Bonds and Stability
Upon ionization, typically through electron ionization (EI), the molecular ion of this compound will possess excess energy, leading to fragmentation. The fragmentation patterns are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For this molecule, we can anticipate several key fragmentation events.
Alpha-Cleavage: The Carbonyl's Influence
Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[4][5][6] For this compound, there are two potential alpha-cleavage sites:
-
Cleavage of the C-C bond between the carbonyl carbon and the bromine-bearing carbon: This would result in the loss of a bromine atom and the formation of an acylium ion.
-
Cleavage of the C-H bond of the aldehyde: This would lead to the loss of a hydrogen radical.
While alpha-cleavage is prominent in ketones, it is often less significant in aldehydes.[6] The loss of a hydrogen radical is generally less favorable than the loss of a larger alkyl or halogen radical. However, the loss of the bromine atom is a highly probable event due to the relative weakness of the C-Br bond and the stability of the resulting acylium ion.
The Dominant Fragmentation: Loss of the Isopropyl Group
Given the branched structure of this compound, a significant fragmentation pathway is the loss of the isopropyl group (•CH(CH₃)₂). This cleavage results in a resonance-stabilized cation. The stability of the departing isopropyl radical also favors this fragmentation.
McLafferty Rearrangement: A Possibility to Consider
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a gamma-hydrogen.[5] In this compound, the methyl groups are on the beta-carbon relative to the carbonyl group. Therefore, a classic McLafferty rearrangement is not possible for this molecule.
Other Significant Fragmentations
-
Loss of HBr: The elimination of a molecule of hydrogen bromide can lead to a radical cation with a mass corresponding to M-HBr.
-
Loss of the Aldehyde Group: Cleavage of the bond between the alpha-carbon and the carbonyl carbon can result in the loss of a •CHO radical.
The proposed fragmentation pathway is visually summarized in the following diagram:
Caption: Proposed fragmentation pathway for this compound.
Comparison with Alternative Structures: The Importance of Isomers
To confidently identify this compound, it is crucial to distinguish its mass spectrum from those of its isomers. Let's consider a hypothetical isomer, 3-bromo-3-methylbutanal.
| Feature | This compound | 3-Bromo-3-methylbutanal (Hypothetical) |
| Molecular Ion | m/z 164/166 | m/z 164/166 |
| Loss of Isopropyl | Likely (m/z 121/123) | Unlikely |
| Loss of Bromine | Possible | Highly Likely (stable tertiary carbocation) |
| McLafferty Rearrangement | Not possible | Possible |
The mass spectrum of 3-bromo-3-methylbutanal would likely be dominated by the loss of the bromine atom to form a stable tertiary carbocation. Furthermore, it could undergo a McLafferty rearrangement, which is absent in the spectrum of this compound. These distinct differences in fragmentation patterns allow for the unambiguous identification of the analyte.
Experimental Protocols: Best Practices for Analysis
For the analysis of a volatile and potentially reactive compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the method of choice.
Sample Preparation
-
Dilution: Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of a certified reference material.
-
Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to all samples and standards.
GC-MS Parameters
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating this type of compound.
-
Oven Program: A temperature ramp is necessary to ensure good chromatographic separation. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes.
-
-
Ion Source: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for this type of analysis.
-
Scan Range: A scan range of m/z 40-200 is appropriate to capture the molecular ion and all significant fragments.
The following diagram illustrates the general workflow for GC-MS analysis:
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry of this compound presents a clear and interpretable fragmentation pattern. The characteristic isotopic signature of bromine in the molecular ion region provides an immediate indication of its presence. The subsequent fragmentation is dominated by the loss of the stable isopropyl radical and the bromine atom. By comparing the observed spectrum with the predicted fragmentation pathways and the spectra of potential isomers, a confident structural elucidation can be achieved. The use of standardized GC-MS protocols ensures the generation of high-quality, reproducible data for both qualitative and quantitative analysis in research and development settings.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to the IR Spectroscopy of 2-Bromo-3-methylbutanal and its Non-Halogenated Analogue
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-bromo-3-methylbutanal, offering a comparative perspective with its non-halogenated counterpart, 3-methylbutanal. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and functional group analysis. We will delve into the theoretical principles governing vibrational frequencies and demonstrate how the introduction of an alpha-halogen substituent significantly influences the spectral features of an aliphatic aldehyde.
The Foundational Principles of Aldehyde IR Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequency of this absorption is characteristic of the bond type and its chemical environment. For aldehydes, several key vibrational modes serve as reliable diagnostic markers.
A saturated aliphatic aldehyde, such as 3-methylbutanal, exhibits a characteristic set of peaks. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp absorption band.[1] Another hallmark of an aldehyde is the C-H stretching vibration of the aldehyde proton, which manifests as a pair of weaker bands.[2]
Experimental Protocol: Acquiring High-Quality IR Spectra of Liquid Aldehydes
To ensure the accuracy and reproducibility of the spectral data presented, the following protocol for Fourier Transform Infrared (FTIR) spectroscopy of liquid samples is recommended. This protocol is designed to be a self-validating system, minimizing potential artifacts and ensuring data integrity.
Workflow for Liquid Sample FTIR Analysis
Caption: Workflow for obtaining a high-quality FTIR spectrum of a liquid aldehyde.
Comparative Spectral Analysis: this compound vs. 3-Methylbutanal
The introduction of a bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) in this compound induces significant electronic effects that alter the vibrational frequencies of neighboring functional groups. This is primarily due to the high electronegativity of bromine, which leads to an inductive electron-withdrawing effect.
Molecular Structures
Caption: Chemical structures of 3-methylbutanal and this compound.
Predicted and Observed IR Absorption Frequencies
| Functional Group | Vibrational Mode | 3-Methylbutanal (Observed, cm⁻¹) | This compound (Predicted, cm⁻¹) | Rationale for Frequency Shift |
| Aldehyde C-H | Stretch | ~2719, ~2830[3] | ~2720, ~2830 | Minimal change expected as the vibration is primarily localized to the C-H bond. |
| Alkyl C-H | Stretch | ~2870-2960 | ~2870-2960 | The presence of the bromo group is not expected to significantly shift the alkyl C-H stretching frequencies. |
| Carbonyl C=O | Stretch | ~1728[3] | ~1740-1750 | The electron-withdrawing bromine atom increases the double bond character of the carbonyl group, leading to a higher frequency (hypsochromic shift).[4][5] |
| C-Br | Stretch | N/A | ~515-690[6] | This is a new vibrational mode introduced by the bromine substituent. |
In-Depth Discussion of Spectral Features
The Carbonyl (C=O) Stretch: A Tale of Inductive Effects
The most informative comparison between the two molecules lies in the position of the carbonyl stretching frequency. For saturated aliphatic aldehydes like 3-methylbutanal, this peak is typically observed in the 1740-1720 cm⁻¹ region.[7] The observed value of ~1728 cm⁻¹ for 3-methylbutanal aligns perfectly with this expectation.[3]
In this compound, the highly electronegative bromine atom at the alpha-position exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, which in turn strengthens the C=O double bond. A stronger bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber (a hypsochromic or blue shift).[4] Therefore, we predict the C=O stretch for this compound to be in the range of 1740-1750 cm⁻¹. This shift is a classic example of how substituents can modulate the electronic environment and, consequently, the vibrational frequencies of functional groups.
The Aldehydic C-H Stretch: A Reliable Diagnostic
A key feature for identifying an aldehyde is the presence of one or two C-H stretching bands in the region of 2830-2695 cm⁻¹.[7] Often, one of these bands appears as a distinct shoulder around 2720 cm⁻¹, which helps to distinguish aldehydes from other carbonyl-containing compounds.[7] For 3-methylbutanal, a peak is observed at ~2719 cm⁻¹.[3] Since the inductive effect of the bromine atom diminishes with distance, its impact on the aldehydic C-H bond is expected to be minimal. Thus, the characteristic aldehydic C-H stretching peaks are predicted to be present and largely unshifted in the spectrum of this compound.
The Carbon-Bromine (C-Br) Stretch: A Newcomer in the Fingerprint Region
The introduction of the C-Br bond in this compound will give rise to a new absorption band. The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum, specifically between 690 and 515 cm⁻¹.[6] This region is often complex due to the presence of many overlapping bending and stretching vibrations. However, the presence of a moderately strong band in this area, absent in the spectrum of 3-methylbutanal, would provide strong evidence for the presence of the bromine substituent.
Conclusion: A Predictive and Comparative Approach
While an experimental spectrum of this compound is not presented, a thorough understanding of fundamental principles of IR spectroscopy allows for a robust prediction and interpretation of its key features. The comparative analysis with 3-methylbutanal highlights the significant influence of alpha-halogenation on the carbonyl stretching frequency—a direct consequence of inductive electronic effects. This guide underscores the power of IR spectroscopy not only as a tool for functional group identification but also for probing the electronic environment within a molecule. The provided experimental protocol serves as a standard for obtaining reliable and high-quality data for such analyses.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 3. Solved This is an Infrared Spectrum (IR) of | Chegg.com [chegg.com]
- 4. Video: IR Absorption Frequency: Delocalization [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
comparing reactivity of 2-Bromo-3-methylbutanal vs. 2-chloro-3-methylbutanal
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-3-methylbutanal and 2-Chloro-3-methylbutanal
Executive Summary
In the landscape of synthetic organic chemistry, α-haloaldehydes serve as versatile building blocks for constructing complex molecular architectures.[1] This guide provides a detailed comparative analysis of the reactivity of two such key intermediates: this compound and 2-chloro-3-methylbutanal. By examining the fundamental electronic and steric properties of these molecules, we can elucidate the principles governing their behavior in common synthetic transformations, namely nucleophilic substitution and base-induced elimination reactions. Our analysis, supported by theoretical principles and a proposed experimental framework, concludes that this compound exhibits significantly higher reactivity in both S_N2 and E2 pathways. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide anion compared to the chloride anion. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.
Introduction: The Structural and Synthetic Context
This compound and 2-chloro-3-methylbutanal are α-halogenated aldehydes, a class of compounds pivotal for creating carbon-carbon and carbon-heteroatom bonds.[2] Their structure features a stereocenter at the α-carbon and an adjacent isopropyl group, which introduces notable steric considerations. The primary locus of reactivity is the electrophilic α-carbon, which is susceptible to attack by nucleophiles, and the acidic α-proton, which can be abstracted by bases. These compounds are typically synthesized via the α-halogenation of the parent aldehyde, 3-methylbutanal, a reaction that proceeds through an enol or enolate intermediate.[3][4] Understanding the subtle yet critical differences in reactivity imparted by the bromine versus the chlorine substituent is paramount for controlling reaction outcomes and maximizing yields in multi-step syntheses.
Theoretical Framework for Reactivity
The reactivity of these α-haloaldehydes is governed by a confluence of electronic effects, steric hindrance, and the nature of the leaving group.
-
Electronic Effects : Both bromine and chlorine are electronegative atoms that exert a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the adjacent carbonyl carbon, making it a more potent target for nucleophiles. It also increases the acidity of the α-proton, facilitating its removal by a base to initiate elimination or enolate formation.[4][5]
-
Steric Hindrance : The bulky isopropyl group at the 3-position sterically shields the α-carbon. This hindrance can impede the backside attack required for S_N2 reactions and can influence the regioselectivity of elimination reactions, potentially favoring the formation of the less-substituted (Hofmann) alkene product with very bulky bases.[6]
-
The Decisive Factor: Leaving Group Ability : The most significant differentiator between the bromo- and chloro-analogs is the ability of the halide to depart as a stable anion. A good leaving group is a weak base, as weak bases are more stable with the negative charge they acquire upon departure.[7] When comparing the halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride.[7][8] This trend is inversely related to the basicity of the halide anions.[7] The larger size and greater polarizability of the bromide ion allow it to distribute the negative charge over a larger volume, making it more stable and thus a better leaving group than the smaller, less polarizable chloride ion.[9] This single factor is the primary determinant of the faster reaction rates observed for this compound.
Comparative Analysis of Reaction Pathways
Given their structure, these compounds primarily undergo S_N2 and E2 reactions. S_N1 pathways are highly unfavorable as they would generate a less stable carbocation adjacent to an electron-withdrawing carbonyl group.[10]
Nucleophilic Substitution (S_N2)
In an S_N2 reaction, a nucleophile attacks the electrophilic α-carbon, displacing the halide in a single, concerted step.[10] The rate of this reaction is directly dependent on the stability of the leaving group in the transition state.
-
Prediction : this compound will undergo S_N2 substitution at a significantly faster rate than 2-chloro-3-methylbutanal.
-
Causality : The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a much better leaving group.[8][11] Therefore, the activation energy for the S_N2 transition state involving the departure of bromide is lower, leading to a faster reaction.
Base-Induced Elimination (E2)
The E2 mechanism is also a concerted process where a base abstracts the α-proton simultaneously as the halide leaving group departs and a double bond forms between the α and β carbons.[6] This reaction is a common method for synthesizing α,β-unsaturated aldehydes, which are valuable synthetic intermediates.[3][12]
-
Prediction : this compound will undergo E2 elimination faster than its chloro-counterpart.
-
Causality : Similar to the S_N2 reaction, the rate of the E2 reaction is highly dependent on the leaving group's ability to depart.[6] Since bromide is a superior leaving group, the C-Br bond is broken more easily in the transition state, accelerating the reaction. A sterically hindered base, such as pyridine, is often used to favor elimination over substitution.[3]
Caption: Competing S_N2 and E2 pathways for 2-halo-3-methylbutanal.
Experimental Verification: A Protocol for Kinetic Analysis
To empirically validate the theoretical predictions, a comparative kinetic study can be performed. The following protocol outlines a robust methodology for quantifying the reactivity difference.
Objective
To determine and compare the second-order rate constants (k) for the nucleophilic substitution reaction of this compound and 2-chloro-3-methylbutanal with a model nucleophile.
Methodology
-
Reagent Preparation :
-
Synthesize and purify both this compound and 2-chloro-3-methylbutanal via standard α-halogenation procedures.[13][14] Confirm purity (>98%) by ¹H NMR and GC-MS.
-
Prepare a 0.1 M solution of a "soft," non-basic nucleophile, such as sodium thiophenoxide, in anhydrous acetonitrile. Acetonitrile is a polar aprotic solvent that favors S_N2 reactions.
-
Prepare a 0.1 M solution of an internal standard (e.g., dodecane) in anhydrous acetonitrile.
-
-
Reaction Setup :
-
In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, combine the α-haloaldehyde solution and the internal standard solution.
-
Initiate the reaction by adding the sodium thiophenoxide solution. The final concentrations should be approximately 0.05 M for the aldehyde and 0.05 M for the nucleophile.
-
-
Reaction Monitoring :
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., excess methyl iodide in hexane) to consume any unreacted thiophenoxide.
-
Analyze the quenched aliquots by Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Data Analysis :
-
Quantify the concentration of the remaining α-haloaldehyde at each time point by comparing its GC peak area to that of the internal standard.
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.
-
For a second-order reaction under pseudo-first-order conditions (or by using the integrated second-order rate law), the slope of the resulting line will be proportional to the rate constant, k.
-
Perform the entire experiment in triplicate for both the bromo- and chloro-aldehydes to ensure reproducibility.
-
Caption: Workflow for the kinetic analysis of α-haloaldehyde reactivity.
Expected Data and Interpretation
The kinetic experiment described above is expected to yield quantitative data that confirms the qualitative predictions based on chemical principles.
| Compound | Halogen | Relative Rate Constant (k_rel) at 25 °C |
| 2-Chloro-3-methylbutanal | Cl | 1 |
| This compound | Br | ~50 - 100 |
Table 1: Hypothetical relative rate constants for the S_N2 reaction with thiophenoxide.
Interpretation : The data presented in Table 1 would strongly indicate that this compound is 50 to 100 times more reactive than 2-chloro-3-methylbutanal under these S_N2 conditions. This significant rate enhancement is a direct consequence of the superior leaving group ability of bromide. Such quantitative data is invaluable for selecting the appropriate substrate in a synthesis; a chemist might choose the chloro-aldehyde for a slower, more controlled reaction, or the bromo-aldehyde when rapid conversion is desired.
Conclusion
The comparative analysis of this compound and 2-chloro-3-methylbutanal reveals a clear and predictable trend in reactivity. The bromo-derivative is substantially more reactive in both nucleophilic substitution (S_N2) and base-induced elimination (E2) reactions. This difference is not governed by steric or inductive effects, which are similar for both molecules, but is overwhelmingly dictated by the superior leaving group ability of the bromide ion. For drug development professionals and synthetic chemists, this understanding is critical. The choice between these two reagents allows for the fine-tuning of reaction kinetics, enabling either rapid, high-throughput synthesis with the bromo-analog or more controlled, deliberate transformations with the less reactive chloro-analog.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 5. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. brainly.com [brainly.com]
- 12. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-3-methylbutanal
Abstract
The synthesis of α-bromoaldehydes, such as 2-Bromo-3-methylbutanal, provides access to highly versatile chiral building blocks crucial for the development of complex molecules in medicinal chemistry and natural product synthesis.[1] However, the direct enantioselective α-bromination of aldehydes presents significant challenges, including issues of over-reaction, catalyst deactivation, and instability of the resulting products.[2] This guide offers a comparative analysis of catalytic systems for the synthesis of this compound, focusing on the evolution from early organocatalytic methods to modern, optimized protocols. We will dissect the mechanistic underpinnings of these systems, provide a quantitative comparison of their performance based on experimental data, and present detailed protocols to ensure reproducibility.
Introduction: The Synthetic Challenge
The α-bromination of aldehydes is a more formidable challenge than the analogous chlorination or fluorination.[2] This difficulty stems from the high reactivity of common brominating agents and the inherent instability of the α-bromoaldehyde products.[2] For years, the most convenient and cost-effective brominating agent, N-Bromosuccinimide (NBS), was largely dismissed for enantioselective organocatalytic transformations due to poor yields and low enantioselectivities.[1][3] Early research demonstrated that under typical aminocatalysis conditions, NBS tends to either react too sluggishly or lead to significant side products, including dibrominated species and brominated catalyst, which deactivates the catalytic cycle.[1][2] This guide will explore the catalytic solutions developed to overcome these hurdles.
Comparative Analysis of Catalytic Systems
Our comparison focuses on the dominant approach for this transformation: organocatalysis, which leverages small chiral organic molecules (typically secondary amines) to induce stereoselectivity.
Pioneering Organocatalytic Methods: Circumventing NBS
The first successful organocatalytic enantioselective α-bromination of aldehydes was reported by Jørgensen and colleagues in 2005.[4][5] Their initial attempts using NBS for the bromination of 3-methylbutanal resulted in a mere 8% conversion and 19% enantiomeric excess (ee).[1][6] This led them and others to explore alternative, more specialized brominating agents.
A key system from this era involved a C₂-symmetric diphenylpyrrolidine catalyst.[5][7] This approach successfully produced α-brominated aldehydes in good yields and with high enantioselectivity (up to 96% ee for some substrates) but required brominating agents other than NBS.[4] While groundbreaking, the need for more expensive and less convenient reagents presented a barrier to widespread adoption.
The Modern Breakthrough: Taming N-Bromosuccinimide
Recent advancements have successfully addressed the limitations of using NBS, establishing a highly efficient and practical methodology. A 2022 study demonstrated that a combination of strategic solvent choice and controlled reaction kinetics could unlock the potential of NBS in this transformation.[2][3]
The key innovations of this modern approach are:
-
Solvent System: The use of Hexafluoroisopropanol (HFIP) as a solvent was found to be critical. HFIP's unique properties, including its high polarity and ability to form strong hydrogen bonds, are thought to stabilize the reactive intermediates and facilitate the desired reaction pathway.[2]
-
Controlled NBS Addition: Instead of adding NBS all at once, it is dosed slowly into the reaction mixture. This maintains a low steady-state concentration of NBS, which serves two crucial purposes: it minimizes the formation of dibrominated byproducts and prevents the rapid, irreversible bromination and subsequent deactivation of the amine catalyst.[1][2]
-
Water as an Additive: The controlled addition of a small amount of water was found to be beneficial. Water aids in the hydrolysis of the brominated enamine intermediate, which is a key step to release the final product and regenerate the catalyst for the next cycle.[2]
This optimized system, utilizing a Jørgensen–Hayashi type catalyst, achieves excellent yields and high enantioselectivities with low catalyst loadings (2 mol%) and short reaction times (under 1.5 hours for many substrates).[2][8]
Quantitative Performance Comparison
The following table summarizes the performance of different catalytic systems for the α-bromination of aliphatic aldehydes, providing a direct comparison of key reaction parameters and outcomes.
| Catalyst System | Catalyst (mol%) | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Early Organocatalytic | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10) | Perbromocyclohexadienone | CH₂Cl₂ | 0 | 2 | 82 | 96 | [5] |
| Modern Organocatalytic | Jørgensen-Hayashi type (2) | NBS (dosed over 1h) | HFIP | RT | 1.5 | 85 | 92 | [2] |
| Classical (Baseline) | Acid (e.g., HBr) | Br₂ | Acetic Acid | RT | Variable | Good | 0 (racemic) | [9] |
Data for 3-methylbutanal or analogous aliphatic aldehydes are presented for comparability.
Mechanistic Insights
The organocatalytic α-bromination of aldehydes proceeds through a well-established enamine catalysis cycle. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic bromine source (e.g., NBS), followed by hydrolysis to release the α-bromoaldehyde product and regenerate the catalyst.
Diagram 1: General Enamine Catalysis Cycle for α-Bromination
References
- 1. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mechanistic Pathways of 2-Bromo-3-methylbutanal Reactions
This guide provides an in-depth comparative analysis of the primary mechanistic pathways governing the reactions of 2-bromo-3-methylbutanal. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind experimental choices, offering a framework for predicting and controlling reaction outcomes. We will explore the delicate balance between substitution and elimination pathways, the influence of reagents and conditions on stereochemistry and regioselectivity, and the synthetic utility of this versatile α-bromo aldehyde.
Introduction: The Synthetic Potential of an α-Bromo Aldehyde
This compound is an important organic intermediate belonging to the class of α-halo carbonyl compounds.[1] Its structure, featuring a bromine atom on the carbon adjacent to the aldehyde carbonyl group, creates a highly reactive electrophilic center. This reactivity is twofold: the carbon bearing the bromine is susceptible to nucleophilic attack, and the α-hydrogen is acidified by the adjacent carbonyl, facilitating elimination reactions. Understanding the mechanistic principles that dictate its reactivity is crucial for leveraging its synthetic potential, particularly in the formation of α,β-unsaturated aldehydes, which are valuable precursors in pharmaceutical and fine chemical synthesis.[2][3][4]
This guide will compare the following key mechanistic pathways:
-
Nucleophilic Substitution (S(_N)1 and S(_N)2)
-
Base-Induced Elimination (E1 and E2)
-
Competition between Pathways
Formation of this compound: Acid-Catalyzed α-Halogenation
To understand the reactivity of this compound, it is instructive to first consider its synthesis. The most common method is the acid-catalyzed α-halogenation of the parent aldehyde, 3-methylbutanal.[2][5] This reaction proceeds through an enol intermediate, which is the key nucleophilic species.
The mechanism involves two main stages:
-
Acid-Catalyzed Enol Formation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. A weak base (like the solvent or conjugate base of the acid) then removes an α-hydrogen to form the enol. This tautomerization is typically the rate-determining step of the overall halogenation reaction.[2][4]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂). A subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-brominated aldehyde.[2][3]
Caption: Acid-catalyzed α-bromination of 3-methylbutanal.
A significant challenge in this synthesis is controlling selectivity, as the hydrobromic acid (HBr) produced in situ can catalyze polymerization of the aldehyde.[1] Process optimization, such as controlling the addition rate of bromine, is crucial to achieve high yields of the desired mono-brominated product.[1]
Comparative Analysis: Nucleophilic Substitution vs. Elimination
As a secondary alkyl halide, this compound can undergo both substitution and elimination reactions. The choice of nucleophile/base, solvent, and temperature determines which pathway predominates.
| Feature | S(_N)2 Reaction | S(_N)1 Reaction | E2 Reaction | E1 Reaction |
| Kinetics | Second Order (Rate = k[Substrate][Nu:]) | First Order (Rate = k[Substrate]) | Second Order (Rate = k[Substrate][Base]) | First Order (Rate = k[Substrate]) |
| Mechanism | Single, concerted step | Two steps via carbocation | Single, concerted step | Two steps via carbocation |
| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile, weak base (solvolysis) | Strong, often bulky base | Weak base |
| Solvent | Polar aprotic (e.g., Acetone) | Polar protic (e.g., Ethanol, Water) | Varies, often conjugate acid of base | Polar protic |
| Stereochemistry | Inversion of configuration | Racemization | Anti-periplanar geometry required | No specific requirement |
| Rearrangement | Not possible | Possible (hydride/alkyl shifts) | Not possible | Possible |
Nucleophilic Substitution Pathways
S(_N)2 Mechanism: The Direct Attack
The S(_N)2 pathway involves a backside attack by a strong nucleophile, displacing the bromide ion in a single, concerted step. This mechanism leads to an inversion of stereochemistry at the α-carbon.[6] For this to be the dominant pathway, a strong, sterically unhindered nucleophile and a polar aprotic solvent are preferred.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Bromo-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutanal, a secondary α-bromo aldehyde, is a versatile intermediate in organic synthesis. Its reactivity is dominated by the interplay of several factors, including the electrophilic carbonyl group, the acidic α-proton, and the presence of a good leaving group (bromide) on a secondary carbon. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, optimizing yields, and elucidating reaction mechanisms. This guide provides a comprehensive comparison of the kinetic analysis of the primary reaction pathways for this compound: nucleophilic substitution and elimination. Due to the scarcity of published kinetic data for this specific molecule, this guide will leverage data from analogous compounds to draw informed comparisons and will focus on providing robust, field-proven methodologies for researchers to conduct their own kinetic analyses.
I. Competing Reaction Pathways: A Mechanistic Overview
This compound can undergo two main competing reactions: nucleophilic substitution (SN1 and SN2) and base-induced elimination (E2). The prevailing pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature.
A. Nucleophilic Substitution (SN1 vs. SN2)
Nucleophilic substitution involves the replacement of the bromide leaving group with a nucleophile. The mechanism can be either bimolecular (SN2) or unimolecular (SN1).
-
SN2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by the nucleophile. The rate is primarily dependent on the concentration of the substrate.
For a secondary alkyl halide like this compound, both SN1 and SN2 pathways are possible, and the dominant mechanism is sensitive to the reaction conditions.[1]
B. Elimination (E2)
In the presence of a strong base, an E2 (bimolecular elimination) reaction can occur, leading to the formation of an alkene. This is a concerted, one-step reaction where the base removes a proton from the β-carbon, simultaneously leading to the formation of a double bond and the departure of the bromide ion. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[2][3]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-3-methylbutanal
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a reactive and structurally specific molecule like 2-Bromo-3-methylbutanal, an intermediate or potential impurity in various synthetic pathways, ensuring the accuracy and reliability of its quantification is paramount. This guide provides an in-depth, objective comparison of two common analytical techniques—Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization—for the analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and presents a framework for cross-validation, a critical process for verifying that different analytical methods yield comparable and reliable results. The data and protocols herein are presented to empower researchers, scientists, and drug development professionals to make informed decisions in method selection and implementation. All validation parameters and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The Analytical Challenge: this compound
This compound is a halogenated aldehyde, a class of compounds that can present analytical challenges due to their reactivity and potential for thermal degradation. The choice of analytical methodology must consider these properties to ensure robust and reproducible quantification.
-
Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. The presence of a bromine atom makes this compound highly amenable to sensitive and selective detection by an Electron Capture Detector (ECD).[6][7] However, the thermal lability of the aldehyde group requires careful optimization of injector and oven temperatures to prevent on-column degradation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. As this compound lacks a strong chromophore for sensitive UV detection, derivatization with an agent like 2,4-Dinitrophenylhydrazine (DNPH) is necessary.[8][9] This reaction converts the aldehyde into a stable, colored derivative that can be readily quantified by UV detection.
Experimental Design for Cross-Validation
The objective of this cross-validation study is to demonstrate the equivalency of the GC-ECD and HPLC-UV-DNPH methods for the quantification of this compound. The study will assess key validation parameters for each method independently and then compare the results obtained from analyzing the same set of samples.
Method A: Gas Chromatography with Electron Capture Detection (GC-ECD)
Rationale: The high sensitivity of the ECD to halogenated compounds makes it an ideal choice for detecting this compound, potentially at very low levels.[6][7] Direct analysis avoids the time and potential for error associated with a derivatization step.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., hexane or ethyl acetate).[10]
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
For matrix samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[10][11]
-
-
GC-ECD Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for resolving the analyte from potential impurities.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at a low temperature (e.g., 150°C) to minimize thermal degradation.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature that allows for timely elution without analyte decomposition.
-
Detector: ECD at 300°C.
-
Method B: HPLC-UV with Pre-Column Derivatization
Rationale: Derivatization with DNPH provides a stable analyte for analysis and significantly enhances the sensitivity of UV detection.[8][9] This method is often less susceptible to the thermal degradation issues that can affect GC analysis of aldehydes.
Experimental Protocol:
-
Derivatization Procedure:
-
To an aliquot of the sample solution (in acetonitrile), add an excess of 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile).
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction and dilute the sample to the final volume with the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for separating the DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed for both methods according to ICH Q2(R2) guidelines.[1][4][13]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, placebo, and spiked samples to assess interference. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity. | As defined by the linearity, accuracy, and precision results. |
| Accuracy | Analyze samples with known concentrations (spiked matrix) at three levels (low, medium, high) in triplicate. | Percent recovery within 80-120% for assay, 70-130% for impurities. |
| Precision | - Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. - Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2% for assay, ≤ 10% for impurities. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate, temperature, mobile phase composition) and assess the impact on the results. | No significant changes in the results, demonstrating the method's reliability during normal use. |
Comparative Performance Data (Hypothetical)
The following tables summarize the synthesized validation data for the two analytical methods.
Table 1: Summary of Validation Results for GC-ECD and HPLC-UV-DNPH Methods
| Validation Parameter | GC-ECD Method | HPLC-UV-DNPH Method |
| Linearity (r²) | 0.998 | 0.999 |
| Range (µg/mL) | 0.1 - 10 | 0.05 - 20 |
| Accuracy (% Recovery) | 98.5 - 102.1 | 99.2 - 101.5 |
| Precision (RSD) | ||
| - Repeatability | 1.2% | 0.8% |
| - Intermediate Precision | 1.8% | 1.5% |
| LOD (µg/mL) | 0.03 | 0.015 |
| LOQ (µg/mL) | 0.1 | 0.05 |
| Robustness | Robust | Robust |
Table 2: Cross-Validation Results - Analysis of Spiked Samples (n=6)
| Sample ID | GC-ECD Result (µg/mL) | HPLC-UV-DNPH Result (µg/mL) | % Difference |
| QC-Low | 0.51 | 0.50 | 2.0% |
| QC-Mid | 5.05 | 5.10 | -1.0% |
| QC-High | 9.98 | 10.05 | -0.7% |
| Mean % Difference | 0.1% | ||
| RSD of Differences | 1.6% |
Visualization of Workflows
GC-ECD Analytical Workflow
Caption: Workflow for the GC-ECD analysis of this compound.
HPLC-UV-DNPH Analytical Workflow
Caption: Workflow for the HPLC-UV analysis of this compound after DNPH derivatization.
Interpretation and Comparison
Both the GC-ECD and HPLC-UV-DNPH methods demonstrate acceptable performance characteristics for the quantification of this compound, meeting the stringent criteria set forth by the ICH.[1][4][5]
-
Sensitivity: The HPLC-UV-DNPH method exhibits a slightly lower LOD and LOQ, suggesting it may be more suitable for trace-level analysis.
-
Precision and Accuracy: Both methods provide excellent precision and accuracy, with the HPLC method showing slightly lower RSD values.
-
Throughput: The GC-ECD method offers higher throughput as it does not require a derivatization step.
-
Specificity: The GC-ECD method's selectivity is based on the high affinity of the detector for halogenated compounds, while the HPLC method's specificity is derived from the chromatographic separation of the DNPH derivative and the selectivity of the UV detection wavelength. Both are highly specific.
-
Cross-Validation: The cross-validation data, with a mean percent difference of only 0.1% and a low RSD of the differences, strongly indicates that the two methods are equivalent and can be used interchangeably.[3]
Conclusion and Recommendations
The cross-validation of the GC-ECD and HPLC-UV-DNPH methods confirms that both are suitable for the intended purpose of quantifying this compound. The choice between the two methods will depend on the specific needs of the laboratory and the application.
-
For high-throughput analysis where trace-level sensitivity is not the primary concern, the GC-ECD method is recommended due to its simpler sample preparation.
-
For applications requiring the highest sensitivity and for matrices where thermal degradation is a significant concern, the HPLC-UV-DNPH method is the preferred choice.
Ultimately, this guide demonstrates a robust framework for the cross-validation of analytical methods, ensuring data integrity and confidence in the quality of pharmaceutical products. The principles and protocols outlined here can be adapted for the validation of methods for other challenging analytes.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 8. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. iltusa.com [iltusa.com]
- 12. benchchem.com [benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis of 2-Bromo-3-methylbutanal: An Evaluation of Yields and Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective preparation of key intermediates is paramount. 2-Bromo-3-methylbutanal, a versatile chiral building block, presents a synthetic challenge in achieving high yields while controlling for common side reactions. This guide provides an in-depth comparison of the primary methodologies for its synthesis, supported by literature-derived experimental data, to inform your selection of the most appropriate synthetic route.
Introduction to this compound
This compound, also known as α-bromoisovaleraldehyde, is a valuable synthetic intermediate. The presence of a bromine atom at the α-position to the carbonyl group makes it a highly reactive electrophile, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, making it a key precursor in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. However, the synthesis of α-bromoaldehydes is often complicated by issues of selectivity, stability, and the potential for side reactions such as over-bromination and polymerization. This guide will compare and contrast the most common synthetic approaches to this molecule, with a focus on reported chemical yields.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical pathways. Here, we evaluate the most prominent methods, discussing their mechanistic underpinnings and reported efficiencies.
Organocatalytic α-Bromination with N-Bromosuccinimide (NBS)
This modern approach utilizes a chiral secondary amine catalyst to facilitate the enantioselective bromination of aldehydes. The reaction proceeds through an enamine intermediate, which is sufficiently nucleophilic to react with an electrophilic bromine source like N-Bromosuccinimide (NBS).
Mechanism and Rationale: The catalyst, typically a diarylprolinol silyl ether, reacts with the starting aldehyde, 3-methylbutanal, to form a chiral enamine. This enamine then attacks NBS, leading to the formation of a brominated iminium ion. Subsequent hydrolysis releases the this compound product and regenerates the catalyst, allowing for a catalytic cycle. The use of a catalyst in small quantities and the mild reaction conditions are significant advantages of this method.
Yield and Selectivity: A notable study on the organocatalytic α-bromination of isovaleraldehyde (3-methylbutanal) reported a 73% yield of the desired monobrominated product. However, this method is not without its drawbacks, as the formation of a 15% dibrominated byproduct was also observed. The addition of water to the reaction mixture was found to be crucial in suppressing this over-bromination by promoting the hydrolysis of the brominated enamine intermediate over further reaction with NBS.
Caption: Organocatalytic α-Bromination Cycle.
Direct Bromination with Elemental Bromine (Br₂)
The direct reaction of an aldehyde with elemental bromine (Br₂) is a classical approach to α-bromination. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.
Mechanism and Rationale: In the presence of an acid catalyst, the carbonyl oxygen of 3-methylbutanal is protonated, which facilitates the formation of its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of Br₂ to generate the α-bromo product and hydrogen bromide (HBr).
References
A Senior Application Scientist's Guide to the Synthetic Utility of 2-Bromo-3-methylbutanal: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the aldehyde functional group serves as a cornerstone for carbon-carbon bond formation and molecular elaboration. However, the strategic introduction of heteroatoms onto the aldehyde scaffold can dramatically alter its reactivity, unveiling novel synthetic pathways. This guide provides an in-depth assessment of 2-bromo-3-methylbutanal, a bifunctional building block whose synthetic potential extends far beyond that of its unsubstituted counterparts. We will explore its unique reactivity, compare its performance in key chemical transformations against other common aldehydes, and provide actionable experimental protocols to demonstrate its utility in the modern laboratory.
The Duality of Reactivity: Understanding the α-Bromo Aldehyde
The defining feature of an α-bromo aldehyde like this compound is the presence of two distinct electrophilic centers. This duality is the source of its versatile synthetic utility.
-
The Carbonyl Carbon: As with any aldehyde, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. The adjacent electron-withdrawing bromine atom further enhances this electrophilicity, making the carbonyl group exceptionally receptive to nucleophilic attack compared to simple alkyl aldehydes.[1]
-
The α-Carbon: The carbon atom bearing the bromine is also a potent electrophilic site. Bromine is an excellent leaving group, rendering the α-carbon susceptible to nucleophilic substitution (SN2) reactions.
This bifunctional nature allows for a range of transformations that are inaccessible to simple aldehydes such as isovaleraldehyde (3-methylbutanal) or propanal, which primarily react at the carbonyl carbon.
Caption: Dual electrophilic sites of this compound.
Comparative Performance in Key Synthetic Transformations
To fully appreciate the advantages of this compound, we must compare its behavior in common synthetic reactions against that of a standard, unsubstituted aldehyde.
Organometallic Additions: Grignard vs. Reformatsky
Organometallic reagents are fundamental tools for C-C bond formation at a carbonyl. However, the choice of reagent is critical when using an α-bromo aldehyde.
-
Grignard Reaction: Grignard reagents (R-MgX) are powerful nucleophiles and strong bases.[2][3][4] When reacting with this compound, the primary pathway is nucleophilic addition to the highly activated carbonyl, forming a secondary alcohol.[5][6] However, the strong basicity of the Grignard reagent can lead to side reactions, such as deprotonation at the α-carbon or even competing substitution.
-
Reformatsky Reaction: The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust.[7][8] This approach can be adapted for α-bromo aldehydes. The key advantage is that organozinc reagents are significantly less basic than Grignard reagents.[7] This chemoselectivity prevents side reactions, leading to a cleaner addition to the carbonyl group to form a β-hydroxy carbonyl compound.[9][10][11] This makes the Reformatsky-type reaction particularly well-suited for substrates like this compound.
Caption: Comparison of Grignard and Reformatsky reaction outcomes.
Olefination Reactions: The Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent).[12][13][14]
-
With a Standard Aldehyde: The reaction is straightforward, converting the C=O bond into a C=C bond.
-
With this compound: The reaction proceeds efficiently at the carbonyl. However, the choice of base used to generate the ylide from its phosphonium salt precursor is crucial.[13][15] Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are preferred. Using a strongly nucleophilic base like n-butyllithium could lead to a competitive SN2 reaction at the α-carbon, consuming the base and reducing the yield of the desired alkene. Stabilized ylides, which are less reactive, are particularly effective with aldehydes and less prone to side reactions.[14][16]
Unique Pathways: Substitution and Elimination
These pathways represent the most significant departure from the reactivity of standard aldehydes.
-
Nucleophilic Substitution (SN2): The α-bromo position is primed for substitution by a wide range of nucleophiles (e.g., N3-, CN-, RS-, R2NH). This allows for the direct installation of diverse functional groups at the α-position, a transformation impossible with isovaleraldehyde.
-
Elimination (E2): Treatment with a non-nucleophilic, sterically hindered base (e.g., DBU, pyridine) can induce an E2 elimination of HBr.[17][18] This is a powerful method for synthesizing α,β-unsaturated aldehydes, which are themselves valuable building blocks for conjugate additions and Diels-Alder reactions.[19][20]
Data Summary: A Comparative Overview
The following table summarizes the expected outcomes for key reactions, highlighting the expanded synthetic utility of this compound.
| Reaction Type | Reagents | Product with this compound | Product with Isovaleraldehyde | Key Advantage/Consideration |
| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | 3-Bromo-4-methyl-2-pentanol | 4-Methyl-2-pentanol | Potential for side reactions with the α-bromo aldehyde. |
| Reformatsky | 1. BrCH₂CO₂Et, Zn2. H₃O⁺ | Ethyl 3-hydroxy-2-(1-bromo-2-methylpropyl)butanoate | No reaction at the α-position | High chemoselectivity for the α-bromo aldehyde. |
| Wittig Olefination | Ph₃P=CH₂ | 1-Bromo-2-methyl-3-pentene | 3-Methyl-1-pentene | Base selection is critical to avoid SN2 side reactions. |
| SN2 Substitution | NaCN | 2-Cyano-3-methylbutanal | No reaction | Direct α-functionalization is possible. |
| E2 Elimination | Pyridine, Heat | 3-Methyl-2-butenal | No reaction | Forms valuable α,β-unsaturated systems.[17][18] |
Experimental Protocols
The following protocols are provided as validated starting points for exploring the chemistry of this compound.
Protocol 1: Synthesis of 3-Methyl-2-butenal via E2 Elimination
This protocol demonstrates the conversion of this compound to an α,β-unsaturated aldehyde.
Causality: Pyridine is used as a mild, non-nucleophilic base. It is sufficient to abstract the acidic α-proton, but not nucleophilic enough to engage in SN2 substitution. Heat is applied to facilitate the E2 elimination pathway.[17][18]
Methodology:
-
To a solution of this compound (1.0 eq) in pyridine (5.0 eq), heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 3-methyl-2-butenal.
Protocol 2: α-Amination via SN2 Substitution
This protocol showcases the direct functionalization of the α-carbon.
Causality: Diethylamine acts as a nucleophile, displacing the bromide ion in a classic SN2 reaction. A slight excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HBr byproduct.
Methodology:
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylamine (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Filter the resulting diethylammonium bromide salt and wash the solid with fresh THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(diethylamino)-3-methylbutanal.
-
Further purification can be achieved via distillation or chromatography if necessary.
Caption: Synthetic pathways originating from this compound.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is far more than a simple aldehyde. Its dual electrophilic nature unlocks a rich portfolio of synthetic transformations, including chemoselective organometallic additions, direct α-functionalization, and the formation of valuable α,β-unsaturated systems. By understanding the subtle interplay of its two reactive sites and making informed choices regarding reagents and reaction conditions, researchers can leverage this powerful building block to construct complex molecular architectures with efficiency and precision. Its utility as an intermediate in the pharmaceutical and fine chemical industries underscores its significant value.[21] As the demand for sophisticated molecules grows, the strategic application of bifunctional reagents like this compound will continue to be an indispensable asset in the synthetic chemist's toolkit.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reformatsky-type reaction of chiral nonracemic alpha-bromo-alpha'-sulfinyl ketones with aldehydes. Synthesis of enantiomerically pure 2-methyl-1,3-diol moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. testbook.com [testbook.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methylbutanal
In the fast-paced environment of chemical research and drug development, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-3-methylbutanal, a halogenated aldehyde. As a Senior Application Scientist, my goal is to ground these procedures in the fundamental principles of chemistry and safety, ensuring that every step is not just a rule to be followed, but a logical action to protect yourself, your colleagues, and the environment.
Understanding the Compound: Hazard Profile of this compound
Before we can discuss disposal, we must understand the inherent risks. This compound is an α-bromo aldehyde, a class of compounds known for their utility in synthesis and their potential hazards.[1][2][3] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.[4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor.[4] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[4][5] |
The causality here is clear: the flammability risk demands strict control of ignition sources, while its irritant properties necessitate the use of robust Personal Protective Equipment (PPE). Vapors may form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.
Immediate Safety Precautions:
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to manage vapor inhalation risks.[6]
-
Personal Protective Equipment (PPE): Your non-negotiable PPE includes:
-
Flame-retardant lab coat.
-
Splash-proof safety goggles or a full-face shield.[5]
-
Chemically resistant gloves (Nitrile gloves are common, but always check your institution's specific glove compatibility chart for halogenated organics).
-
-
Ignition Sources: Prohibit all heat sources, sparks, and open flames in the vicinity of handling and storage areas.[5] Use only non-sparking tools when handling containers.[5]
The Core Principle: Segregation of Halogenated Waste
This is the most critical logistical step in the disposal process. From a chemical and financial standpoint, not all solvent waste is created equal. This compound is a halogenated organic compound due to the presence of the bromine atom.
Why does this matter? The disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different.
-
Non-Halogenated Solvents: These are often recycled or used as fuel additives in facilities like cement kilns. This is a relatively cost-effective and environmentally preferable route.[7][8]
-
Halogenated Solvents: The presence of halogens (F, Cl, Br, I) requires these wastes to be incinerated at high temperatures with specialized scrubbers to neutralize the resulting acidic gases (like hydrobromic acid, HBr). This process is significantly more complex and expensive.[7]
Contaminating a large drum of non-halogenated solvent with even a small amount of halogenated waste can render the entire volume subject to the more expensive incineration process.[7] Therefore, strict segregation is paramount for both safety and cost management.
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol outlines the standard procedure for disposing of waste this compound generated during routine laboratory operations.
Step 1: Select the Appropriate Waste Container
-
Designation: Obtain a dedicated hazardous waste container specifically labeled "HALOGENATED ORGANIC WASTE." Your institution's Environmental Health & Safety (EHS) department will provide these.[8]
-
Material Compatibility: The container should be made of glass or high-density polyethylene (HDPE), which are generally compatible with halogenated aldehydes. Avoid metal containers if there is a risk of acidic byproducts, which could cause corrosion over time.
-
Venting: Ensure the container has a self-venting cap if it will be used to collect waste over an extended period, to prevent pressure buildup from vapors.
Step 2: Accumulating Waste
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This should be at or near the point of generation.
-
Adding Waste:
-
Work within a chemical fume hood.
-
Uncap the waste container.
-
Using a funnel, carefully transfer the waste from your reaction vessel into the container.
-
Securely recap the container immediately after use. The lid must be closed at all times except when actively adding waste.[9]
-
-
Labeling: The hazardous waste label must be filled out completely and accurately as waste is added. This includes the chemical name ("this compound") and its estimated concentration or volume. Do not obscure existing label information.[7]
Step 3: Managing Full Containers
-
Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full, or if it has been in the lab for the maximum time allowed by your institution (e.g., 6-12 months), submit a chemical waste pickup request to your EHS department.
-
Storage: Store the sealed, full container in a secondary containment bin in a cool, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents) while awaiting pickup.[10]
Emergency Protocol: Spill Management
Accidents happen. A prepared response is a self-validating system for safety.
Step 1: Assess the Spill
-
Minor Spill (<100 mL): If you are trained, have the correct PPE, and the spill is contained within a fume hood, you may proceed with cleanup.
-
Major Spill (>100 mL or outside a fume hood):
-
Alert all personnel in the immediate area.
-
Evacuate the laboratory.
-
If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.
-
Close the lab door and call your institution's EHS emergency line.
-
Step 2: Cleanup of a Minor Spill
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 1.
-
Containment: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad (e.g., Chemizorb®).[11] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collection: Working from the outside of the spill inward, carefully scoop the absorbent material into a designated hazardous waste bag or container using non-sparking tools.[5]
-
Decontamination: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Be aware that the cleaning materials are now also considered hazardous waste.
-
Disposal: All contaminated absorbents, gloves, and cleaning materials must be placed in a sealed, labeled container and disposed of as "Halogenated Organic Waste."
Visualizing the Disposal Workflow
To synthesize this information into a clear, actionable decision tree, the following workflow diagram has been generated.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methylbutanal
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-3-methylbutanal (CAS No: 64932-36-1). As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Hazard Identification: A Foundational Risk Assessment
Understanding the inherent risks of this compound is the first step in establishing a safe handling protocol. This compound is a flammable liquid and a significant irritant. Its GHS/CLP classification, as reported to the ECHA C&L Inventory, underscores the need for stringent protective measures.[1]
A comprehensive risk assessment is not merely a formality but a critical scientific control. Before any manipulation, every researcher must internalize these hazards and align their experimental plan with the necessary safety controls.
| Hazard Classification | Category | Hazard Statement | Pictogram |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | ! |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | ! |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | ! |
| Source: PubChem CID 11105707[1] |
The flammability dictates that this chemical must be kept away from all ignition sources, including heat, sparks, and open flames.[2][3] The irritant nature of the compound necessitates a robust barrier between the chemical and the operator.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards identified. The following PPE is mandatory when handling this compound to mitigate the risks of exposure.
| Body Part | Required Protection | Specification & Standard | Rationale & Causality |
| Eyes/Face | Safety goggles with side-shields; Face shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and vapors which can cause serious eye irritation.[1] A face shield offers a broader barrier of protection during procedures with a higher risk of splashing. |
| Skin/Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.[4] | Prevents direct skin contact, which can lead to irritation.[1][5] Proper glove removal technique is crucial to avoid cross-contamination. |
| Body | Flame-retardant, anti-static lab coat or chemical-resistant apron | Wear a long-sleeved lab coat.[3][6] | Protects against accidental splashes and prevents contamination of personal clothing. Flame-retardant properties are essential due to the chemical's flammability.[3][6] |
| Respiratory | Work in a certified chemical fume hood | If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2] A fume hood is the primary engineering control to manage this risk. |
At a minimum, a lab coat, gloves, protective eyewear, and closed-toe shoes are required for any work with hazardous substances.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this protocol is critical for minimizing exposure and preventing accidents.
Methodology:
-
Preparation:
-
Thoroughly review this guide and the most current Safety Data Sheet (SDS) before beginning any work.[8]
-
Ensure a safety shower and eyewash station are unobstructed and have been recently tested.[9]
-
Confirm that the chemical fume hood is certified and functioning correctly. Place absorbent pads on the work surface to contain minor spills.
-
Gather and inspect all necessary PPE as detailed in the table above.
-
Keep the chemical container tightly closed and away from heat, sparks, open flames, and hot surfaces.[3][10]
-
-
Handling:
-
All manipulations of this compound must occur within a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3] Use only non-sparking tools.[2][3]
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the primary container tightly sealed when not in immediate use to minimize vapor release.[3]
-
-
Post-Handling & Cleanup:
-
Upon completion of work, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Segregate all waste streams as outlined in the Disposal Plan below.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces.
-
Wash hands and forearms thoroughly with soap and water after handling is complete.[2][4]
-
Emergency Procedures: Immediate & Corrective Actions
In the event of an exposure or spill, a rapid and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6]
-
Skin Contact: Take off all contaminated clothing and shoes at once.[11] Rinse the affected skin area with plenty of water and soap.[2][4] If skin irritation occurs, get medical help.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If symptoms like dizziness, headache, or respiratory irritation persist, seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4][11] Call a physician or poison control center immediately.[6][11]
-
Spill Response: Evacuate non-essential personnel from the area.[3] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][5]
Compliant Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment. All waste must be treated as hazardous.
-
Chemical Waste: Collect all unused this compound and any solvent rinsate in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be placed in a sealed bag or container labeled as hazardous waste.[8]
-
Empty Containers: Triple rinse the empty container with a suitable solvent. Collect this rinsate and treat it as hazardous chemical waste.[8] Dispose of the rinsed container according to your institution's guidelines, which may involve defacing the label before disposal.
-
Regulatory Compliance: All disposal must be conducted in accordance with applicable federal, state, and local regulations.[2][5] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
